molecular formula C4H8N6O B023585 Azido-PEG1-azide CAS No. 24345-74-2

Azido-PEG1-azide

Cat. No.: B023585
CAS No.: 24345-74-2
M. Wt: 156.15 g/mol
InChI Key: NQEPBRYUGPSVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG1-azide, also known as this compound, is a useful research compound. Its molecular formula is C4H8N6O and its molecular weight is 156.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-2-(2-azidoethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6O/c5-9-7-1-3-11-4-2-8-10-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEPBRYUGPSVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444939
Record name 1,5-DIAZIDO-3-OXAPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24345-74-2
Record name 1,5-DIAZIDO-3-OXAPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Azido-PEG1-azide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Homobifunctional Linker for Advanced Bioconjugation and Drug Development

Azido-PEG1-azide, identified by CAS number 24345-74-2, is a short, discrete polyethylene (B3416737) glycol (PEG)-based molecule that serves as a homobifunctional crosslinker.[1][2] Its structure, featuring two terminal azide (B81097) groups separated by a single PEG unit, makes it a valuable tool in the fields of chemical biology, drug discovery, and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on practical information for researchers, scientists, and drug development professionals.

Core Properties and Specifications

This compound is a colorless to light yellow oil at room temperature.[3][4] Its key chemical and physical properties are summarized in the table below. The presence of the hydrophilic PEG spacer enhances its solubility in aqueous media, a crucial feature for biological applications.[5][6]

PropertyValueSource
CAS Number 24345-74-2[1][3]
Molecular Formula C4H8N6O[3][7]
Molecular Weight 156.15 g/mol [3][7]
IUPAC Name 1-azido-2-(2-azidoethoxy)ethane[2][]
Synonyms Bis(2-azidoethyl) ether, 1,5-Diazido-3-oxapentane[2][]
Physical Form Colorless to light yellow liquid/oil[3][4]
Purity >98% (HPLC)

Storage and Stability

Proper storage is critical to maintain the integrity of this compound. For long-term storage (months to years), it is recommended to keep the compound at -20°C, protected from light.[3] For short-term storage (days to weeks), temperatures between 0-10°C are suitable.[4][5] Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[9][10] The stability of the azide functional groups is influenced by factors such as temperature, moisture, and light.[11]

Synthesis of Azido-PEG Compounds

Representative Synthesis Protocol for an Azido-PEG Compound

This protocol describes a general method for the synthesis of azido-PEG compounds from their corresponding diols, which is a common strategy for this class of molecules.

Step 1: Tosylation of the Diol

  • Dissolve the starting PEG-diol in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of THF and pyridine.

  • Cool the solution in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise, typically in a molar excess (e.g., 2.2 equivalents).

  • Allow the reaction to stir at 0°C for a few hours and then at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the tosylated PEG.

Step 2: Azidation of the Tosylated PEG

  • Dissolve the tosylated PEG intermediate in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add sodium azide (NaN3) in molar excess (e.g., 5-10 equivalents).

  • Heat the reaction mixture, for instance, to 80-100°C, and stir for 24-48 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product using column chromatography on silica (B1680970) gel to yield the final Azido-PEG-azide compound.

G General Synthesis of Azido-PEG-Azide cluster_0 Step 1: Tosylation cluster_1 Step 2: Azidation A PEG-Diol C Tosylated PEG Intermediate A->C Reaction B p-Toluenesulfonyl Chloride (TsCl) in Pyridine/DCM B->C Reagent D Tosylated PEG Intermediate F Azido-PEG-Azide (Final Product) D->F Nucleophilic Substitution E Sodium Azide (NaN3) in DMF E->F Reagent

A generalized workflow for the synthesis of Azido-PEG-Azide compounds.

Applications in Bioconjugation and PROTAC Synthesis

The twin azide groups of this compound make it an ideal homobifunctional linker for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[12] It participates in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the crosslinking of molecules that have been functionalized with alkynes or strained cyclooctynes.[9][13]

Proteolysis Targeting Chimera (PROTAC) Synthesis

A significant application of this compound is in the synthesis of PROTACs.[14] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[9] this compound can serve as the central linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.

Experimental Protocol: PROTAC Assembly via Click Chemistry

This protocol outlines the general steps for using this compound to synthesize a PROTAC by linking two alkyne-functionalized components.

  • Component Preparation :

    • Synthesize or procure the alkyne-functionalized target protein ligand and the alkyne-functionalized E3 ligase ligand.

    • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., DMSO or DMF).

  • Sequential Click Reactions (CuAAC) :

    • First Click Reaction :

      • Dissolve the first alkyne-functionalized ligand (1 equivalent) and a slight excess of this compound (e.g., 1.2 equivalents) in a solvent mixture (e.g., t-BuOH/water).

      • Prepare a fresh solution of a copper(I) catalyst. This can be generated in situ by adding a reducing agent like sodium ascorbate (B8700270) (0.2-0.5 equivalents) to a solution of copper(II) sulfate (CuSO4) (0.1 equivalents). A stabilizing ligand such as TBTA can be included.

      • Add the catalyst solution to the ligand mixture and stir at room temperature. Monitor the reaction by LC-MS.

      • Upon completion, purify the mono-conjugated product by HPLC.

    • Second Click Reaction :

      • Dissolve the purified mono-conjugated product (1 equivalent) and the second alkyne-functionalized ligand (1.1 equivalents) in the reaction solvent.

      • Add a fresh copper(I) catalyst solution as described above.

      • Stir at room temperature and monitor the formation of the final PROTAC by LC-MS.

  • Purification and Characterization :

    • Purify the final PROTAC molecule using reverse-phase HPLC.

    • Characterize the product by mass spectrometry and NMR to confirm its identity and purity.

G PROTAC Synthesis Workflow A Alkyne-functionalized Target Ligand D Mono-conjugated Intermediate (Azido-PEG1-Ligand) A->D 1st Click Reaction B This compound B->D C Cu(I) Catalyst (CuSO4/Ascorbate) C->D F Final PROTAC Molecule C->F G Purification (HPLC) D->G E Alkyne-functionalized E3 Ligase Ligand E->F H Purification (HPLC) F->H G->F 2nd Click Reaction I Characterization (MS, NMR) H->I

Workflow for PROTAC synthesis using this compound.
Bioconjugation and Crosslinking

This compound is also used for general bioconjugation and crosslinking applications. For instance, it can be used to link two proteins, a protein and a peptide, or a protein and a small molecule drug, provided these molecules are first functionalized with a reactive group for click chemistry.

Experimental Protocol: Crosslinking of Alkyne-Modified Biomolecules

This protocol describes the crosslinking of two different biomolecules (Biomolecule A and Biomolecule B) that have been modified to contain alkyne groups.

  • Preparation of Reaction Components :

    • Prepare solutions of the alkyne-functionalized Biomolecule A and Biomolecule B in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in an aqueous-miscible solvent like DMSO.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) :

    • This copper-free method is preferred for live-cell applications or with sensitive proteins.

    • Ensure biomolecules are functionalized with a strained alkyne (e.g., DBCO, BCN).

    • Combine Biomolecule A and Biomolecule B in the reaction buffer.

    • Add this compound to the mixture. A molar ratio of 1:1:1 is a good starting point, but optimization may be required.

    • Incubate the reaction for 2-12 hours at room temperature or 37°C.

  • Purification of the Conjugate :

    • Remove unreacted components and byproducts using a suitable method for the biomolecules being used, such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

  • Analysis of the Conjugate :

    • Analyze the purified product to confirm successful crosslinking. Techniques like SDS-PAGE (expecting a band shift), mass spectrometry, and HPLC are commonly used.

G Bioconjugation Workflow (SPAAC) A Biomolecule A with Strained Alkyne D Reaction Mixture in Buffer A->D B Biomolecule B with Strained Alkyne B->D C This compound C->D E Incubation (2-12h, RT or 37°C) D->E F Purification (e.g., SEC) E->F G Crosslinked Conjugate F->G H Analysis (SDS-PAGE, MS) G->H

A typical workflow for crosslinking biomolecules via SPAAC.

Conclusion

This compound is a versatile and efficient homobifunctional linker that has become an important tool for researchers in various scientific disciplines. Its well-defined structure and reactivity in click chemistry reactions allow for the precise construction of complex molecular architectures, from bioconjugates to advanced therapeutics like PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of this valuable chemical tool.

References

An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Azido-PEG1-azide, a valuable bifunctional linker used in bioconjugation, drug delivery, and proteomics. The document outlines detailed experimental protocols, presents key characterization data in a structured format, and includes visual diagrams to illustrate the synthetic and analytical workflows.

Introduction

This compound, systematically named 1,2-bis(2-azidoethoxy)ethane, is a short-chain polyethylene (B3416737) glycol (PEG) derivative featuring two terminal azide (B81097) groups. These azide functionalities are highly versatile handles for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This allows for the efficient and specific conjugation of this compound to molecules containing alkyne groups, forming stable triazole linkages. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, making this linker a valuable tool in the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available and inexpensive triethylene glycol. The first step involves the conversion of the terminal hydroxyl groups to a more reactive leaving group, such as a halide or a sulfonate ester. The second step is a nucleophilic substitution with an azide salt to introduce the terminal azide functionalities.

A common and efficient route involves the chlorination of triethylene glycol followed by azidation.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Dichlorination cluster_1 Step 2: Azidation TEG Triethylene Glycol DCE 1,2-Bis(2-chloroethoxy)ethane (B86423) TEG->DCE SOCl2, Pyridine (B92270), Dioxane, 80°C AzidoPEG This compound DCE->AzidoPEG NaN3, Ethanol (B145695), Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-Bis(2-chloroethoxy)ethane

This protocol is adapted from a general procedure for the chlorination of diols.[2]

Materials:

  • Triethylene glycol (1 mol)

  • Pyridine (3 mol)

  • Dioxane (500 mL)

  • Thionyl chloride (2.2 mol)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve triethylene glycol and pyridine in dioxane.

  • Heat the solution to 80°C with stirring.

  • Slowly add thionyl chloride dropwise over 2-3 hours.

  • After the addition is complete, continue stirring the reaction mixture at 80°C for 5-6 hours.

  • Allow the mixture to cool to room temperature and remove the dioxane by rotary evaporation.

  • To the residue, add ethyl acetate and stir for 30 minutes.

  • Filter off the pyridinium (B92312) salt precipitate.

  • Wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,2-bis(2-chloroethoxy)ethane.

Step 2: Synthesis of this compound (1,2-Bis(2-azidoethoxy)ethane)

This protocol is adapted from a general procedure for the synthesis of azide-terminated PEGs.[3]

Materials:

  • 1,2-Bis(2-chloroethoxy)ethane (1 mol)

  • Sodium azide (NaN₃) (2.5 mol, 2.5 eq.)

  • Ethanol

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1,2-bis(2-chloroethoxy)ethane in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add sodium azide to the solution.

  • Heat the mixture to reflux and stir for 12-24 hours.

  • After cooling to room temperature, concentrate the solution by rotary evaporation.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a viscous liquid.

Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and stability of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS NMR_data Confirm proton and carbon environments. Absence of precursor signals. NMR->NMR_data FTIR_data Identify characteristic azide stretch. Disappearance of C-Cl stretch. FTIR->FTIR_data MS_data Verify molecular weight and isotopic pattern. MS->MS_data

References

The Architectonics of Precision: An In-depth Technical Guide to the Mechanism of Action of Bifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the core mechanisms through which bifunctional polyethylene (B3416737) glycol (PEG) linkers modulate the therapeutic efficacy of bioconjugates. Bifunctional PEG linkers are instrumental in modern drug delivery, acting as versatile spacers that connect two molecular entities, such as a targeting antibody and a potent therapeutic agent. The strategic incorporation of a PEG spacer can significantly enhance the solubility, stability, and pharmacokinetic profile of the resulting conjugate, thereby widening the therapeutic window. This document delves into the fundamental principles of PEGylation, supported by quantitative data, detailed experimental protocols for key conjugation and characterization techniques, and visualizations of relevant biological pathways to provide a robust resource for researchers in the field.

Core Principles of Bifunctional PEG Linkers in Bioconjugation

Bifunctional PEG linkers are polymers of ethylene (B1197577) glycol with reactive functional groups at both termini. These linkers are broadly categorized into two main classes:

  • Homobifunctional PEGs: Possess identical reactive groups at each end (X-PEG-X), making them suitable for crosslinking identical molecules or for applications like hydrogel formation.[1]

  • Heterobifunctional PEGs: Feature two distinct reactive groups (X-PEG-Y), which allows for the sequential and specific conjugation of two different molecules.[2] This specificity is crucial in the development of complex therapeutics like antibody-drug conjugates (ADCs).[1][3]

The polyethylene glycol chain itself is a hydrophilic, non-toxic, and non-immunogenic polymer.[4] The process of covalently attaching PEG chains to molecules, known as PEGylation, confers several advantageous properties to the conjugate:

  • Improved Hydrophilicity and Solubility: Many potent cytotoxic drugs are hydrophobic, which can lead to aggregation and poor solubility. PEG linkers increase the overall hydrophilicity of the conjugate, mitigating these issues.[4]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which reduces its renal clearance and prolongs its circulation half-life.[4][5] This extended exposure can lead to greater accumulation at the target site.[4]

  • Reduced Immunogenicity: The flexible PEG chain can mask immunogenic epitopes on the conjugated molecule, reducing the risk of an immune response.[6]

  • Controlled Drug Release: Bifunctional linkers can be designed to be either cleavable or non-cleavable. Cleavable linkers are engineered to release the payload under specific physiological conditions (e.g., acidic pH or in the presence of specific enzymes found in target cells), while non-cleavable linkers ensure the payload remains attached until the entire conjugate is degraded.[3][7]

Quantitative Impact of PEG Linkers on Bioconjugate Performance

The length and architecture of the PEG linker have a measurable impact on the pharmacokinetic and pharmacodynamic properties of the bioconjugate. The following tables summarize quantitative data from various studies.

Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK) of Antibody-Drug Conjugates
LinkerADC ModelAnimal ModelKey PK ParameterResult
No PEGNon-targeting MMAE ADCSprague-Dawley RatClearanceRapid[8]
PEG4Non-targeting MMAE ADCSprague-Dawley RatClearanceFaster than PEG8/12[8]
PEG8Non-targeting MMAE ADCSprague-Dawley RatClearanceSlower; threshold for minimal clearance[8]
PEG12Non-targeting MMAE ADCSprague-Dawley RatClearanceSlow; similar to PEG8[8]
No PEGZHER2-MMAEMouseHalf-life-
4 kDa PEGZHER2-MMAEMouseHalf-life2.5-fold increase vs. no PEG[4]
10 kDa PEGZHER2-MMAEMouseHalf-life11.2-fold increase vs. no PEG[4]
Unmodified rhTIMP-1-MouseElimination Half-life1.1 h[9]
PEG20K-TIMP-1-MouseElimination Half-life28 h (25-fold increase)[9]
Table 2: Effect of PEGylation on In Vitro Cytotoxicity (IC50)
CompoundCell LineIC50 (µg/mL) - Without IrradiationIC50 (µg/mL) - With Irradiation
Bare MXeneMCF-7478.69[10]374.49[10]
PEGylated MXeneMCF-7315.81[10]241.16[10]
Bare MXeneA375419.18[10]427.54[10]
PEGylated MXeneA375335.93[10]268.83[10]
Compound Cell Line IC50 (mM) Selectivity Index
TEGylated AldehydeHeLa-~10[11]
PEGylated AldehydeHeLa0.029 and 0.015~6.7[11]
PPMA (PEGylated)CT-260.04[11]Low[11]
PPEA (PEGylated)CT-260.029[11]Low[11]
PPMA (PEGylated)HepG20.054[11]Low[11]
PPEA (PEGylated)HepG20.04[11]Low[11]

Experimental Protocols

Detailed methodologies for common PEGylation reactions and characterization techniques are provided below.

Amine-Reactive PEGylation using NHS Ester

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized PEG to a protein, targeting primary amines (N-terminus and lysine (B10760008) residues).

Materials:

  • Protein solution (1-10 mg/mL)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.5)[12]

  • m-PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[12]

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0, or 1M glycine)[13]

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification[12]

Procedure:

  • Antibody Preparation: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the amine-free reaction buffer. Adjust the protein concentration to 1-10 mg/mL.[12]

  • Preparation of m-PEG-NHS Ester Solution: Allow the vial of m-PEG-NHS ester to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[12]

  • Conjugation Reaction: Add the desired molar excess (typically 20-fold for an IgG) of the dissolved m-PEG-NHS ester to the protein solution.[7][13] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[12]

  • Incubation: Gently mix and incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[12][13]

  • Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[12]

  • Purification: Remove unreacted m-PEG-NHS ester and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.[12]

Thiol-Reactive PEGylation using Maleimide (B117702)

This protocol details the conjugation of a maleimide-functionalized PEG to a molecule containing a free sulfhydryl (thiol) group, such as a cysteine residue.

Materials:

  • Thiol-containing molecule solution

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)[14]

  • Maleimide-activated PEG

  • Quenching reagent (e.g., 2-mercaptoethanol (B42355) or L-cysteine)[14]

  • Purification supplies (SEC or dialysis)

Procedure:

  • Preparation of Reagents: Prepare a fresh solution of the thiol-containing molecule in a thiol-free buffer. If possible, degas the buffer to minimize oxidation of the thiol group. Dissolve the maleimide-activated PEG in the reaction buffer immediately before use.[14]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide-PEG to the thiol-containing molecule solution.[15]

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[14][15]

  • Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like 2-mercaptoethanol or L-cysteine in a slight molar excess to the initial amount of maleimide. Incubate for an additional 30 minutes.[14]

  • Purification: Purify the PEGylated conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.

Characterization by Size-Exclusion Chromatography (SEC)

SEC is a powerful technique for analyzing the products of a PEGylation reaction by separating molecules based on their hydrodynamic volume.[5]

Materials:

  • HPLC or UPLC system with a UV detector (and optionally a Refractive Index detector)

  • Size-exclusion chromatography column suitable for the molecular weight range of the analytes

  • Mobile Phase (e.g., Phosphate-Buffered Saline)

  • PEGylated protein reaction mixture

  • Standards for the native protein and activated PEG

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.[5]

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration within the linear range of the detector.[5]

  • Chromatographic Run: Inject a defined volume of the prepared sample onto the column. Monitor the elution profile using the UV detector (typically at 280 nm for protein detection).[5]

  • Data Analysis: Identify and integrate the peaks corresponding to the aggregated protein (if any), the PEGylated conjugate, the native protein, and the free PEG based on their elution times. The relative abundance of each species can be determined from the peak areas.[5]

Characterization by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a robust tool for determining the accurate average molecular weight and degree of PEGylation of proteins.[16]

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid for large proteins)

  • PEGylated protein sample

  • Calibration standards

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample with the matrix solution in an appropriate ratio.

  • Spotting: Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry (co-crystallization).

  • Mass Spectrum Acquisition: Acquire the mass spectrum in the linear positive ion mode. For high molecular weight PEGylated proteins (>100 kDa), a high mass (HM) detector may be necessary.[17]

  • Data Analysis: Determine the average molecular weight of the PEGylated protein from the mass spectrum. The degree of PEGylation can be calculated by comparing the molecular weight of the PEGylated protein to that of the native protein.[18]

Signaling Pathways and Mechanisms of Action

Bifunctional PEG linkers are often employed in the creation of ADCs, which are designed to deliver a cytotoxic payload to a specific target cell, frequently a cancer cell. The following diagrams illustrate the general mechanism of an ADC and the downstream signaling pathway of a common cytotoxic payload, monomethyl auristatin E (MMAE).

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) (with PEG Linker) HER2 Target Antigen (e.g., HER2) ADC->HER2 1. Binding Tumor_Cell Tumor Cell Endosome Endosome HER2->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

The released cytotoxic payload then exerts its cell-killing effect, often by interfering with critical cellular processes. For instance, MMAE is a potent tubulin inhibitor.

MMAE_Signaling_Pathway MMAE Monomethyl Auristatin E (MMAE) Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization MMAE->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis_Pathway Apoptotic Signaling Cascade G2M_Arrest->Apoptosis_Pathway Triggers Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis_Pathway->Caspase_Activation Cell_Death Programmed Cell Death (Apoptosis) Caspase_Activation->Cell_Death

Caption: Signaling pathway of MMAE, a tubulin polymerization inhibitor.

ADCs are frequently designed to target specific receptors that are overexpressed on cancer cells, such as the HER2 receptor in certain types of breast cancer.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER2_HER3_Dimer HER2/HER3 Heterodimer HER2->HER2_HER3_Dimer HER3 HER3 Receptor HER3->HER2_HER3_Dimer PI3K PI3K HER2_HER3_Dimer->PI3K Activates RAS RAS HER2_HER3_Dimer->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Gene_Expression->Cell_Survival_Proliferation Promotes

Caption: Simplified HER2 signaling pathway leading to cell survival and proliferation.

Conclusion

Bifunctional PEG linkers are a cornerstone of modern bioconjugate design, offering a versatile and powerful tool to enhance the therapeutic properties of drugs. By carefully selecting the linker chemistry, length, and architecture, researchers can precisely modulate the solubility, stability, pharmacokinetic profile, and ultimately, the therapeutic index of a bioconjugate. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the rational design and optimization of next-generation targeted therapeutics. A thorough understanding of the interplay between the PEG linker and the biological system is paramount for the successful development of safer and more effective therapies.

References

An In-depth Technical Guide to Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the field of bioconjugation by offering a set of powerful, reliable, and selective reactions for covalently linking molecules.[1][2] Coined by K.B. Sharpless in 2001, the concept emphasizes reactions that are high-yielding, wide in scope, create no or inoffensive byproducts, are stereospecific, and proceed under mild, often aqueous, conditions.[] These characteristics make click chemistry an ideal tool for attaching probes, tags, or therapeutic agents to complex biological molecules such as proteins, nucleic acids, and carbohydrates, often within their native environments.[2][4][5]

This technical guide provides a comprehensive overview of the core principles of click chemistry and its application in bioconjugation. We will delve into the most prominent click reactions, including the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. This guide will also present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of these powerful techniques.

Core Principles of Click Chemistry

The power of click chemistry lies in its bioorthogonality.[] This means the reacting functional groups are mutually reactive only with each other and are inert to the vast array of functional groups present in biological systems.[2][5] This specificity minimizes side reactions and allows for precise modification of biomolecules in complex environments, including living cells.[][4][6] The most common bioorthogonal reactive pairs in click chemistry are azides and alkynes.[1][4]

The key advantages of using click chemistry in bioconjugation include:

  • High Selectivity and Specificity: Reactions are highly specific, reducing the formation of byproducts.[]

  • Biocompatibility: Reactions can be performed in aqueous buffers at physiological pH and temperature, and in some cases, within living organisms.[4][6][7]

  • High Yields: Click reactions are typically high-yielding, often quantitative, even with dilute reactants.[4][8]

  • Fast Reaction Kinetics: Many click reactions proceed rapidly, which is crucial when working with unstable biomolecules or in dynamic biological systems.[4][9]

  • Stable Linkages: The resulting covalent bonds, such as the triazole ring formed in azide-alkyne cycloadditions, are highly stable under physiological conditions.[7]

Key Click Chemistry Reactions in Bioconjugation

The CuAAC reaction is the quintessential click reaction, involving the 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole.[1][4] This reaction is not spontaneous and requires a copper(I) catalyst to proceed efficiently at room temperature.[][4]

The copper(I) catalyst is typically generated in situ by the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[10][11][12] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are often used to stabilize the Cu(I) oxidation state and increase reaction efficiency.[13]

  • Advantages: Fast kinetics, high yields, and the resulting triazole linker is very stable.[14]

  • Disadvantages: The cytotoxicity of the copper catalyst can be a concern for in vivo applications.[11][15][16]

Diagram of the CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide R1-N3 (Azide) Triazole 1,4-disubstituted 1,2,3-triazole Azide->Triazole Cu(I) Catalysis Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Triazole Cu(I) Catalysis Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Ligand Ligand (e.g., THPTA) Cu_I->Ligand Stabilization Cu_I->Triazole SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N3 (Azide) Triazole Stable Triazole Azide->Triazole Spontaneous Cycloaddition Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole Spontaneous Cycloaddition IEDDA_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Tetrazine Tetrazine (Diene) Cycloadduct Unstable Cycloadduct Tetrazine->Cycloadduct [4+2] Cycloaddition Dienophile Strained Alkene/Alkyne (Dienophile, e.g., TCO) Dienophile->Cycloadduct [4+2] Cycloaddition Dihydropyrazine Dihydropyrazine Derivative Cycloadduct->Dihydropyrazine Retro-Diels-Alder Nitrogen N2 Gas Cycloadduct->Nitrogen ADC_Synthesis_Workflow Antibody Monoclonal Antibody (mAb) Modify_mAb Modify mAb with Alkyne or Azide Group Antibody->Modify_mAb Drug Cytotoxic Drug Modify_Drug Modify Drug with Complementary Handle Drug->Modify_Drug Linker Linker with Bioorthogonal Handles Click_Ligation Click Ligation (e.g., CuAAC or SPAAC) Linker->Click_Ligation Modify_mAb->Click_Ligation Modify_Drug->Click_Ligation Purify_ADC Purify ADC Click_Ligation->Purify_ADC ADC_Product Final Antibody-Drug Conjugate Purify_ADC->ADC_Product

References

An In-depth Technical Guide to Azido-PEG1-azide: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG1-azide (1,2-Bis(2-azidoethoxy)ethane), a bifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document compiles available data on its physicochemical properties, detailed experimental protocols for its use and analysis, and visual representations of relevant workflows.

Core Properties of this compound

This compound is a short-chain polyethylene (B3416737) glycol (PEG) derivative featuring azide (B81097) (N₃) groups at both termini. These azide groups are versatile functional handles for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are known for their high efficiency, specificity, and biocompatibility, forming stable triazole linkages.

Chemical Structure:

a N₃-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-N₃

Caption: Chemical structure of this compound.

Solubility Data

Precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively available in public literature. The data presented below is a summary of qualitative descriptions from various suppliers and related compounds. Researchers are advised to determine solubility for their specific applications empirically.

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
Dichloromethane (DCM)Soluble[1][2]-
Tetrahydrofuran (THF)Soluble[1][2]-
Acetonitrile (ACN)Soluble[1][2]-
Dimethylformamide (DMF)Soluble[1][2]Good for preparing stock solutions.
Dimethyl sulfoxide (B87167) (DMSO)Soluble[1][2]Good for preparing stock solutions.
WaterSparingly SolubleThe short PEG chain provides some hydrophilicity, but the terminal azide groups are hydrophobic.
EthanolSolubleMiscible.
MethanolSolubleMiscible.

Table 2: Quantitative Solubility Formulation

FormulationConcentrationAppearanceApplication
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (16.01 mM)[3]Clear solution[3]In vivo dissolution[3]

Stability Profile

The stability of this compound is crucial for its successful application in multi-step syntheses and in biological systems. The PEG backbone is generally stable, while the azide functional groups are robust under many conditions but can be sensitive to specific reagents and environments.

Table 3: Stability and Storage Recommendations

ConditionRecommendationRationale
Storage (Neat) 0-10 °C (Short-term)[1], -20°C or lower (Long-term)[4]To prevent degradation. For long-term storage, a freezer is recommended.
Storage (Stock Solution) -20°C for up to 1 month, -80°C for up to 6 months[5]Store in an anhydrous solvent (e.g., DMSO, DMF). Protect from light. Avoid repeated freeze-thaw cycles.
pH Generally stable in the range of 4-12. Avoid strong acids.The azide group is stable under typical bioconjugation conditions (pH 7.2-8.5).
Reducing Agents Avoid strong reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).Azides can be reduced to amines in the presence of these reagents.
Light Protect from prolonged exposure to light.Can lead to degradation.
Heat Avoid high temperatures.Can lead to decomposition.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and related compounds.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating an azide-containing molecule, such as this compound, to a terminal alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but recommended)

  • Solvent: A mixture of a polar organic solvent (e.g., DMSO, DMF, or t-BuOH) and an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an organic solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).

    • If using a ligand, prepare a stock solution of TBTA in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the alkyne-functionalized molecule in the desired molar ratio (a slight excess of one reagent, e.g., 1.2 equivalents, is common to drive the reaction to completion).

    • Add the aqueous buffer to the reaction mixture. The final organic solvent concentration should typically be below 20% to maintain the solubility of biomolecules, if present.

    • If using a ligand, add it to the reaction mixture at this stage.

    • Add the CuSO₄ solution to the reaction mixture.

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Purification:

    • Upon completion, the product can be purified by methods such as size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or dialysis to remove the copper catalyst, excess reagents, and byproducts.

reagent_prep Reagent Preparation (Azide, Alkyne, CuSO₄, Ascorbate) reaction_setup Reaction Setup (Combine reactants in buffer) reagent_prep->reaction_setup initiation Initiation (Add Sodium Ascorbate) reaction_setup->initiation incubation Incubation (Room Temperature, 1-4h) initiation->incubation purification Purification (HPLC, SEC, or Dialysis) incubation->purification final_product Final Conjugate purification->final_product

Caption: Experimental workflow for a typical CuAAC reaction.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a copper-free click chemistry reaction, which is ideal for applications in living systems where copper toxicity is a concern.

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., containing DBCO, BCN, or DIFO)

  • Biocompatible buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound in the reaction buffer.

    • Dissolve the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Reaction Incubation:

    • Combine the this compound and the strained alkyne-containing molecule in a reaction vessel. A typical starting molar ratio is 1:1.5 (azide:alkyne).

    • Incubate the reaction at room temperature or 37°C for 1-24 hours. The reaction kinetics will depend on the specific strained alkyne used.

  • Monitoring and Purification:

    • Monitor the reaction progress by an appropriate analytical technique (e.g., RP-HPLC or LC-MS).

    • Purify the final conjugate using methods such as RP-HPLC or SEC.

reagent_prep Reagent Preparation (Azide, Strained Alkyne in Buffer) incubation Reaction Incubation (Combine and incubate at RT or 37°C) reagent_prep->incubation monitoring Monitoring (RP-HPLC or LC-MS) incubation->monitoring purification Purification (RP-HPLC or SEC) monitoring->purification final_product Final Conjugate purification->final_product

Caption: Experimental workflow for a SPAAC reaction.

Protocol 3: General Workflow for an Accelerated Stability Study

This protocol provides a general framework for assessing the stability of this compound under various conditions.

Materials:

  • This compound

  • Aqueous buffers at various pH values (e.g., 5.0, 7.4, 9.0)

  • Deionized water

  • Incubators set to various temperatures (e.g., 4°C, 25°C, 40°C, 60°C)

  • Analytical instrumentation (e.g., HPLC-MS, NMR)

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the different pH buffers and deionized water.

  • Incubation: Aliquot the solutions into separate vials for each time point and condition. Store the vials in the incubators at the specified temperatures.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove a vial from each condition for analysis.

  • Analytical Measurement: Analyze the samples using a suitable stability-indicating method:

    • HPLC-MS: To separate the parent compound from any degradation products and identify them by their mass.

    • NMR: To detect changes in the chemical structure of the molecule.

  • Data Analysis: Plot the concentration of intact this compound versus time for each condition to determine the degradation kinetics and calculate the half-life.

sample_prep Sample Preparation (Solutions at various pH) incubation Incubation (Multiple temperatures) sample_prep->incubation analysis Time-Point Analysis (HPLC-MS, NMR) incubation->analysis data_analysis Data Analysis (Degradation kinetics, half-life) analysis->data_analysis stability_profile Stability Profile data_analysis->stability_profile

Caption: Workflow for an accelerated stability study.

Signaling Pathways and Applications

This compound is a versatile linker and is not directly involved in signaling pathways. Instead, it is a tool to construct molecules that can modulate these pathways. A prime example is its use in the synthesis of PROTACs.

PROTAC Mechanism of Action: A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can be a component of this linker. The PROTAC brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

An In-depth Technical Guide to the Safe Handling of Azido Compounds for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Azido (B1232118) compounds, characterized by the energetic N₃ functional group, are invaluable reagents in modern chemistry, finding widespread application in areas such as "click" chemistry, peptide synthesis, and the development of pharmaceuticals. However, their inherent high energy content necessitates a thorough understanding and strict adherence to safety and handling guidelines to mitigate the risk of explosive decomposition. This technical guide provides a comprehensive overview of the hazards associated with azido compounds, procedures for their safe handling, and protocols for their synthesis, purification, and disposal.

Hazard Assessment and Stability of Azido Compounds

Both inorganic and organic azides are energetic molecules that can be sensitive to heat, shock, friction, and light, potentially leading to violent decomposition.[1][2][3] The stability of an organic azide (B81097) is highly dependent on its molecular structure. A preliminary risk assessment should always be conducted before handling any azido compound.

Structural Stability Indicators

Two key empirical rules are widely used to assess the stability of organic azides:

  • Carbon-to-Nitrogen (C/N) Ratio: This ratio is a critical indicator of stability. A higher C/N ratio generally corresponds to greater stability. The following formula, which includes all nitrogen and oxygen atoms in the molecule, is a useful guideline[2]: (Number of Carbon atoms + Number of Oxygen atoms) / (Number of Nitrogen atoms) ≥ 3

  • The "Rule of Six": This rule suggests that having at least six carbon atoms for each energetic functional group (such as an azide) provides sufficient dilution to render the compound relatively safe to handle with appropriate precautions.[1]

Table 1: Stability Assessment and Handling Recommendations for Organic Azides

(NC + NO) / NN Ratio"Rule of Six" StatusGeneral Stability & Handling RecommendationsMaximum Quantity
≥ 3Meets Rule of SixGenerally considered stable for isolation and storage.Up to 20 grams of pure material can be stored with appropriate precautions.[2]
1 to < 3May not meet Rule of SixCan be synthesized and isolated but should be stored in solution (< 1M) below room temperature.[2] Use as soon as possible.Maximum of 5 grams of material.[2]
< 1Does not meet Rule of SixShould never be isolated. May be generated in-situ as a transient intermediate and as the limiting reagent.Maximum quantity of 1 gram in the reaction mixture.[2]

Generally, aliphatic azides are more stable than olefinic, aromatic, or carbonyl azides.[2]

Quantitative Data on Explosive Properties

Table 2: Explosive Properties of Selected Energetic Compounds (for comparison)

CompoundDecomposition Temperature (°C)Impact Sensitivity (J)Friction Sensitivity (N)
Sodium Azide (NaN₃)~275 (decomposes)[4]HighHigh
Lead Azide (Pb(N₃)₂)~340 (explodes)2.5 - 7.40.1 - 5
Tosyl Azide (TsN₃)~120 (initiates explosive decomposition)[5]5 (50 kg·cm)Moderate
Phenyl Azide (C₆H₅N₃)Explodes on rapid heatingModerateModerate
Benzyl (B1604629) Azide (C₇H₇N₃)Decomposes on heatingModerateModerate

Note: Sensitivity data can vary significantly with the test method, sample purity, and physical form. These values are for illustrative purposes only.

General Safety and Handling Precautions

A multi-layered approach to safety, encompassing administrative controls, engineering controls, and personal protective equipment, is essential when working with azido compounds.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side shields are mandatory. A face shield should be worn when there is a risk of splashing or explosion.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended, especially when handling concentrated solutions.

  • Body Protection: A flame-resistant lab coat must be worn. For larger-scale operations, a chemical-resistant apron is also recommended.

Engineering Controls
  • Fume Hood: All work with azido compounds must be performed in a certified chemical fume hood to prevent inhalation of toxic vapors, especially hydrazoic acid.

  • Blast Shield: A blast shield is mandatory for all reactions involving the synthesis or use of azides, particularly those that are heated or concentrated.

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of potentially explosive vapors.

Safe Laboratory Practices
  • Minimize Quantities: Use the smallest possible scale for all experiments.

  • Avoid Friction and Shock: Do not use metal spatulas or ground glass joints with azido compounds, as friction can initiate detonation.[3] Use plastic or ceramic spatulas and Teflon-sleeved joints.

  • Temperature Control: Avoid heating azides unless absolutely necessary and with appropriate safety measures in place. Reactions should be conducted at the lowest feasible temperature.

  • No Distillation: Never purify organic azides by distillation or sublimation. Purification should be limited to techniques like extraction, precipitation, and, with caution, column chromatography.[1]

  • Labeling: Clearly label all containers with "AZIDO COMPOUND - POTENTIAL EXPLOSIVE."

  • Work Area: Keep the work area clean and free of clutter. Post a warning sign on the fume hood when an azide reaction is in progress.

Incompatible Materials

Azido compounds can react violently with a variety of common laboratory chemicals. Strict segregation is crucial.

Table 3: Incompatible Materials with Azido Compounds

Incompatible MaterialHazard
Acids Formation of highly toxic and explosive hydrazoic acid (HN₃).[1]
Heavy Metals (e.g., copper, lead, silver, mercury, iron) Formation of extremely shock-sensitive and explosive heavy metal azides.[1] This includes contact with metal pipes, spatulas, and equipment.
Halogenated Solvents (e.g., dichloromethane, chloroform) Can form highly explosive di- and tri-azidomethane.[2]
Oxidizing Agents Can lead to violent reactions and explosions.
Reducing Agents Can react vigorously.
Carbon Disulfide, Bromine, Dimethyl Sulfate (B86663) Reacts violently with sodium azide.

Experimental Protocols

The following protocols are provided as examples and should be adapted and thoroughly risk-assessed for each specific application.

Synthesis of Benzyl Azide (Illustrative Protocol)

This protocol describes the synthesis of benzyl azide, a common organic azide, via nucleophilic substitution.

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve sodium azide (1.5 equivalents) in DMF.

  • To the stirred solution, add benzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully and slowly quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure at low temperature. Do not distill to dryness.

Synthesis of Phenyl Azide (Illustrative Protocol)

This procedure involves the diazotization of aniline (B41778) followed by reaction with sodium azide.

Materials:

  • Aniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (B80452) (NaNO₂)

  • Sodium azide (NaN₃)

  • Ice

  • Diethyl ether

Procedure:

  • In a beaker, dissolve aniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 equivalent) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve sodium azide (1.1 equivalents) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the phenyl azide with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure. Warning: Phenyl azide is a low molecular weight aromatic azide and should be handled with extreme caution.

Synthesis of Tosyl Azide (Illustrative Protocol)

Tosyl azide is a common reagent for diazo transfer reactions.

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium azide (NaN₃)

  • Acetone

  • Water

Procedure:

  • Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in acetone.

  • In a separate flask, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it to the tosyl chloride solution.

  • Stir the biphasic mixture vigorously at room temperature for several hours.

  • Carefully add water to precipitate the tosyl azide.

  • Collect the solid product by filtration, wash with cold water, and air-dry in a safe, designated area away from heat and light. Tosyl azide is a known explosive and should be handled with appropriate precautions. [5]

Purification of Azido Compounds

As distillation and sublimation are prohibited for purifying azides, the following methods are recommended:

  • Extraction: Liquid-liquid extraction is a primary method for separating the azide from the reaction mixture.

  • Precipitation/Crystallization: For solid azides, precipitation from a suitable solvent system can be an effective purification method.

  • Column Chromatography: This can be used with caution for relatively stable azides. The use of silica (B1680970) gel (which is acidic) can sometimes lead to decomposition. Neutral alumina (B75360) may be a safer alternative. The column should never be allowed to run dry.

Waste Disposal and Decontamination

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing and to mitigate environmental toxicity.

Quenching of Residual Azides

Residual sodium azide or other inorganic azides in reaction mixtures or waste streams must be destroyed before disposal. A common method is treatment with nitrous acid, which must be performed in a fume hood.[6][7][8]

Procedure for Quenching Sodium Azide:

  • Ensure the aqueous solution containing the azide is diluted to no more than 5% concentration.

  • In a three-necked flask equipped with a stirrer and an addition funnel, place the azide solution.

  • With stirring, add a 20% aqueous solution of sodium nitrite, using 1.5 g of sodium nitrite for every 1 g of sodium azide.

  • Slowly and carefully add a 20% sulfuric acid solution dropwise from the addition funnel until the solution is acidic (test with litmus (B1172312) paper) and gas evolution ceases. This order of addition is critical to avoid the formation of hydrazoic acid.

  • Test for excess nitrite with starch-iodide paper (a blue color indicates the reaction is complete).[8]

  • Neutralize the solution before disposal down the drain with copious amounts of water, in accordance with local regulations.

Detection of Residual Azides

It is good practice to test for the presence of residual azides in waste streams before disposal.

  • Qualitative Colorimetric Test: A simple spot test can indicate the presence of azides. A drop of the solution is acidified with dilute hydrochloric acid, followed by the addition of a drop of ferric chloride solution. A red color upon gentle heating indicates the presence of hydrazoic acid, and thus azide.[9]

  • Quantitative Methods: For more precise measurements, techniques such as ion chromatography or HPLC can be used to determine the concentration of azide in a sample.

Visualization of Workflows and Signaling Pathways

Risk Assessment and Handling Workflow

The following diagram outlines a logical workflow for the risk assessment and safe handling of azido compounds.

Azide_Safety_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_disposal Disposal Phase start Propose Synthesis/Use of Azido Compound risk_assessment Perform Risk Assessment: - C/N Ratio - Rule of Six - Literature Review for Hazards start->risk_assessment stability Assess Stability risk_assessment->stability unstable Unstable (e.g., C/N < 1) stability->unstable Yes stable Potentially Stable (Handle with Caution) stability->stable No in_situ Generate and Use In-Situ Only unstable->in_situ proceed Proceed with Small-Scale Synthesis/Isolation stable->proceed synthesis Perform Synthesis/ Reaction in_situ->synthesis proceed->synthesis ppe Use Appropriate PPE: - Lab Coat - Safety Glasses/Face Shield - Gloves eng_controls Use Engineering Controls: - Fume Hood - Blast Shield synthesis->ppe synthesis->eng_controls purification Purification: - Extraction - Precipitation - Chromatography (with caution) synthesis->purification no_distill AVOID: - Distillation - Sublimation - Metal Spatulas - Ground Glass Joints synthesis->no_distill waste Collect Azide Waste purification->waste quench Quench Residual Azides (e.g., with Nitrous Acid) waste->quench test Test for Residual Azides quench->test dispose Dispose According to Institutional Protocols test->dispose

Caption: A decision workflow for the safe handling of azido compounds from planning to disposal.

Azide Quenching Logic Diagram

This diagram illustrates the decision-making process for the quenching of azide-containing waste.

Azide_Quenching_Logic start Aqueous Waste Containing Azide check_conc Check Azide Concentration start->check_conc high_conc > 5% Azide check_conc->high_conc Yes low_conc ≤ 5% Azide check_conc->low_conc No dilute Dilute with Water high_conc->dilute setup Set up 3-Neck Flask in Fume Hood low_conc->setup dilute->low_conc add_nitrite Add 20% Sodium Nitrite Solution (1.5g per 1g Azide) setup->add_nitrite add_acid Slowly Add 20% Sulfuric Acid until Acidic & Gas Evolution Ceases add_nitrite->add_acid test_excess Test with Starch-Iodide Paper add_acid->test_excess blue Blue Color (Complete) test_excess->blue Yes no_color No Color (Incomplete) test_excess->no_color No neutralize Neutralize Solution blue->neutralize add_more_acid Add More Acid no_color->add_more_acid add_more_acid->add_acid dispose Dispose According to Regulations neutralize->dispose

Caption: A logical flow diagram for the safe quenching of aqueous azide waste.

Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. All procedures involving azido compounds must be conducted with a thorough understanding of the potential hazards and in strict accordance with the safety protocols of your institution. Always consult the Safety Data Sheet (SDS) for any chemical before use.

References

The Pivotal Role of PEG Linkers in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[2][3][4] Far from being a passive spacer, the linker, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties and biological activity.[1][5][6] This in-depth technical guide explores the multifaceted role of PEG linkers in PROTAC design, offering quantitative insights, detailed experimental protocols, and visual representations of key molecular and cellular processes.

Core Principles: The Function of PEG in PROTAC Linkers

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS).[3][4][7] They act as a bridge, bringing a target protein and an E3 ligase into proximity to form a ternary complex, which leads to the ubiquitination of the target and its subsequent degradation by the 26S proteasome.[7][8] The linker is central to this process. PEG linkers, composed of repeating ethylene (B1197577) glycol units, have become a cornerstone of PROTAC design due to their unique combination of hydrophilicity and flexibility.[1][5][9]

Key advantages of incorporating PEG motifs include:

  • Enhanced Solubility: A primary challenge in PROTAC development is the often high molecular weight and lipophilicity of the molecules, which can lead to poor aqueous solubility.[10] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, significantly improving the molecule's interaction with aqueous environments and thus its solubility, which is crucial for bioavailability and formulation.[1][9][10][11][12][13]

  • Conformational Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides significant conformational flexibility.[6][10][12] This allows the PROTAC to adopt an optimal orientation to facilitate the formation of a stable and productive ternary complex, a prerequisite for efficient protein degradation.[10][14]

  • Tunable Length: PEG linkers can be synthesized with precise, discrete lengths (e.g., PEG2, PEG4, PEG6).[11][] This allows for the systematic and predictable tuning of the distance between the two ligands, enabling the empirical optimization of degradation potency.[13][]

Impact on PROTAC Properties and Degradation Efficacy

The composition and length of the PEG linker directly influence critical drug-like properties and the ultimate biological activity of the PROTAC.

1. Physicochemical Properties and Solubility

The inclusion of PEG chains allows for the fine-tuning of critical physicochemical parameters. Compared to hydrocarbon linkers, PEG motifs increase the topological polar surface area (TPSA) and can decrease the calculated lipophilicity (cLogP), which generally correlates with improved aqueous solubility.[5][10]

Table 1: Illustrative Physicochemical Properties of PROTACs
PROTAC Linker Composition Alkyl Chain (C8)
cLogP (Calculated Lipophilicity) ~ 5.8
TPSA (Topological Polar Surface Area, Ų) ~ 120
Aqueous Solubility Low
Caption: Illustrative comparison of how PEG linkers, relative to alkyl linkers of similar length, can decrease lipophilicity and increase TPSA, generally leading to improved aqueous solubility.[10]

2. Cell Permeability

The relationship between PEGylation and cell permeability is complex.[1] While the increased hydrophilicity can impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers may offer a compensatory advantage.[16][17] Some studies suggest that flexible linkers can adopt folded conformations that shield the PROTAC's polar surface area, creating a more compact structure better suited for membrane traversal.[1][16] However, there is a clear trade-off, and excessive PEGylation can lead to a decrease in cellular uptake.[1][17]

Table 2: Impact of PEG Linker Length on Cell Permeability
PROTAC Linker Papp (10⁻⁶ cm/s) in Caco-2 Assay
PROTAC-PEG2 1.5
PROTAC-PEG4 0.8
PROTAC-PEG6 0.3
PROTAC-PEG8 < 0.1
Caption: Representative data showing the trend of decreasing apparent permeability (Papp) with increasing PEG linker length, as measured by an in vitro Caco-2 assay.[17][18] The optimal length must balance permeability with other critical factors.

3. Ternary Complex Formation and Degradation Efficiency

The ultimate measure of a PROTAC's effectiveness is its ability to induce protein degradation, quantified by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).[19][20] The linker's length is a critical determinant of these values.[16] An optimal linker length is essential for the formation of a stable and productive ternary complex.[20] If the linker is too short, it can cause steric hindrance; if it is too long, it may fail to effectively bring the proteins together, leading to a non-productive complex and poor degradation.[16][20][21] This often results in a "bell-shaped" structure-activity relationship.

Table 3: Effect of PEG Linker Length on Target Degradation
PROTAC Construct DC50 (nM) Dmax (%)
Target X Degrader-PEG3 55065
Target X Degrader-PEG4 7592
Target X Degrader-PEG5 25 >95
Target X Degrader-PEG6 9090
Target X Degrader-PEG8 80070
Caption: Hypothetical but representative data for a PROTAC series, illustrating that degradation potency (DC50) and efficacy (Dmax) are highly dependent on the PEG linker length, with an optimal length providing the best performance.[16][19][20]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle PROTAC & E3 Ligase Recycled Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.[3][7][22]

PROTAC_Workflow cluster_workflow PROTAC Linker Optimization Workflow A 1. Design & Synthesize PROTAC Library (Varying PEG Linker Lengths) B 2. Cellular Degradation Assays (e.g., Western Blot) Determine DC50 & Dmax A->B C 3. Biophysical Assays (e.g., SPR, ITC) Assess Ternary Complex Formation B->C D 4. Permeability Assays (e.g., PAMPA, Caco-2) Evaluate Cell Penetration B->D F Iterate & Refine Design B->F Suboptimal Degradation E 5. Select Optimal Candidate (Balanced Profile) C->E D->E F->A

Caption: A rational workflow for PROTAC PEG linker optimization.[12][23][24]

PEG_Tradeoffs center Increasing PEG Linker Length sol Solubility center->sol Improves perm Permeability center->perm Hinders eff Degradation Efficacy (Ternary Complex) center->eff Optimal Range (Bell-Shaped)

Caption: Conceptual trade-offs in PEG linker design for PROTACs.[17]

Experimental Protocols

Accurate evaluation of PROTACs relies on robust and reproducible experimental methods. Below are detailed protocols for two key assays.

Protocol 1: Western Blot for Quantifying Protein Degradation (DC50/Dmax)

This method is the gold standard for quantifying the degradation of a target protein induced by a PROTAC.[7][25]

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF7, A375) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[7][20] Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in culture medium. For a dose-response curve, a range from 0.1 nM to 10 µM is common.[12] Include a vehicle control (e.g., DMSO).

    • Aspirate the old medium from the cells and add the PROTAC-containing medium. Incubate for a fixed period (e.g., 18-24 hours).[25]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well. Incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.[25]

    • Collect the supernatant. Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the subsequent steps.[25]

  • SDS-PAGE and Western Blotting:

    • Prepare samples by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95°C for 5-10 minutes.[25]

    • Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) on the same membrane.[26]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Data Analysis:

    • Wash the membrane again three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[25]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[26]

    • Normalize the target protein signal to the loading control signal for each lane.

    • Calculate the percentage of protein remaining relative to the vehicle control. The percent degradation is 100% minus the percent remaining.

    • Plot the percent degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[23]

Protocol 2: Caco-2 Permeability Assay

This assay assesses the bidirectional permeability of a PROTAC across a Caco-2 cell monolayer, which is an established in vitro model of the human intestinal epithelium.[27][28] It helps determine if a compound is likely to be orally absorbed and whether it is a substrate for active efflux transporters.

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto Transwell inserts (e.g., 12-well format, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².[27]

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer.[27]

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers using a TEER meter. Only use monolayers with a TEER value >250 Ω·cm², as this indicates sufficient integrity.[27]

  • Permeability Assay (Apical-to-Basolateral, A-B):

    • Wash the monolayers twice with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Add transport buffer containing the test PROTAC (e.g., at 10 µM) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.[27]

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

  • Permeability Assay (Basolateral-to-Apical, B-A):

    • Perform the assay in the reverse direction to assess active efflux. Add the PROTAC-containing buffer to the basolateral chamber and fresh buffer to the apical chamber.[27]

    • Incubate and collect samples as described above.

  • Sample Analysis and Calculation:

    • Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[27]

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both A-to-B and B-to-A directions.

    • Calculate the Efflux Ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests the PROTAC is a substrate for active efflux transporters.

Conclusion

PEG linkers are indispensable tools in the rational design of effective PROTACs.[29] They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[29] The quantitative data and structure-activity relationships underscore the critical importance of linker optimization for achieving maximal potency and efficacy. While general principles guide initial design, the ideal PEG linker length and composition must be empirically determined for each unique target protein and E3 ligase pair. The detailed experimental protocols provided herein offer a robust framework for the synthesis and comprehensive evaluation of novel PROTAC molecules, paving the way for the next generation of targeted protein degraders.

References

Azido-PEG1-azide molecular weight and purity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Azido-PEG1-azide: Properties, Quality Control, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named 1-azido-2-(2-azidoethoxy)ethane, is a homobifunctional crosslinker playing a pivotal role in modern bioconjugation and drug development. As a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker capped with azide (B81097) groups at both ends, it is a versatile building block for "click chemistry," particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates. Its defined length, hydrophilicity, and reactive azide functionalities allow for the precise and efficient linking of two molecular entities, such as a target-binding ligand and an E3 ligase ligand in a PROTAC. This guide provides a comprehensive overview of its physicochemical properties, detailed methodologies for quality control, and a visualization of its role in experimental workflows.

Physicochemical Properties and Purity Specifications

The precise molecular weight and high purity of this compound are critical for ensuring reproducibility and success in conjugation reactions. Variations in these parameters can significantly impact the stoichiometry of subsequent reactions and the homogeneity of the final product. The data below is compiled from various chemical suppliers.

Table 1: Molecular and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name 1-azido-2-(2-azidoethoxy)ethane[1]
Synonyms Bis(2-azidoethyl) ether, 1,5-diazido-3-oxapentane[1]
Molecular Formula C₄H₈N₆O[2][3]
Molecular Weight 156.15 g/mol [2][3][4]
CAS Number 24345-74-2
Physical Form Colorless to light yellow oil/liquid[2]
Solubility Soluble in DMSO, DMF, DCM, THF, Acetonitrile (B52724)[2]

Table 2: Purity Specifications from Representative Suppliers

SupplierPurity Specification
Supplier A (e.g., Conju-Probe)>95%
Supplier B (e.g., MedchemExpress)99.21%
Supplier C (e.g., TargetMol)≥98%
Supplier D (e.g., MOLBASE)95% to ≥98%

Experimental Protocols for Quality Control

Ensuring the identity and purity of this compound is paramount before its use in sensitive applications. A combination of analytical techniques is employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound by separating it from any starting materials, byproducts, or degradation products. Given that PEG linkers lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often employed.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, and ELSD or single quadrupole MS detector.

  • Column: A reversed-phase C8 or C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detector (ELSD): Nebulizer temperature 50°C, Evaporator temperature 70°C, Gas flow 1.6 SLM.[5]

  • Data Analysis: Purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of this compound. Both ¹H NMR and ¹³C NMR are used to verify the expected arrangement of atoms.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Analysis:

    • The spectrum should show two characteristic triplets corresponding to the methylene (B1212753) protons.

    • Expected chemical shifts (δ) in ppm: ~3.71 (t, 4H, -O-CH₂-CH₂-N₃) and ~3.40 (t, 4H, -O-CH₂-CH₂-N₃).

  • ¹³C NMR Analysis:

    • Expected chemical shifts (δ) in ppm: ~69.8 (-O-C H₂-CH₂-N₃) and ~50.6 (-O-CH₂-C H₂-N₃).

  • Data Analysis: The observed chemical shifts, splitting patterns, and integration values are compared against the expected structure to confirm identity.

Mass Spectrometry (MS)

Mass spectrometry provides an accurate molecular weight of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a common technique for this type of molecule.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Sample Preparation: The sample is typically diluted in a suitable solvent like acetonitrile or methanol (B129727) and infused directly or analyzed via LC-MS.

  • Data Analysis: The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

    • Expected m/z for [C₄H₈N₆O + H]⁺: 157.08

    • Expected m/z for [C₄H₈N₆O + Na]⁺: 179.06

  • The high-resolution measurement allows for the confirmation of the elemental formula.

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the workflows and chemical principles involving this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Quality Control start Starting Materials (e.g., Bis(2-chloroethyl) ether) synth Azidation Reaction (e.g., with NaN₃) start->synth purify Purification (e.g., Column Chromatography) synth->purify hplc Purity Assessment (HPLC-ELSD/MS) purify->hplc Check Purity nmr Structure Verification (¹H & ¹³C NMR) purify->nmr Confirm Structure ms Identity Confirmation (HRMS) purify->ms Confirm Mass product Final Product: This compound (Purity >95%) hplc->product nmr->product ms->product

Caption: Quality Control (QC) Workflow for this compound.

Click_Chemistry cluster_reaction CuAAC 'Click' Reaction mol1 Molecule A (e.g., Target Binder) + Terminal Alkyne reagents Reaction Mix mol1->reagents mol2 Molecule B (e.g., E3 Ligase Ligand) + Terminal Alkyne mol2->reagents linker This compound (Homobifunctional Linker) linker->reagents product Conjugate Molecule A - [Triazole-PEG1-Triazole] - Molecule B reagents->product Stable Triazole Linkage Formation catalyst Cu(I) Catalyst (e.g., CuSO₄ + Na-Ascorbate) catalyst->reagents

Caption: Application of this compound in a CuAAC reaction.

Conclusion

This compound is a fundamental tool for researchers engaged in creating precisely defined molecular architectures. Its utility is predicated on its high purity and well-defined structure. The analytical protocols outlined in this guide—HPLC for purity, NMR for structural integrity, and MS for identity—form a robust quality control framework. This ensures that the linker performs reliably in demanding applications like PROTAC synthesis and other bioconjugation strategies, ultimately contributing to the development of novel therapeutics and research agents.

References

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click" reaction, revolutionizing molecular synthesis across various scientific disciplines. Its remarkable efficiency, specificity, and biocompatibility have established it as an indispensable tool for drug discovery, bioconjugation, and materials science. This technical guide provides an in-depth exploration of the core principles of CuAAC, including its mechanism, key components, and detailed experimental protocols.

Core Principles and Mechanism

The CuAAC is a [3+2] cycloaddition reaction between a terminal alkyne and an azide (B81097), yielding a stable 1,4-disubstituted 1,2,3-triazole.[1] While the thermal Huisgen 1,3-dipolar cycloaddition also produces triazoles, it requires elevated temperatures and often results in a mixture of 1,4 and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 107 to 108 and proceeds with high regioselectivity, exclusively forming the 1,4-isomer.[2]

The reaction is robust, tolerating a wide range of functional groups and solvents, including aqueous environments, and is effective over a broad pH range (4-12).[2] The active catalytic species is Cu(I), which can be introduced directly as a salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[3]

The catalytic cycle, as illustrated below, involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered cupracycle. This intermediate then undergoes ring contraction and protonolysis to yield the triazole product and regenerate the Cu(I) catalyst.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants CuI Cu(I) CopperAcetylide Cu(I)-Acetylide (R₁-C≡C-Cu) CuI->CopperAcetylide + Alkyne Alkyne R₁-C≡CH SixMembered Six-membered Cupracycle intermediate CopperAcetylide->SixMembered + Azide Azide R₂-N₃ Triazolide Copper Triazolide SixMembered->Triazolide Ring Contraction Triazolide->CuI Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Triazolide->Triazole + H⁺ Protonation Protonolysis (H⁺) Alkyne_start Terminal Alkyne (R₁-C≡CH) Azide_start Azide (R₂-N₃)

Caption: Simplified catalytic cycle of the CuAAC reaction.

Data Presentation: Comparative Performance of Key Reaction Components

The efficiency of the CuAAC reaction is significantly influenced by the choice of copper source and stabilizing ligands. The following tables provide a comparative summary of commonly used components to guide reaction optimization.

Table 1: Comparison of Common Copper Sources for CuAAC
Copper Source SystemTypical Catalyst LoadingKey AdvantagesKey Disadvantages
CuSO₄ / Sodium Ascorbate Small Molecule: 0.25–5 mol%Bioconjugation: 0.25–1 mM[3]Inexpensive, robust, uses air-stable Cu(II) precursor.[3]Requires a reducing agent, potential for copper contamination in the product.[4]
CuI or CuBr 1-5 mol%Direct use of active Cu(I), often no reducing agent needed initially.[3]Cu(I) is prone to oxidation, requiring inert atmosphere or stabilizing ligands.[4]
Metallic Copper (Wire, Powder) ExcessHeterogeneous, easy to remove from the reaction mixture by filtration.Can have slower reaction kinetics compared to homogeneous systems.[3]
Copper Nanoparticles 0.5-2 mol%High surface area leading to high catalytic activity, can be recycled.Preparation of nanoparticles is an additional step.
Table 2: Comparative Performance of Common CuAAC Ligands

Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.

LigandKey CharacteristicsTypical Use CaseRelative Performance Notes
TBTA (Tris(benzyltriazolylmethyl)amine)Soluble in organic solvents and aqueous/organic mixtures. The original accelerating ligand.Organic synthesis, applications where aqueous solubility is not critical.Can precipitate in highly aqueous media; shows lower catalytic activity and higher cytotoxicity compared to newer ligands.[5][6]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)High water solubility, excellent biocompatibility, protects biomolecules from oxidative damage.[7]Bioconjugation in aqueous buffers, live cell labeling.[6]The standard for biocompatible CuAAC. An excess of ligand does not dramatically slow the reaction.[8]
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)High water solubility and high reactivity.[5]Bioconjugation where rapid kinetics are required.Shows the highest activity in accelerating the CuAAC reaction among the common tris(triazolylmethyl)amine-based ligands.[5]
BTTES (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)ethyl hydrogen sulfate)Good balance of reactivity and water solubility.[5]Bioconjugation in living systems.Offers rapid reaction kinetics, intermediate between BTTAA and THPTA.[5]

Experimental Protocols

The following section provides detailed methodologies for representative CuAAC reactions in both organic synthesis and bioconjugation contexts.

Experimental Workflow Diagram

CuAAC_Workflow start Start prep_reagents Prepare Stock Solutions (Alkyne, Azide, CuSO₄, Ligand, NaAsc) start->prep_reagents mix_reactants Combine Alkyne and Azide in Reaction Solvent prep_reagents->mix_reactants premix_catalyst Pre-mix CuSO₄ and Ligand prep_reagents->premix_catalyst add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst premix_catalyst->add_catalyst initiate Initiate Reaction with Sodium Ascorbate add_catalyst->initiate monitor Monitor Reaction Progress (TLC, LC-MS) initiate->monitor workup Reaction Workup (Extraction, Purification) monitor->workup product Isolated 1,2,3-Triazole Product workup->product

Caption: A typical experimental workflow for a CuAAC reaction.
Protocol 1: CuAAC for Small Molecule Synthesis (e.g., Benzyl (B1604629) Azide and Phenylacetylene)

This protocol describes a standard procedure for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzyl azide (1.0 equivalent) and phenylacetylene (1.1 equivalents) in a 1:1 mixture of t-BuOH and water to a final concentration of 0.1 M.

  • Ligand Addition: Add TBTA (0.01-0.05 equivalents) to the reaction mixture.

  • Catalyst and Reductant Preparation: In separate vials, prepare a 1 M aqueous solution of sodium ascorbate and a 0.1 M aqueous solution of CuSO₄·5H₂O. The sodium ascorbate solution should be prepared fresh.

  • Reaction Initiation: To the stirred reaction mixture, add the sodium ascorbate solution (0.1-0.2 equivalents), followed by the CuSO₄·5H₂O solution (0.01-0.05 equivalents).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Protocol 2: CuAAC for Bioconjugation (e.g., Labeling an Alkyne-Modified Peptide with an Azide-Fluorescent Dye)

This protocol provides a general guideline for labeling a peptide.[9]

Materials:

  • Alkyne-modified peptide

  • Azide-functionalized fluorescent dye

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • Alkyne-peptide: 1 mM in PBS.

    • Azide-dye: 10 mM in DMSO.

    • CuSO₄: 20 mM in water.

    • THPTA: 100 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, add the alkyne-peptide solution to the desired final concentration (e.g., 100 µM) in PBS.

  • Add Azide-Dye: Add the azide-dye stock solution to a final concentration of 1.5-5 equivalents relative to the peptide.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let it stand for 1-2 minutes.

  • Add Catalyst: Add the catalyst premix to the peptide/dye solution to a final copper concentration of 0.5-1 mM.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purification: Purify the labeled peptide using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess reagents.

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition reaction is a powerful and versatile tool in modern chemistry. Its high efficiency, regioselectivity, and compatibility with a wide range of functional groups and reaction conditions have made it an invaluable method for the synthesis of complex molecules and bioconjugates. By understanding the core principles of the reaction and carefully selecting the appropriate copper source and ligand, researchers can effectively harness the power of CuAAC for their specific applications in drug development and beyond.

References

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts. This technical guide provides an in-depth overview of the core principles of SPAAC, a quantitative comparison of commonly employed cyclooctyne (B158145) reagents, and detailed experimental protocols for its application in bioconjugation and kinetic analysis. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful technology.

Core Principles of Strain-Promoted Azide-Alkyne Cycloaddition

The driving force behind SPAAC is the significant ring strain of cyclooctynes, the smallest stable cyclic alkynes. This strain, resulting from the deformation of the ideal 180° bond angle of the alkyne, substantially lowers the activation energy of the [3+2] cycloaddition reaction with an azide (B81097).[1] This allows the reaction to proceed rapidly and with high specificity at physiological temperatures and pH. The azide and the strained alkyne are bioorthogonal, meaning they do not react with native biological functional groups, thus ensuring minimal off-target effects.[1]

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide functions as a 1,3-dipole and the strained alkyne acts as a dipolarophile. The reaction culminates in the formation of a stable triazole linkage.[1][2] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC's metal-free nature makes it exceptionally well-suited for in vivo imaging, drug delivery, and the synthesis of antibody-drug conjugates (ADCs).[1][3]

Quantitative Comparison of Cyclooctyne Reagents

The kinetics of SPAAC are typically second-order, and the reaction rate is highly dependent on the structure of the cyclooctyne. The rational design of cycloalkynes is therefore a key aspect of SPAAC.[4] The table below summarizes the second-order rate constants for various commonly used cyclooctynes with benzyl (B1604629) azide, providing a clear comparison of their reactivity.

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
Bicyclo[6.1.0]nonyneBCN0.14 - 0.29[5]
DibenzocyclooctyneDBCO / DIBO~0.1 - 1.0[6][7]
DidehydrodibenzocyclooctyneDIBAC~0.3[6]
BiarylazacyclooctynoneBARAC> 1.0[7]
Difluorinated cyclooctyneDIFO~0.08[2]
Aza-dibenzocyclooctyneADIBOVaries with substitution[4]

Experimental Protocols

General Protocol for SPAAC Bioconjugation (Protein Labeling)

This protocol outlines a general procedure for labeling an azide-modified protein with a cyclooctyne-containing probe (e.g., a fluorescent dye or biotin).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-probe (e.g., DBCO-PEG4-Biotin) dissolved in a compatible organic solvent (e.g., DMSO)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of the cyclooctyne-probe in DMSO (typically 10-20 mM).

  • Reaction Incubation: Add a 10-20 fold molar excess of the cyclooctyne-probe to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature or 4°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of reactants.

  • Purification: Remove the unreacted cyclooctyne-probe using a desalting column or dialysis.

  • Characterization: Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol for Determining Second-Order Rate Constants using ¹H NMR Spectroscopy

This protocol describes how to monitor the progress of a SPAAC reaction and determine its second-order rate constant using quantitative ¹H NMR.[8]

Materials:

  • Cyclooctyne

  • Azide (e.g., benzyl azide)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the cyclooctyne and the azide in the deuterated solvent at known concentrations. Add a known amount of the internal standard.

  • Data Acquisition: Acquire a ¹H NMR spectrum at t=0. Subsequently, acquire spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a reactant (e.g., a proton on the cyclooctyne) and the internal standard in each spectrum.

    • Calculate the concentration of the reactant at each time point by comparing its integral to the integral of the internal standard.

    • Plot the inverse of the reactant concentration (1/[Reactant]) versus time.

    • The slope of the resulting linear plot will be the second-order rate constant (k₂).

Protocol for Monitoring SPAAC Kinetics using UV-Vis Spectrophotometry

This protocol details how to follow the kinetics of a SPAAC reaction by monitoring the change in absorbance of a chromophoric reactant.[2]

Materials:

  • Cyclooctyne with a distinct UV-Vis absorbance (e.g., DBCO, λmax ≈ 309 nm)

  • Azide

  • Reaction buffer or solvent

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Instrument Setup: Set the spectrophotometer to measure absorbance at the λmax of the chromophoric reactant over time.

  • Reaction Initiation: In a cuvette, mix the cyclooctyne and a stoichiometric amount or an excess of the azide in the reaction buffer.

  • Data Collection: Immediately start recording the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis:

    • Convert the absorbance values to concentration using a previously determined calibration curve.

    • If the reaction is run under pseudo-first-order conditions (i.e., one reactant in large excess), plot the natural logarithm of the concentration of the limiting reactant (ln[Reactant]) versus time. The negative of the slope of this plot is the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the concentration of the reactant in excess: k₂ = k' / [Excess Reactant].

Visualizations

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Azide Azide (R-N₃) TS [3+2] Cycloaddition Transition State Azide->TS Cyclooctyne Strained Cyclooctyne Cyclooctyne->TS Triazole Stable Triazole TS->Triazole

Core mechanism of the SPAAC reaction.

SPAAC_Workflow Experimental Workflow for SPAAC Bioconjugation A 1. Prepare Azide-Modified Biomolecule C 3. Mix Reactants and Incubate A->C B 2. Prepare Cyclooctyne- Probe Solution B->C D 4. Purify the Conjugate C->D E 5. Characterize the Final Product D->E

A typical workflow for SPAAC-mediated bioconjugation.

SPAAC_Factors Key Factors Influencing SPAAC Reactions cluster_reactants Reactant Properties cluster_conditions Reaction Conditions outcome Reaction Outcome (Rate and Yield) cyclooctyne Cyclooctyne Structure (Ring Strain, Electronics) cyclooctyne->outcome azide Azide Structure (Sterics, Electronics) azide->outcome concentration Reactant Concentrations concentration->outcome solvent Solvent Polarity solvent->outcome temperature Temperature temperature->outcome

Logical relationships of factors affecting SPAAC.

References

Methodological & Application

Application Notes & Protocols: A Step-by-Step Guide to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and biocompatibility in forming stable triazole linkages.[1][2] This application note provides a detailed protocol for utilizing Azido-PEG1-azide, a short, bifunctional polyethylene (B3416737) glycol (PEG) linker. This reagent is particularly useful for creating homo- or hetero-bifunctional conjugates, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can link two different alkyne-containing molecules.[3] The PEG spacer, though short, enhances the solubility and flexibility of the resulting conjugate.

This guide will cover the essential materials, a step-by-step reaction procedure, purification, characterization methods, and key quantitative parameters to ensure successful conjugation.

Reaction Principle and Workflow

The CuAAC reaction facilitates the covalent linkage between the two terminal azide (B81097) groups of this compound and two alkyne-functionalized molecules. The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[4] To enhance catalyst stability and protect sensitive biomolecules from oxidative damage, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[5]

Reaction Mechanism

The diagram below illustrates the catalytic cycle of the CuAAC reaction, highlighting the key intermediates.

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne R1-Alkyne Azide This compound (N3-PEG1-N3) Metallocycle Copper Metallocycle Cu_Acetylide->Metallocycle + Azide Triazole_Product Triazole-PEG1-Triazole Conjugate Triazole_Product->CuI Releases Catalyst Metallocycle->Triazole_Product Ring Contraction

Caption: Catalytic cycle of the CuAAC reaction.

Experimental Workflow

The general procedure involves preparing the reaction mixture, initiating the reaction with the catalyst system, monitoring its progress, and finally purifying the desired product.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis arrow -> A 1. Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Na-Ascorbate) B 2. Mix Alkyne Substrate(s) and this compound in Reaction Buffer A->B C 3. Prepare Catalyst Premix (CuSO4 + Ligand) B->C D 4. Add Catalyst Premix to Reactants C->D E 5. Initiate with Sodium Ascorbate D->E F 6. Incubate (1-4h, RT) Protect from Light E->F G 7. Monitor Progress (LC-MS, TLC) F->G H 8. Purify Product (SEC, HPLC, or Dialysis) G->H I 9. Characterize Product (MS, NMR) H->I

Caption: Step-by-step workflow for the CuAAC experimental protocol.

Experimental Protocol

This protocol describes a general procedure for conjugating two alkyne-containing molecules to the this compound linker.

Materials and Reagents
  • This compound

  • Alkyne-functionalized molecule(s) of interest

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (Na-Ascorbate)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvents:

    • Deionized water (H₂O)

    • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

    • Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.4, or other appropriate buffer.

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Reversed-Phase HPLC, or dialysis cassettes)

Preparation of Stock Solutions
  • This compound: Prepare a 10 mM stock solution in DMSO or H₂O.

  • Alkyne-functionalized molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO).

  • CuSO₄: Prepare a 20 mM stock solution in deionized water.

  • Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.

Step-by-Step Reaction Procedure
  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-functionalized molecule(s) and the this compound linker in the desired reaction buffer or solvent system (e.g., PBS/DMSO co-solvent).

  • Catalyst Premix: In a separate tube, prepare the catalyst premix. For a typical reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA).[5] Vortex briefly and let it stand for 2-3 minutes to allow for complex formation.

  • Add Catalyst: Add the catalyst premix to the reaction mixture containing the azide and alkyne(s).

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Mix gently by pipetting or brief vortexing.

  • Incubation: Protect the reaction mixture from light (e.g., by wrapping the tube in aluminum foil) and incubate at room temperature for 1-4 hours.[5][6] Gentle stirring or shaking can be beneficial.

  • Monitoring: The reaction progress can be monitored by analytical techniques such as LC-MS (observing the consumption of starting materials and the appearance of the product mass) or TLC.

Data Presentation

The following tables summarize typical reaction parameters and conditions that can be used as a starting point for optimization.

Table 1: Recommended Reagent Concentrations and Ratios
ParameterRecommended ValueNotes
Reactant Concentration 10 µM - 10 mMHigher concentrations generally lead to faster reaction rates.
Equivalents of Alkyne 1.1 - 1.5 per azide groupA slight excess of the alkyne can help drive the reaction to completion.[5]
CuSO₄ (Final Conc.) 50 µM - 1 mMCan be stoichiometric or catalytic depending on the scale and substrates.
Ligand:Copper Ratio 2:1 to 5:1A 5:1 ratio is common in bioconjugation to protect sensitive molecules.[4]
Sodium Ascorbate 5-10 equivalents to CopperEnsures the maintenance of the active Cu(I) state.
Table 2: Typical Reaction Conditions and Outcomes
ParameterConditionNotes
Solvent System Aqueous buffers (PBS, Tris), DMF, DMSO, or co-solvent mixtures (e.g., H₂O/DMSO)Choice depends on the solubility of the reactants.
Temperature Room Temperature (20-25°C)Gentle heating (35-40°C) may be applied for less reactive substrates.[5]
Reaction Time 1 - 4 hoursCan be extended to 12-16 hours (overnight) for difficult conjugations or low concentrations.[6]
Atmosphere Ambient AirFor sensitive biomolecules, degassing the solution and using an inert atmosphere (N₂ or Ar) is recommended to prevent catalyst oxidation.
Typical Yield >70-95%Yield is highly dependent on substrates, purification method, and reaction scale.[2][7]

Purification and Characterization

Purification

After the reaction is complete, the desired conjugate must be purified from excess reagents, catalyst, and byproducts. The choice of method depends on the properties of the final product.

  • Size Exclusion Chromatography (SEC): Highly effective for separating larger bioconjugates from smaller molecules like excess linkers, catalyst, and ligands.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for purifying small molecules and peptides.

  • Dialysis / Ultrafiltration: Useful for removing small molecule impurities from macromolecular products (e.g., proteins, large polymers).[8]

  • Silica Gel Chromatography: A standard method for purifying small organic molecules.[9]

Note on Copper Removal: Residual copper can sometimes chelate to the triazole product. Washing with a solution of a chelating agent like EDTA may be necessary if trace copper is a concern.[10]

Characterization

The successful synthesis of the conjugate should be confirmed using appropriate analytical techniques.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the final product, which should correspond to the sum of the masses of the this compound linker and the attached alkyne molecules, minus the mass of N₂ lost from each azide.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the formation of the triazole ring. A characteristic singlet for the triazole proton typically appears around 7.5-8.5 ppm in ¹H NMR.[7]

  • Infrared (IR) Spectroscopy: Successful reaction is indicated by the disappearance of the characteristic azide peak (around 2100 cm⁻¹) and the terminal alkyne C-H stretch (around 3300 cm⁻¹).[7]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Product Yield Inactive catalyst (Cu(I) oxidized to Cu(II)).Use a freshly prepared sodium ascorbate solution. Degas solvents and work under an inert atmosphere.
Steric hindrance around the alkyne or azide.Increase reaction time or temperature. Consider a linker with a longer PEG chain.
Reactant degradation or poor solubility.Confirm stability of starting materials. Adjust co-solvent (e.g., increase % DMSO) to improve solubility.
Alkyne Homocoupling (Glaser-Hay byproduct) Excess oxygen in the reaction mixture.Degas the reaction mixture thoroughly before adding the catalyst. Increase the concentration of the reducing agent.
Product Precipitation Low solubility of the final conjugate.Perform the reaction at a lower concentration or in a different solvent system.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development Using Azido-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs.[1][] A critical component of an ADC is the linker, which connects the antibody to the payload and significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[3][4] Polyethylene glycol (PEG) linkers are widely used in ADC design to enhance the hydrophilic properties of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[5][6] This helps to prevent aggregation, improve stability, and prolong circulation half-life.[7][8][9]

This document provides detailed application notes and protocols for the use of Azido-PEG1-azide, a homobifunctional, PEG-based linker, in the development of ADCs. This linker contains two terminal azide (B81097) groups, making it an ideal bridging reagent for conjugating an alkyne-modified antibody to an alkyne-modified cytotoxic drug via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click chemistry".[10][11] This approach allows for the modular and efficient assembly of well-defined ADCs.[1][12]

Application Notes

The this compound linker facilitates a "bridging" strategy for ADC synthesis. This involves two primary stages: first, the separate modification of the antibody and the cytotoxic payload to introduce alkyne functional groups, and second, the conjugation of these two components using the diazide linker.

Advantages of the this compound Bridging Strategy:

  • Improved Hydrophilicity: The short PEG spacer enhances the solubility of the entire ADC construct, mitigating aggregation issues often caused by hydrophobic payloads.[5][13] This can lead to improved formulation characteristics and better pharmacokinetic profiles.[5][14]

  • Modular and Efficient Conjugation: Click chemistry reactions are bioorthogonal, highly efficient, and proceed under mild conditions, ensuring high yields and generating stable triazole linkages with minimal byproducts.[1][15][16] This modularity allows for the easy combination of different antibodies and payloads.

  • Defined Stoichiometry: Site-specific modification of the antibody with an alkyne handle allows for precise control over the conjugation site and the final drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product.[1][17] Homogeneity is crucial for consistent efficacy and a predictable safety profile.[18]

  • Enhanced Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, which can reduce renal clearance and extend the circulation half-life of the ADC, allowing for greater accumulation at the tumor site.[5][19]

Data Presentation

The inclusion of a PEG linker, even a short one, can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize the expected effects based on data from studies using various PEG linkers.

Table 1: Impact of PEG Linker Incorporation on ADC Properties

Parameter Method of Analysis Observation with PEG Linker Reference(s)
Aggregation Size Exclusion Chromatography (SEC) Longer or branched PEG chains significantly reduce the tendency for ADC aggregation, particularly with hydrophobic payloads. [20]
Solubility Formulation Studies The hydrophilic nature of PEG improves the solubility of the ADC, enabling higher and more homogeneous DARs. [5][6]
Pharmacokinetics (PK) In vivo animal studies PEGylation generally leads to slower clearance rates, prolonged plasma half-life (t½), and increased overall exposure (AUC). [5][8][21]

| Drug-to-Antibody Ratio (DAR) | Mass Spectrometry (MS), HIC | Hydrophilic PEG linkers can enable the successful construction of ADCs with higher DARs (e.g., 8) without causing aggregation. |[6][18] |

Table 2: Characterization Parameters for ADCs Synthesized with this compound

Parameter Method Purpose Reference(s)
DAR Determination UV-Vis Spectroscopy, HIC, Mass Spectrometry To quantify the average number of drug molecules conjugated to each antibody. [3]
Purity & Aggregation Size Exclusion Chromatography (SEC) To assess the homogeneity of the ADC and quantify the percentage of aggregates. [3]
Confirmation Mass Spectrometry (MS) To confirm the successful conjugation and the mass of the final ADC construct. [3]
In Vitro Potency Cytotoxicity Assay (IC50) To determine the concentration of ADC required to inhibit the growth of target cancer cells by 50%. [4]

| Plasma Stability | LC-MS | To evaluate the stability of the ADC and the linker in plasma over time. |[4] |

Experimental Workflows and Diagrams

The overall process for developing an ADC using the this compound linker is a multi-step procedure involving modification of the individual components, conjugation, purification, and characterization.

ADC_Development_Workflow cluster_0 Component Preparation cluster_1 Modification cluster_2 Conjugation & Purification cluster_3 Characterization & Evaluation mAb Monoclonal Antibody alkyne_mAb Alkyne-Modified Antibody mAb->alkyne_mAb Introduce Alkyne drug Cytotoxic Drug alkyne_drug Alkyne-Modified Drug drug->alkyne_drug Introduce Alkyne conjugation Click Chemistry (CuAAC) alkyne_mAb->conjugation alkyne_drug->conjugation linker This compound linker->conjugation crude_adc Crude ADC conjugation->crude_adc purification Purification (SEC) crude_adc->purification final_adc Purified ADC purification->final_adc characterization Characterization (DAR, Purity) final_adc->characterization evaluation In Vitro / In Vivo Evaluation characterization->evaluation Click_Chemistry_Reaction cluster_reactants Reactants cluster_product Product Ab Antibody-Alkyne ADC Antibody-Triazole-PEG1-Triazole-Drug Ab->ADC Cu(I) Catalyst Sodium Ascorbate THPTA Ligand Drug Drug-Alkyne Drug->ADC Cu(I) Catalyst Sodium Ascorbate THPTA Ligand Linker N3-PEG1-N3 Linker->ADC Cu(I) Catalyst Sodium Ascorbate THPTA Ligand PEG_Benefits center PEG Linker in ADC benefit1 Improves Solubility center->benefit1 benefit2 Enhances Stability center->benefit2 benefit3 Prolongs Half-Life center->benefit3 benefit4 Reduces Immunogenicity center->benefit4 consequence1 Prevents Aggregation benefit1->consequence1 consequence2 Enables Higher DAR benefit1->consequence2 benefit2->consequence1 consequence3 Improves PK Profile benefit3->consequence3 consequence4 Wider Therapeutic Window benefit4->consequence4

References

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-Functionalized Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and bioimaging for the covalent ligation of molecules in complex biological environments.[1][2] This bioorthogonal "click chemistry" reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage.[3][4] A significant advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper(I) catalyst, making it ideal for applications in living systems.[1][5]

The high ring strain of the DBCO molecule is the driving force behind this reaction, significantly lowering the activation energy of the [3+2] cycloaddition with an azide (B81097).[1][2] DBCO reagents are characterized by their high reactivity, stability, and specificity towards azides, enabling rapid and precise conjugation to biomolecules.[1][6] This has led to its widespread use in various applications, including:

  • Antibody-Drug Conjugate (ADC) Development: Precisely attaching therapeutic payloads to antibodies.[1]

  • Live Cell Imaging: Labeling and tracking of biomolecules in their native environment.[1]

  • Cell Surface Labeling: Probing and visualizing cell surface glycans and proteins.[1]

  • Radiopharmaceutical Development: Construction of targeted imaging and therapeutic agents.[1]

Core Advantages of SPAAC with DBCO

  • Biocompatibility: The absence of a copper catalyst makes it non-toxic and suitable for in vivo studies.[1][4]

  • High Specificity and Bioorthogonality: DBCO and azides react selectively with each other, even in the presence of a vast excess of other functional groups found in biological systems.[3][4]

  • Rapid Kinetics: The reaction proceeds quickly under mild, physiological conditions.[1][5]

  • High Efficiency: SPAAC reactions with DBCO typically result in high yields of the desired conjugate.[4]

  • Stability: The DBCO and azide functional groups, as well as the resulting triazole linkage, are stable under a wide range of conditions.[4]

  • Traceability: The DBCO group has a characteristic UV absorbance around 310 nm, which allows for the monitoring of the reaction progress.[4][7]

Quantitative Data Summary

The efficiency of the SPAAC reaction can be influenced by several factors. The following tables summarize key quantitative data to aid in the optimization of conjugation reactions.

Table 1: General Reaction Parameters for SPAAC with DBCO

ParameterRecommended Range/ValueNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1The more abundant or less critical component should be in excess. For small molecule conjugations, a 7.5-fold molar excess of the small molecule is a good starting point.[1] A 2-4 fold molar excess of the azide-molecule to the DBCO-protein is also a common starting point.[3][8]
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. Reactions can be performed overnight at 4°C.[1][6]
Reaction Time 2 to 48 hoursTypically 4-12 hours at room temperature.[1][3] Longer incubation times can improve yield, especially at lower temperatures.[1] For larger PEGylated DBCO reagents (20-40 kDa), 12-24 hours may be needed.[6]
pH 7.0 - 8.5While the reaction proceeds well at neutral pH, a pH of 8.0-8.5 can be optimal for labeling primary amines with DBCO-NHS esters prior to the SPAAC reaction.[1]
Solvent Aqueous buffers (e.g., PBS, HEPES)Up to 20% DMSO can be tolerated to dissolve hydrophobic reagents.[4][7] Buffers should be free of sodium azide as it will compete with the azide-functionalized molecule.[3][6]

Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions

CyclooctyneAzideRate Constant (M⁻¹s⁻¹)Notes
DBCOBenzyl (B1604629) azide0.24Demonstrates the high reactivity of DBCO.[9]
BCNBenzyl azide0.07DBCO is approximately 3.4 times faster than BCN with benzyl azide.[9]
DBCOPhenyl azide0.033Reactivity can be influenced by the electronic nature of the azide.[9]
BCNPhenyl azide0.2BCN reacts faster with electron-poor aromatic azides.[9]
DBCO-TrastuzumabAzido-sugar0.18 - 0.37The presence of a PEG linker on the antibody can enhance reaction rates.[10]
sulfo-DBCO-amineAzido-amino acid0.32 - 1.22Smaller, less sterically hindered DBCO reagents exhibit faster kinetics.[10]

Note: Reaction rates can vary based on specific derivatives, solvent, and temperature.

Experimental Protocols

Protocol 1: General SPAAC Ligation of a DBCO-Molecule to an Azide-Molecule

This protocol provides a general workflow for the conjugation of a DBCO-functionalized molecule to an azide-functionalized molecule.

Materials:

  • DBCO-functionalized molecule

  • Azide-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or HEPES buffer, pH 7.4. Crucially, the buffer must be free of sodium azide. [11]

  • Anhydrous DMSO or DMF (if needed to dissolve reagents)

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO-functionalized molecule and the azide-functionalized molecule in the reaction buffer to the desired concentrations.

    • If solubility is an issue, prepare a concentrated stock solution of the less soluble reagent in anhydrous DMSO or DMF.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the azide-functionalized molecule with the DBCO-functionalized molecule.

    • A molar excess of 1.5 to 10-fold of one component is recommended to drive the reaction to completion.[12] The choice of which component is in excess depends on the specific experiment and the relative cost or availability of the reagents.

    • If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <20%) to avoid denaturation of biomolecules.[4][7]

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.[3]

    • For some applications, incubation at 37°C can be used to increase the reaction rate, provided the molecules are stable at this temperature.[11]

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by measuring the decrease in absorbance of the DBCO group at approximately 310 nm using a UV-Vis spectrophotometer.[4]

  • Purification of the Conjugate:

    • Remove the excess unreacted DBCO or azide-functionalized molecule using an appropriate purification method such as size-exclusion chromatography (SEC), dialysis, HPLC, or spin desalting columns.[1][3] The choice of method will depend on the size and properties of the conjugate and the unreacted starting materials.

  • Characterization:

    • Analyze the final conjugate using methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.[1]

Protocol 2: Labeling of an Antibody with a DBCO-NHS Ester and Subsequent SPAAC Ligation

This protocol describes a two-step process: first, the labeling of an antibody with a DBCO moiety using an NHS ester, and second, the SPAAC reaction with an azide-functionalized molecule.

Step A: Labeling the Antibody with DBCO-NHS Ester

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.[1][4]

  • DBCO-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[3]

  • Desalting column or other purification system (e.g., spin column, dialysis)

Procedure:

  • Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare DBCO-NHS Ester Stock: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[3]

  • Conjugation Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[3] The optimal ratio should be determined empirically for each antibody. Ensure the final DMSO concentration is below 20%.[3]

  • Incubation: Incubate the reaction for 60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[3]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[3]

  • Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column or another appropriate purification method.[3]

Step B: SPAAC Ligation to an Azide-Functionalized Molecule

Materials:

  • Purified DBCO-labeled antibody (from Step A)

  • Azide-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the purified DBCO-labeled antibody with the azide-functionalized molecule. A molar excess of 2-4x of the azide-molecule to the DBCO-antibody is a common starting point.[3]

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[3]

  • Purification of the Conjugate: Remove the excess unreacted azide-functionalized molecule using an appropriate purification method such as size-exclusion chromatography (SEC), dialysis, or HPLC.[1]

  • Characterization: Analyze the final conjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.[1]

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO-Functionalized Molecule Triazole Stable Triazole Linkage DBCO->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide-Functionalized Molecule Azide->Triazole ADC_Workflow cluster_activation Step 1: Activation cluster_ligation Step 2: SPAAC Ligation cluster_purification Step 3: Purification & Characterization Antibody Antibody DBCO_Antibody DBCO-Labeled Antibody Antibody->DBCO_Antibody Amine Labeling DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Antibody Azide_Drug Azide-Drug Linker ADC_Crude Crude ADC Azide_Drug->ADC_Crude DBCO_Antibody_2->ADC_Crude Click Reaction Purification Purification (e.g., SEC) ADC_Purified Purified ADC Purification->ADC_Purified Characterization Characterization (SDS-PAGE, MS) ADC_Purified->Characterization ADC_Crude_2->Purification Cell_Labeling_Workflow Start Start: Live Cells Metabolic_Labeling Metabolic Labeling with Azido Sugar (e.g., Ac4ManNAz for 24-72h) Start->Metabolic_Labeling Wash1 Wash Cells to Remove Unincorporated Azido Sugar Metabolic_Labeling->Wash1 SPAAC_Reaction Incubate with DBCO-Fluorophore (30-60 min at RT or 37°C) Wash1->SPAAC_Reaction Wash2 Wash Cells to Remove Unreacted DBCO-Fluorophore SPAAC_Reaction->Wash2 Imaging Fluorescence Imaging Wash2->Imaging

References

Application Notes: Surface Functionalization of Nanoparticles with Azido-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functionalization of nanoparticle surfaces is a critical step in tailoring their biological and physicochemical properties for advanced applications in drug delivery, diagnostics, and bio-imaging.[1] Azido-PEG1-azide is a short, homobifunctional polyethylene (B3416737) glycol (PEG) linker featuring azide (B81097) (N₃) groups at both ends. This symmetrical structure makes it an effective tool for introducing azide functionalities onto nanoparticle surfaces, which can then be used for subsequent bioconjugation via "click chemistry".[2]

The incorporation of a PEG spacer, even a short one like PEG1, can enhance the water solubility and colloidal stability of nanoparticles.[3][4] The terminal azide groups are key functional handles for one of the most efficient and bio-orthogonal click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction allows for the covalent and specific attachment of a wide variety of molecules, including targeting ligands, therapeutic agents, and imaging probes, that have been modified to contain an alkyne group.[2][4]

These application notes provide detailed protocols for the surface functionalization of different nanoparticle types using an this compound linker and subsequent conjugation via click chemistry.

Experimental Protocols

Protocol 1: Functionalization of Amine-Terminated Nanoparticles

This protocol describes the attachment of this compound to nanoparticles that already possess surface amine (-NH₂) groups. The process involves a two-step reaction: first activating the nanoparticle surface with an alkyne group, then "clicking" the this compound linker to the surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., polymeric nanoparticles, liposomes)

  • Alkyne-NHS ester (e.g., DBCO-NHS ester)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., dialysis cassettes, size exclusion chromatography)

Methodology:

Part A: Introduction of Alkyne Groups

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous solvent at a known concentration.

  • Reagent Preparation: In a separate tube, dissolve a 5- to 10-fold molar excess of Alkyne-NHS ester relative to the estimated surface amine groups in the same anhydrous solvent.

  • Reaction Initiation: Add the Alkyne-NHS ester solution to the nanoparticle dispersion. Add DIPEA to a final concentration of ~10 mM to act as a base catalyst.

  • Incubation: Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring, protected from light.

  • Purification: Purify the alkyne-functionalized nanoparticles using dialysis against PBS (pH 7.4) for 24-48 hours or via size exclusion chromatography (SEC) to remove unreacted reagents.

Part B: Conjugation of this compound via CuAAC

  • Reagent Preparation: Prepare stock solutions: 100 mM THPTA in water, 20 mM CuSO₄ in water, and 300 mM sodium ascorbate in water.[6] Prepare a stock solution of this compound in DMSO or water.

  • Reaction Setup: In a reaction vessel, add the purified alkyne-functionalized nanoparticle suspension. Add the this compound solution. A 10-fold molar excess relative to the alkyne groups is a good starting point.

  • Catalyst Pre-complexing: In a separate tube, mix CuSO₄ and THPTA solutions at a 1:5 molar ratio and incubate for 5 minutes.[6]

  • Click Reaction: Add the freshly prepared sodium ascorbate solution to the nanoparticle mixture, followed by the pre-complexed CuSO₄/THPTA catalyst.[7] Typical final concentrations are 1-5 mM sodium ascorbate and 0.1-0.5 mM CuSO₄.[1]

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring.

  • Final Purification: Purify the this compound functionalized nanoparticles using dialysis or SEC to remove the copper catalyst and excess reagents.

  • Storage: Store the purified nanoparticles at 4°C in a suitable buffer.

Protocol 2: Functionalization of Metal Oxide Nanoparticles (e.g., IONPs)

This protocol details the surface modification of metal oxide nanoparticles using a silanization approach to introduce the this compound linker. This requires a custom synthesis of an Azido-PEG1-silane reagent.

Materials:

  • Synthesized Iron Oxide Nanoparticles (IONPs) or other metal oxide nanoparticles

  • Azido-PEG1-silane (custom synthesis required, e.g., by reacting Azido-PEG1-amine with an isocyanato-silane)

  • Ethanol (B145695)

  • Deionized water

Methodology:

  • Nanoparticle Synthesis (Example: Co-precipitation of IONPs):

    • Prepare a 2:1 molar ratio solution of FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water under an inert atmosphere (e.g., nitrogen).[8]

    • Heat the solution to 80°C with vigorous stirring.

    • Rapidly add ammonium (B1175870) hydroxide (B78521) to raise the pH to ~10, causing the immediate formation of a black precipitate.[8]

    • Continue stirring at 80°C for 1 hour.

    • Cool the solution and wash the nanoparticles repeatedly with deionized water using magnetic decantation until the supernatant is neutral.[8]

  • Surface Functionalization with Azido-PEG1-Silane:

    • Disperse the washed IONPs in a 4:1 (v/v) mixture of ethanol and deionized water.[8]

    • Add the Azido-PEG1-silane to the nanoparticle dispersion. The optimal amount depends on the nanoparticle surface area and should be determined empirically.

    • Stir the mixture vigorously at room temperature for 24 hours to allow the silanization reaction to complete.[8]

    • Wash the functionalized IONPs multiple times with ethanol and then deionized water using magnetic decantation to remove unreacted silane.[8]

    • Resuspend the final this compound functionalized IONPs in the desired buffer for storage at 4°C.

Protocol 3: Bioconjugation of Alkyne-Modified Molecules

This protocol describes the final step of conjugating an alkyne-modified molecule (e.g., targeting peptide, drug) to the azide-functionalized nanoparticles prepared in Protocol 1 or 2.

Materials:

  • This compound functionalized nanoparticles

  • Alkyne-modified molecule of interest (e.g., Alkyne-RGD peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA ligand

  • Reaction Buffer (e.g., PBS)

Methodology:

  • Reagent Preparation: Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate as described in Protocol 1, Part B.

  • Reaction Setup: Disperse the azide-functionalized nanoparticles in the reaction buffer. Add the alkyne-modified molecule (a 5- to 10-fold molar excess over surface azide groups is a common starting point).

  • Catalyst Addition: Pre-complex the CuSO₄ and THPTA.

  • Click Reaction: Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the catalyst complex to initiate the reaction.[7]

  • Incubation: Let the reaction proceed for 1-4 hours at room temperature with gentle stirring, protected from light.

  • Purification: Purify the final conjugated nanoparticles using dialysis, SEC, or magnetic separation (for IONPs) to remove all unreacted components and the copper catalyst.[8]

  • Characterization & Storage: Characterize the final product and store at 4°C.

Data Presentation

Quantitative data from nanoparticle characterization is crucial for confirming successful functionalization.

Table 1: Characterization Techniques for Functionalized Nanoparticles

Characterization Technique Purpose Expected Result for this compound Functionalization
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of functional groups. Appearance of a characteristic azide (N₃) peak around 2100 cm⁻¹.[9][10]
Dynamic Light Scattering (DLS) To measure hydrodynamic diameter and size distribution. An increase in hydrodynamic diameter after PEG linker attachment and subsequent bioconjugation.[11]
Zeta Potential Analysis To determine surface charge and colloidal stability. A shift in zeta potential value upon surface modification, indicating changes in surface chemistry.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material (PEG linker) grafted onto the nanoparticle surface. Weight loss corresponding to the decomposition of the grafted PEG chains.[8][11]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface. Presence of the N 1s peak, providing elemental confirmation of azide group incorporation.[8]

| UV-Vis Spectroscopy | To quantify accessible azide groups on the surface. | Can be used to monitor the disappearance of the alkyne absorbance (e.g., DBCO at ~308 nm) during a click reaction to quantify reactive azides.[11] |

Table 2: Example Nanoparticle Properties Before and After Functionalization

Sample Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV) Azide Groups per NP
Bare Nanoparticles 105 ± 4 0.15 -25.3 ± 1.2 0
This compound NPs 112 ± 5 0.18 -21.8 ± 1.5 ~550

| Peptide-Conjugated NPs | 125 ± 6 | 0.21 | -18.5 ± 1.9 | N/A |

Visualizations

Caption: Experimental workflow for nanoparticle functionalization.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle NP_Azide Nanoparticle-PEG-N₃ Cu_Acetylide Cu(I)-Acetylide Intermediate NP_Azide->Cu_Acetylide Cycloaddition Alkyne R-C≡CH (Alkyne-Molecule) Alkyne->Cu_Acetylide CuSO4 Cu(II)SO₄ Ascorbate Sodium Ascorbate Cu_I Cu(I) Active Catalyst Triazole Nanoparticle-PEG-Triazole-R (Stable Conjugate) Cu_Acetylide->Triazole Triazole->Cu_I Catalyst Regeneration

Caption: Mechanism of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Logical structure of a functionalized nanoparticle.

References

Application Notes and Protocols for the Preparation of Azido-PEG1-azide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azido-PEG1-azide is a bifunctional chemical linker utilized extensively in bioconjugation and drug development, particularly as a component of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features two terminal azide (B81097) groups separated by a short polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for its participation in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are known for their high efficiency and biocompatibility.[2][3][4] The PEG spacer enhances the solubility and flexibility of the resulting conjugates.[5] Proper preparation of stock solutions is critical for the successful and reproducible application of this compound in research and development. This document provides a detailed protocol for the preparation and storage of this compound stock solutions.

Chemical Properties and Solubility

This compound is a colorless to light yellow liquid at room temperature.[1] It is soluble in a variety of organic solvents. For biological applications, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent due to its high solvating power and compatibility with many biological assays.[1][6] It is important to use anhydrous or newly opened DMSO, as the hygroscopic nature of DMSO can impact the solubility of the product.[1][2]

Quantitative Data Summary:

PropertyValueSource
Molecular Formula C4H8N6O[1]
Molecular Weight 156.15 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Solubility in DMSO 100 mg/mL (640.41 mM)[1]
Other Solvents Soluble in water, aqueous buffers, chloroform, methylene (B1212753) chloride, DMF. Less soluble in alcohol and toluene. Not soluble in ether.[6]
Storage (Solid) -20°C, protect from light.[1]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month (protect from light).[1]

Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Preparation: Use a new, sealed bottle of anhydrous DMSO to minimize water content.

  • Calculation:

    • The molecular weight of this compound is 156.15 g/mol .

    • To prepare a 100 mM (0.1 M) solution, you will need 15.615 mg of this compound per 1 mL of DMSO.

  • Dissolution:

    • Carefully weigh out the desired amount of this compound and place it in an appropriately sized microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the solution until the this compound is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.[1]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

    • Always protect the stock solution from light.[1]

Stock Solution Preparation Table (for different volumes):

Desired ConcentrationMass of this compound for 1 mL DMSOMass of this compound for 5 mL DMSOMass of this compound for 10 mL DMSO
1 mM 0.156 mg0.78 mg1.56 mg
10 mM 1.56 mg7.8 mg15.6 mg
50 mM 7.8 mg39.0 mg78.0 mg
100 mM 15.6 mg78.0 mg156.0 mg

Safety Precautions

Organic azides are energetic molecules and should be handled with care. While PEGylated azides are generally more stable than small organic azides, it is important to follow standard laboratory safety procedures. Avoid heat, shock, and friction. Dispose of azide-containing waste according to your institution's hazardous waste disposal procedures, and never dispose of it down the drain, as it can form explosive heavy metal azides.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of an this compound stock solution.

G A Equilibrate this compound to Room Temperature B Weigh this compound A->B 1. C Add Anhydrous DMSO B->C 2. D Dissolve (Vortex / Sonicate) C->D 3. E Aliquot into Single-Use Tubes D->E 4. F Store at -20°C or -80°C (Protect from Light) E->F 5.

Caption: Workflow for this compound stock solution preparation.

The signaling pathway below illustrates the general application of this compound in a click chemistry reaction.

G cluster_0 Click Chemistry Reaction A This compound D Triazole Linkage Formation A->D B Alkyne-containing Molecule B->D C Copper(I) Catalyst (for CuAAC) C->D catalyzes

Caption: General scheme of a CuAAC click chemistry reaction.

References

Application Notes and Protocols for Peptide Bioconjugation with Azido-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a well-established strategy to enhance the therapeutic properties of peptide-based drugs. PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and extends its circulation half-life. Furthermore, the hydrophilic PEG chain can enhance solubility and shield the peptide from proteolytic degradation, thereby improving its stability in vivo.

Azido-PEG1-azide is a short, discrete PEG linker with azide (B81097) functionalities at both ends. This homo-bifunctional linker is a valuable tool for conjugating two molecules, such as a peptide and a small molecule drug, a targeting ligand, or another peptide, through highly specific and efficient bioorthogonal reactions. The primary chemistries employed for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), both of which fall under the umbrella of "click chemistry". An alternative bioorthogonal reaction is the Staudinger Ligation, which occurs between an azide and a phosphine (B1218219).

These application notes provide a comprehensive overview of the bioconjugation of peptides using this compound, including detailed experimental protocols for CuAAC and SPAAC, and a summary of expected quantitative data.

Principle of Conjugation

The use of this compound as a linker involves a two-step strategy. First, the peptide and the molecule to be conjugated are independently functionalized with a terminal alkyne (for click chemistry) or a phosphine (for Staudinger ligation). Subsequently, the diazido-PEG linker is introduced to covalently link the two alkyne- or phosphine-modified molecules. This "linker-in-the-middle" approach allows for the precise and efficient formation of peptide conjugates.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical principles and a typical experimental workflow for the bioconjugation of peptides with this compound via click chemistry.

cluster_0 CuAAC Reaction Scheme Peptide_Alkyne Alkyne-Modified Peptide Peptide_PEG_Molecule Peptide-PEG-Payload Conjugate Peptide_Alkyne->Peptide_PEG_Molecule Cu(I) Catalyst (e.g., CuSO4/ NaAsc) Azido_PEG_Azide This compound Azido_PEG_Azide->Peptide_PEG_Molecule Molecule_Alkyne Alkyne-Modified Payload Molecule_Alkyne->Peptide_PEG_Molecule

Caption: CuAAC reaction for peptide conjugation.

cluster_1 SPAAC Reaction Scheme Peptide_Strained_Alkyne Strained Alkyne- Modified Peptide Peptide_PEG_Molecule_SPAAC Peptide-PEG-Payload Conjugate Peptide_Strained_Alkyne->Peptide_PEG_Molecule_SPAAC Copper-Free Azido_PEG_Azide_SPAAC This compound Azido_PEG_Azide_SPAAC->Peptide_PEG_Molecule_SPAAC Molecule_Strained_Alkyne Strained Alkyne- Modified Payload Molecule_Strained_Alkyne->Peptide_PEG_Molecule_SPAAC

Caption: SPAAC reaction for peptide conjugation.

Start Start: Alkyne-Modified Peptide & Payload Prepare_Reagents Prepare Reagents: - Alkyne-Peptide - Alkyne-Payload - this compound - Catalyst Solution (for CuAAC) Start->Prepare_Reagents Reaction_Setup Set up Reaction: Combine reactants in appropriate buffer Prepare_Reagents->Reaction_Setup Incubation Incubate: Room temperature or 37°C 1-24 hours Reaction_Setup->Incubation Monitoring Monitor Reaction Progress: RP-HPLC or LC-MS Incubation->Monitoring Purification Purify Conjugate: RP-HPLC or SEC Monitoring->Purification Reaction Complete Characterization Characterize Final Product: Mass Spectrometry, HPLC Purification->Characterization End End: Purified Peptide Conjugate Characterization->End

Caption: Experimental workflow for bioconjugation.

Quantitative Data Summary

The efficiency of the conjugation reaction can be influenced by factors such as the nature of the peptide and payload, their concentrations, the reaction buffer, and the catalyst system used. The following tables provide a summary of typical quantitative data for CuAAC and SPAAC reactions.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterTypical ValueNotes
Reactant Molar Ratio 1:1.2:1.5 (Peptide:this compound:Payload)A slight excess of the linker and payload can drive the reaction to completion.
Reaction Time 1 - 4 hoursCan vary depending on the reactivity of the specific alkynes.
Typical Yield > 90%Generally high-yielding.[1]
Purity (post-purification) > 95%Achievable with standard purification methods like RP-HPLC.[2]

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

ParameterTypical ValueNotes
Reactant Molar Ratio 1:1.2:1.5 (Peptide:this compound:Payload)Similar to CuAAC, an excess of the linker and payload is often used.
Reaction Time 4 - 24 hoursGenerally slower than CuAAC, dependent on the type of strained alkyne.
Typical Yield 70 - 90%Yields can be slightly lower than CuAAC but still efficient.
Purity (post-purification) > 95%High purity is attainable with appropriate purification techniques.

Experimental Protocols

Note: These are general protocols and may require optimization for specific peptides and payload molecules.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified peptide with an alkyne-modified payload molecule using this compound as a linker.

Materials:

  • Alkyne-modified peptide

  • Alkyne-modified payload molecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand to improve efficiency and reduce cell toxicity)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.0-7.5

  • Degassing equipment (e.g., argon or nitrogen gas)

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC)

  • Analytical Instruments: Mass spectrometer (MS) and analytical RP-HPLC

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified peptide, alkyne-modified payload, and this compound in the Reaction Buffer to a desired final concentration (e.g., 1-10 mM).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).

    • If using a ligand, prepare a stock solution of TBTA or THPTA in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified peptide, this compound, and alkyne-modified payload. A typical starting molar ratio is 1:1.2:1.5.

    • If using a copper ligand, add it to the reaction mixture at this stage (typically at a concentration equal to the copper sulfate).

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of Reaction:

    • Add the CuSO₄ solution to the reaction mixture to a final concentration of 0.1-1 mM.

    • Immediately add the sodium ascorbate solution to a final concentration of 1-5 mM. The solution may turn a faint yellow/orange color, indicating the reduction of Cu(II) to Cu(I).

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC or LC-MS. Look for the disappearance of the starting materials and the appearance of the desired conjugate peak.

  • Purification:

    • Once the reaction is complete, purify the peptide-PEG-payload conjugate using RP-HPLC or SEC to remove unreacted starting materials, catalyst, and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by MS analysis (to verify the molecular weight) and analytical RP-HPLC (to assess purity).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of a peptide and a payload molecule that have been functionalized with a strained alkyne (e.g., DBCO, BCN).

Materials:

  • Strained alkyne-modified peptide

  • Strained alkyne-modified payload molecule

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another biocompatible buffer.

  • Purification System: RP-HPLC or SEC

  • Analytical Instruments: MS and analytical RP-HPLC

Procedure:

  • Reagent Preparation:

    • Dissolve the strained alkyne-modified peptide, strained alkyne-modified payload, and this compound in the Reaction Buffer.

  • Reaction Setup:

    • Combine the reactants in a reaction vessel. A typical starting molar ratio is 1:1.2:1.5 (Peptide:this compound:Payload).

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 4-24 hours. The reaction kinetics will depend on the specific strained alkyne used.

  • Monitoring:

    • Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification:

    • Purify the final peptide-PEG-payload conjugate using RP-HPLC or SEC.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by MS and analytical RP-HPLC.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction (CuAAC) Oxidized Cu(I) catalystEnsure thorough degassing of the reaction mixture. Use freshly prepared sodium ascorbate solution.
Inactive reagentsConfirm the integrity of the azide and alkyne functionalities.
Inappropriate pHEnsure the reaction buffer pH is within the optimal range (7.0-7.5).
Low or No Reaction (SPAAC) Steric hindranceConsider using a longer PEG spacer on the peptide or payload.
Low reactivity of strained alkyneIncrease the reaction time or temperature (if the biomolecules are stable).
Multiple Products/Side Reactions Non-specific reactivityEnsure the alkyne and azide groups are the most reactive functionalities under the reaction conditions.
Peptide or payload degradationFor CuAAC, use a copper ligand to protect sensitive biomolecules.
Poor Yield Suboptimal stoichiometryOptimize the molar ratios of the reactants.
Incomplete reactionExtend the incubation time and continue to monitor.

Conclusion

The bioconjugation of peptides using this compound provides a powerful and versatile method for creating well-defined peptide conjugates. The use of bioorthogonal click chemistry, particularly CuAAC and SPAAC, allows for high efficiency and specificity under mild, aqueous conditions. These protocols and application notes serve as a valuable resource for researchers and drug development professionals seeking to enhance the therapeutic potential of peptides through PEGylation and conjugation. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for successful outcomes.

References

Application Notes and Protocols: Azido-PEG1-azide for Hydrogel Formation and Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG1-azide, a homobifunctional crosslinker, is a versatile reagent for the formation of biocompatible and biodegradable hydrogels. Its terminal azide (B81097) groups enable efficient crosslinking with alkyne-functionalized polymers or molecules via "click chemistry," specifically the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts, making it an ideal system for encapsulating cells and therapeutic molecules for applications in tissue engineering and drug delivery.[1][2][3][4][5] The resulting poly(ethylene glycol) (PEG) hydrogels exhibit tunable mechanical properties, swelling behavior, and degradation kinetics, allowing for the creation of tailored biomaterials for a wide range of biomedical applications.[3][6][7]

Principle of Hydrogel Formation

The formation of hydrogels using this compound typically involves a SPAAC reaction with a polymer functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or aza-dibenzocyclooctyne.[3][6][8] When aqueous solutions of the azide-functionalized PEG and the alkyne-functionalized polymer are mixed, a rapid, spontaneous cycloaddition reaction occurs, forming a stable triazole linkage and creating a crosslinked three-dimensional polymer network.[2][3][4] This in situ gelation allows for the homogeneous encapsulation of cells or therapeutic agents within the hydrogel matrix.[1][9][10]

Key Applications

  • Drug Delivery: The biocompatible and biodegradable nature of PEG hydrogels makes them excellent candidates for controlled drug release systems.[11][12][13] The porous network of the hydrogel can be tailored to control the diffusion and release kinetics of encapsulated therapeutics.

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), providing structural support for cell growth, proliferation, and differentiation.[1][14][15] The bio-inert nature of PEG minimizes non-specific protein adsorption, while the hydrogel can be functionalized with bioactive motifs to direct cell behavior.[3]

  • 3D Cell Culture: The gentle and rapid gelation process allows for the encapsulation of living cells with high viability, providing a 3D environment that more closely mimics in vivo conditions compared to traditional 2D cell culture.[1][6]

Quantitative Data Summary

The properties of this compound crosslinked hydrogels can be tuned by varying parameters such as polymer molecular weight, concentration, and the stoichiometry of azide and alkyne groups.[3][6] Below is a summary of typical quantitative data reported in the literature for PEG-based hydrogels formed via SPAAC.

PropertyTypical RangeKey Influencing FactorsReference
Gelation Time 10 - 60 secondsPolymer concentration, reactivity of the strained alkyne[3][6][7]
Young's Modulus 1 - 18 kPaPolymer molecular weight, number of cross-linking groups per chain[3][6][7]
Mass-Based Swelling Ratio 45 - 76Polymer molecular weight, crosslinking density[3][7]
Degradation Time 1 - 35 daysIntroduction of hydrolytically or enzymatically labile linkers[2][3]
Polymer Weight Percent 1.31 - 2.05%Desired structural integrity of the gel[3][7]

Experimental Protocols

Materials
  • This compound

  • Dibenzocyclooctyne-functionalized polymer (e.g., DBCO-PEG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Syringes and needles

  • Vortex mixer

  • Rheometer (for mechanical testing)

Protocol for Hydrogel Formation
  • Prepare Precursor Solutions:

    • Dissolve this compound in sterile PBS to the desired concentration (e.g., 10 mg/mL).

    • Dissolve the DBCO-functionalized polymer in sterile PBS to a concentration that results in a 1:1 molar ratio of azide to DBCO groups.

    • Ensure complete dissolution by gentle vortexing.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube or a mold, add the desired volume of the DBCO-functionalized polymer solution.

    • Rapidly add an equal volume of the this compound solution to the tube.

    • Immediately and thoroughly mix the two solutions by pipetting or vortexing for a few seconds.

    • Allow the mixture to stand at room temperature. Gelation should occur within minutes.[2][6]

  • Encapsulation of Cells or Therapeutics (Optional):

    • If encapsulating cells, resuspend the cells in the DBCO-functionalized polymer solution before mixing with the this compound solution.

    • If encapsulating a therapeutic agent, dissolve it in either of the precursor solutions before mixing.

Protocol for Characterization of Hydrogel Properties
  • Gelation Time:

    • Monitor the viscosity of the mixed precursor solution over time using a rheometer. The gel point is typically defined as the time at which the storage modulus (G') exceeds the loss modulus (G'').

    • Alternatively, use a simple vial tilt method to visually determine the point at which the solution no longer flows.

  • Mechanical Properties:

    • Cast the hydrogel in a cylindrical mold.

    • After complete gelation, perform compression tests using a mechanical tester to determine the Young's modulus.

  • Swelling Ratio:

    • Record the initial weight of the fully formed hydrogel (W_s).

    • Lyophilize the hydrogel to determine its dry weight (W_d).

    • The mass-based swelling ratio is calculated as (W_s - W_d) / W_d.[3]

  • Degradation Study:

    • Incubate pre-weighed hydrogel samples in PBS at 37 °C.

    • At predetermined time points, remove the hydrogels, blot excess water, and record their weight.

    • The degradation is monitored by the change in mass over time.

Visualizations

Hydrogel_Formation_Workflow cluster_0 Preparation of Precursor Solutions cluster_1 Optional Encapsulation cluster_2 Hydrogel Formation cluster_3 Characterization A This compound Solution D Rapid Mixing A->D B DBCO-Functionalized Polymer Solution B->D C Cells or Therapeutic Agent C->B Resuspend/Dissolve E In Situ Gelation D->E Spontaneous Reaction F Mechanical Testing E->F G Swelling Studies E->G H Degradation Analysis E->H

Caption: Experimental workflow for hydrogel formation and characterization.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product azide This compound hydrogel Crosslinked PEG Hydrogel (Triazole Linkage) azide->hydrogel + dbco DBCO-Functionalized Polymer dbco->hydrogel Strain-Promoted Azide-Alkyne Cycloaddition

Caption: Mechanism of SPAAC crosslinking for hydrogel formation.

References

Application Notes: High-Efficiency Protein Labeling for Imaging using Azido-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a comprehensive guide for the covalent labeling of proteins using a two-step bioorthogonal chemistry approach, which is ideal for imaging applications in research, diagnostics, and drug development. The methodology involves the introduction of an azide (B81097) chemical handle onto a protein of interest, followed by the specific attachment of an imaging probe via "click chemistry."

Principle of the Method

The labeling strategy is executed in two primary stages:

  • Introduction of the Azide Handle: A heterobifunctional linker, such as an Azido-PEG-NHS ester, is used to covalently attach an azide moiety to the protein. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines, predominantly the ε-amine of lysine (B10760008) residues and the α-amine at the protein's N-terminus, forming a stable amide bond.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the conjugate.[3][4]

  • Bioorthogonal "Click" Conjugation: The azide group, now attached to the protein, is a bioorthogonal handle. It is chemically inert to most functional groups found in biological systems, allowing for a highly specific reaction with a complementary probe.[4][5][6] An imaging molecule (e.g., a fluorophore) modified with an alkyne or a strained cyclooctyne (B158145) group is then covalently attached to the azide-labeled protein using one of two highly efficient click chemistry reactions:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is known for its reliability and high efficiency, forming a stable triazole linkage between the azide and a terminal alkyne.[7][8][9] It requires a copper(I) catalyst, which is often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270).[10][11]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that is ideal for live-cell imaging and other applications where copper toxicity is a concern.[6][12][13] The reaction is driven by the high ring strain of a cyclooctyne derivative (e.g., DBCO, BCN), which rapidly reacts with the azide to form the triazole linkage.[6][14]

This two-step methodology provides a versatile and robust platform for labeling proteins with a wide array of imaging agents for applications such as fluorescence microscopy, flow cytometry, and western blotting.[3][15]

Quantitative Data Summary

The efficiency of the labeling process depends on several experimental parameters. The following tables summarize typical reaction conditions and considerations for each stage of the process, derived from established bioconjugation protocols.

Table 1: Parameters for Amine Labeling with Azido-PEG-NHS Ester

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[1]
Reaction Buffer Phosphate-buffered saline (PBS) or Bicarbonate bufferMust be free of primary amines (e.g., Tris).[1][16]
pH 7.5 - 8.5A slightly basic pH promotes the reaction with lysine residues.[16]
Molar Excess of Reagent 5 to 40-foldThe optimal ratio depends on the number of accessible lysines and desired degree of labeling (DOL); should be determined empirically.[1][16]
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures can minimize protein degradation, though the reaction may proceed more slowly.[1][16]
Incubation Time 30 - 120 minutesLonger incubation may be required at lower temperatures or for less reactive proteins.[1][2]

Table 2: Parameters for Click Chemistry Conjugation

ParameterCuAAC (Copper-Catalyzed)SPAAC (Copper-Free)Notes
Probe Molar Excess 10 to 100-fold5 to 20-foldThe required excess of the alkyne/cyclooctyne probe over the azide-labeled protein.
Catalyst/Ligand CuSO₄ (e.g., 1 mM), Sodium Ascorbate (e.g., 5 mM), THPTA/TBTA (optional ligand)Not applicableLigands like THPTA can protect cells from copper-induced damage and improve reaction efficiency.[9][11]
Reaction Temperature Room Temperature4°C to 37°CSPAAC is efficient even at physiological temperatures, making it suitable for live-cell labeling.[14][17]
Incubation Time 1 hour1 - 4 hoursReaction times can vary based on the specific cyclooctyne used in SPAAC.
Solvent Aqueous buffer (e.g., PBS), may contain up to 10% DMSO/DMFAqueous buffer (e.g., PBS), may contain up to 10% DMSO/DMFHigh concentrations of organic solvents can denature proteins.[3]

Experimental Protocols

Protocol 1: Labeling of Target Protein with Azido-PEG-NHS Ester

This protocol describes the first step of covalently attaching an azide handle to a protein.

Materials:

  • Protein of interest (1-10 mg/mL)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or amine-free buffer like PBS, pH 7.5-8.0)

  • Azido-PEG-NHS Ester (e.g., Azido-PEG10-CH2CO2-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or spin filtration unit (for purification)

Procedure:

  • Protein Preparation: Dissolve or exchange the target protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from any primary amines.[16]

  • Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add the desired molar excess (e.g., a 20-fold molar excess for initial experiments) of the Azido-PEG-NHS ester stock solution to the protein solution.[16] Mix gently.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[2]

  • Quenching (Optional): To quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by using a spin filtration unit. Elute or collect the azide-labeled protein in a buffer suitable for the subsequent click chemistry reaction (e.g., 1x PBS, pH 7.4).[2]

  • Characterization (Recommended): Determine the degree of labeling (DOL) using mass spectrometry. Store the purified azide-labeled protein at 4°C for short-term use or at -80°C for long-term storage.[1]

Protocol 2: CuAAC Conjugation of an Alkyne-Fluorophore

This protocol details the copper-catalyzed click reaction to attach an alkyne-containing imaging probe to the azide-labeled protein.

Materials:

  • Purified azide-labeled protein (from Protocol 1)

  • Alkyne-functionalized fluorophore

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium Ascorbate solution (e.g., 500 mM in water, prepare fresh )[18]

  • THPTA or TBTA ligand solution (optional, e.g., 100 mM in water/DMSO)[10]

  • 1x PBS, pH 7.4

  • Desalting column or spin filtration unit

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (e.g., final concentration of 1-10 µM) and the alkyne-fluorophore (e.g., 5- to 10-fold molar excess over the protein) in PBS.[3][18]

  • Add Catalyst Components: If using a ligand, add it to the mixture first. Then add the CuSO₄ solution (e.g., to a final concentration of 1 mM).[2][18]

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction (e.g., to a final concentration of 5 mM).[18] Mix gently.

  • Incubation: Incubate the reaction for 1 hour at room temperature. Protect from light if the fluorophore is light-sensitive.[16]

  • Purification: Purify the final labeled protein conjugate to remove excess reagents, catalyst, and unreacted fluorophore using a desalting column or spin filtration.

  • Analysis: The final labeled protein can be analyzed by SDS-PAGE and visualized using an in-gel fluorescence scanner.[16]

Protocol 3: SPAAC Conjugation of a DBCO-Fluorophore (Copper-Free)

This protocol describes the strain-promoted click reaction, which is ideal for sensitive biological systems.

Materials:

  • Purified azide-labeled protein (from Protocol 1)

  • Cyclooctyne-functionalized fluorophore (e.g., DBCO-dye)

  • 1x PBS, pH 7.4

  • Desalting column or spin filtration unit

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein with the DBCO-functionalized fluorophore. A 5- to 10-fold molar excess of the DBCO probe is recommended.[3] The final concentration of any organic solvent (like DMSO from the probe's stock solution) should be kept below 10% to avoid protein denaturation.[3][6]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[3] If labeling is performed on live cells, incubation is typically done for 30-60 minutes at 37°C.[17] Protect from light if using a fluorescent probe.

  • Purification: Purify the final labeled protein conjugate using a desalting column or spin filtration to remove the unreacted DBCO-fluorophore.

  • Analysis: Analyze the final product by SDS-PAGE with in-gel fluorescence scanning and confirm conjugation by mass spectrometry.

Visualizations

G cluster_0 Step 1: Introduction of Azide Handle cluster_1 Step 2: Bioorthogonal Click Conjugation Prot Target Protein (with Lysine residues) React1 Amine Labeling (pH 7.5-8.5) Prot->React1 Linker Azido-PEG-NHS Ester Linker->React1 Prot_Azide Azide-Labeled Protein React2 Click Chemistry (CuAAC or SPAAC) Prot_Azide->React2 React1->Prot_Azide Stable Amide Bond Probe Alkyne/DBCO Imaging Probe Probe->React2 Labeled_Prot Labeled Protein for Imaging React2->Labeled_Prot Stable Triazole Linkage

Caption: Experimental workflow for two-step protein labeling.

G cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide1 Protein-N3 Catalyst Cu(I) Catalyst + Reducing Agent Azide1->Catalyst Alkyne1 Probe-Alkyne Alkyne1->Catalyst Product1 Protein-Triazole-Probe Catalyst->Product1 Azide2 Protein-N3 Reaction Spontaneous Reaction (Copper-Free) Azide2->Reaction DBCO Probe-DBCO (Strained Alkyne) DBCO->Reaction Product2 Protein-Triazole-Probe Reaction->Product2

Caption: Comparison of CuAAC and SPAAC click chemistry pathways.

References

Application Notes: Use of Azido-PEG1-azide in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs), aim to deliver potent therapeutic agents specifically to diseased cells, thereby increasing efficacy and reducing off-target toxicity. The linker connecting the targeting moiety (e.g., an antibody) to the cytotoxic payload is a critical component influencing the system's stability, solubility, and overall performance.[1] Azido-PEG1-azide is a short, hydrophilic, homobifunctional crosslinker used extensively in bioconjugation.[2][3] Its structure consists of a single polyethylene (B3416737) glycol (PEG) unit flanked by two azide (B81097) (N₃) groups.

The primary utility of this compound lies in its application of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6] These reactions are highly efficient, specific, and bioorthogonal, meaning they proceed with high yield under mild, aqueous conditions without interfering with native biological functional groups.[5][7][8] The PEG component, though short in this linker, enhances the hydrophilicity of the conjugate, which can help mitigate aggregation issues often associated with hydrophobic drugs and improve the overall pharmacokinetic profile.[1][9][10]

These application notes provide an overview of the role of this compound in constructing targeted drug delivery systems and offer detailed protocols for conjugation and characterization.

Applications

This compound is a versatile building block for various targeted therapeutic strategies:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to a monoclonal antibody. In a typical workflow, the antibody and the drug are first functionalized with complementary reactive groups (e.g., an alkyne). The this compound then serves as the bridge, reacting with both components via click chemistry to form a stable triazole linkage.

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins, PEG-based linkers like Azido-PEG1 are used to connect a ligand for the target protein to a ligand for an E3 ubiquitin ligase.[11]

  • Nanoparticle Functionalization: The linker can be used to decorate the surface of nanocarriers (e.g., liposomes, polymeric nanoparticles) with both targeting ligands and therapeutic agents, creating a multifunctional delivery system.[2]

  • Imaging Agents: By conjugating a targeting molecule to a fluorescent probe or MRI contrast agent using this compound, researchers can develop agents for targeted in vivo imaging.[2]

Visualization of Key Processes

Logical Relationship of Components in an ADC

The diagram below illustrates how the core components of an Antibody-Drug Conjugate are assembled using the this compound linker through click chemistry.

cluster_0 Components cluster_1 Conjugation Process cluster_2 Final Construct A Targeting Moiety (e.g., Antibody) + Alkyne Group P Click Chemistry (CuAAC) A->P Reactant 1 B This compound (N₃-PEG1-N₃) B->P Linker C Therapeutic Payload (e.g., Cytotoxin) + Alkyne Group C->P Reactant 2 D Targeted Drug Delivery System (Antibody-Drug Conjugate) P->D Forms

Caption: Assembly of a targeted drug delivery system.

General Experimental Workflow

This workflow outlines the key experimental phases for synthesizing and validating a targeted drug delivery conjugate using an azide linker.

start Start prep 1. Component Preparation - Functionalize Antibody with Alkyne - Functionalize Payload with Alkyne start->prep conj 2. Conjugation Reaction (Click Chemistry) - React components with This compound prep->conj purify 3. Purification - Size Exclusion Chromatography (SEC) or - Ion Exchange Chromatography (IEX) conj->purify char 4. Characterization - SDS-PAGE - Mass Spectrometry - HPLC Analysis purify->char end End char->end

Caption: Experimental workflow for conjugate synthesis.

Quantitative Data Summary

While specific in vivo data for the short this compound linker is not extensively published, data from studies using longer PEG chains illustrate the significant impact of PEGylation on the pharmacokinetic and pharmacodynamic properties of conjugates. Researchers should consider that the effects of the PEG1 linker will be less pronounced than those shown below but will still contribute to hydrophilicity.

Table 1: Illustrative Impact of PEG Linker Length on Conjugate Properties (Data for Affibody-MMAE Conjugates) Note: This data is for longer PEG chains (4 kDa and 10 kDa) and serves as an example of the general effects of PEGylation.

ConjugatePEG Linker MWCirculation Half-Life (min)Half-Life Extension (Fold Increase vs. No PEG)In Vitro Cytotoxicity (IC₅₀) Reduction (Fold Increase vs. No PEG)
ZHER2-SMCC-MMAE0 (No PEG)19.61.0x1.0x
ZHER2-PEG4K-MMAE4 kDa~49.02.5x4.5x
ZHER2-PEG10K-MMAE10 kDa~219.511.2x22.0x
(Data synthesized from a study on affibody-drug conjugates[9])

Table 2: Physicochemical Properties of a Representative Azido-PEG1 Linker Derivative Note: Properties for Azido-PEG1-CH2COO-Cl, a related heterobifunctional linker.

PropertyValue
Chemical FormulaC₄H₆ClN₃O₂
Molecular Weight163.56 g/mol
Purity (Typical)>95%
Storage Conditions-20°C (Long-term, dry, dark)
(Data sourced from technical documentation[12])

Experimental Protocols

Protocol 1: General CuAAC "Click" Reaction for Conjugation

This protocol describes a general method for conjugating an alkyne-modified payload to an alkyne-modified antibody using this compound.

Materials:

  • Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-modified payload dissolved in DMSO

  • This compound dissolved in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 250 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare the Antibody: Dilute the alkyne-modified antibody to a final concentration of 1-5 mg/mL in PBS buffer.

  • Prepare the Click-Catalyst Solution: In a microcentrifuge tube, mix CuSO₄ and THPTA ligand in a 1:5 molar ratio. For example, add 2 µL of 50 mM CuSO₄ to 10 µL of 100 mM THPTA. This complex helps to stabilize the Cu(I) ion and improve reaction efficiency.

  • Initiate the First Conjugation: Add a 0.5 molar equivalent of the alkyne-modified payload (relative to the antibody) to the antibody solution. Mix gently.

  • Add the Linker: Add 1 molar equivalent of this compound to the mixture.

  • Start the Reaction: Add the pre-mixed Click-Catalyst solution to the reaction mixture. Immediately after, add the freshly prepared Sodium Ascorbate solution to reduce Cu(II) to the active Cu(I) state. A final concentration of 1-2 mM Sodium Ascorbate is recommended.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle shaking. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.

  • Initiate the Second Conjugation: After the first incubation, add the remaining 0.5 molar equivalent of the alkyne-modified payload to drive the reaction on the second azide group of the linker.

  • Final Incubation: Add fresh Sodium Ascorbate and allow the reaction to proceed for another 1-4 hours at room temperature.

  • Purification: Remove unreacted components and catalyst using Size Exclusion Chromatography (SEC) with PBS as the mobile phase.

Protocol 2: Characterization of the Final Conjugate

This protocol outlines key analytical methods to confirm successful conjugation and assess the quality of the final product.[13]

A. SDS-PAGE Analysis (Purity and Molecular Weight Shift)

  • Sample Preparation: Prepare samples of the unconjugated antibody, the final conjugate, and a molecular weight ladder. Samples should be prepared under both reducing and non-reducing conditions.

  • Gel Electrophoresis: Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run according to the manufacturer's instructions.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Analysis: Successful conjugation will result in a noticeable increase in the apparent molecular weight of the antibody bands (heavy and/or light chains under reducing conditions, full antibody under non-reducing conditions) compared to the unconjugated control. The purity of the conjugate can also be assessed.

B. Size-Exclusion HPLC (SEC-HPLC) (Aggregation and Purity)

  • System Setup: Use an SEC column suitable for separating proteins (e.g., SRT-10C 300Å). The mobile phase is typically PBS at a flow rate of 1 mL/min.

  • Sample Injection: Inject 10-20 µL of the purified conjugate (at ~1 mg/mL).

  • Data Analysis: Monitor the elution profile using UV detection at 280 nm. A successful conjugate should elute primarily as a single, sharp peak corresponding to the monomeric form.[13] The absence of high molecular weight species indicates a lack of aggregation. Purity can be calculated based on the area of the main peak.

C. Mass Spectrometry (Confirmation and Drug-to-Antibody Ratio - DAR)

  • Sample Preparation: Desalt the conjugate sample. For analysis of subunits, the sample may need to be reduced (with DTT) and/or deglycosylated (with PNGase F).

  • LC-MS Analysis: Analyze the sample using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., ESI-Q-TOF).[14]

  • Data Deconvolution: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the intact antibody, its subunits, and the various drug-loaded species.

  • Analysis: The mass increase corresponds to the mass of the linker and payload attached. By identifying the masses of different species (antibody with 0, 1, 2, etc., drugs attached), the average Drug-to-Antibody Ratio (DAR) and the distribution of drug loading can be accurately determined.[14]

Conclusion

This compound is a valuable homobifunctional linker for the construction of targeted drug delivery systems. Its ability to participate in highly efficient and bioorthogonal click chemistry reactions allows for the precise and stable connection of targeting moieties and therapeutic payloads.[4][5] The inclusion of a hydrophilic PEG spacer, albeit short, contributes positively to the solubility and pharmacokinetic properties of the resulting conjugate.[10][15] The protocols and data presented here provide a foundational guide for researchers and drug development professionals to effectively utilize this linker in their work. Comprehensive characterization of the final conjugate is critical to ensure product quality, safety, and efficacy.[13][16]

References

Synthesis of Bifunctional Fluorescent Probes Using Azido-PEG1-azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of precisely defined molecular probes is paramount for advancing our understanding of complex biological systems and for the development of novel therapeutic and diagnostic agents. Azido-PEG1-azide is a homobifunctional linker that offers a versatile scaffold for the construction of such probes. Its two terminal azide (B81097) groups, separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, are amenable to "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating a wide array of molecules, including fluorescent dyes, targeting ligands, and therapeutic payloads.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of bifunctional fluorescent probes using this compound. It addresses the key challenge of achieving selective, stepwise functionalization of a homobifunctional linker and provides workflows for the creation of sophisticated molecular tools for applications such as cellular imaging and the study of biological pathways.

Core Concepts and Strategies

The primary challenge in utilizing a homobifunctional linker like this compound is the controlled, sequential attachment of two different molecular entities. This can be achieved through careful control of reaction stoichiometry and conditions. The general strategy involves a two-step process:

  • Monofunctionalization: The first step involves reacting this compound with a sub-stoichiometric amount of the first molecule (e.g., an alkyne-functionalized fluorophore) to favor the formation of a singly reacted intermediate. This reaction can be monitored and the desired product purified.

  • Second Conjugation: The purified mono-functionalized intermediate, now bearing one remaining azide group, is then reacted with the second molecule (e.g., a DBCO-functionalized targeting ligand) in a subsequent click reaction.

This stepwise approach allows for the precise construction of asymmetric, bifunctional probes.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Chemical Formula C4H8N6O
Molecular Weight 156.15 g/mol
Appearance Colorless oil
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO
Storage 0-10 °C

Table 2: Typical Reaction Parameters for CuAAC and SPAAC with this compound

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants This compound, Alkyne-functionalized moleculeThis compound, Strained Alkyne (e.g., DBCO, BCN)
Catalyst Copper(I) source (e.g., CuSO₄ with a reducing agent)None
Ligand (for CuAAC) THPTA or TBTANot Applicable
Reducing Agent (for CuAAC) Sodium AscorbateNot Applicable
Solvent Aqueous buffers (e.g., PBS), DMSO, DMF, t-BuOH/H₂OAqueous buffers (e.g., PBS), DMSO, DMF
Temperature Room TemperatureRoom Temperature to 37°C
Reaction Time 30 minutes - 4 hours1 - 24 hours
Molar Ratio (Azide:Alkyne) 1:0.5 to 1:1.2 (for monofunctionalization) / 1:1.2 to 1:1.5 (for second step)1:0.5 to 1:1.2 (for monofunctionalization) / 1:1.2 to 1:1.5 (for second step)

Experimental Protocols

Protocol 1: Stepwise Synthesis of a Bifunctional Fluorescent Probe via CuAAC and SPAAC

This protocol describes the synthesis of a bifunctional probe where a fluorophore is first attached via CuAAC, followed by the attachment of a targeting moiety via SPAAC.

Materials:

  • This compound

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Fluor 488)

  • DBCO-functionalized targeting ligand (e.g., DBCO-cRGD peptide)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Mass Spectrometer for characterization

Procedure:

Step 1: Monofunctionalization of this compound with Alkyne-Fluorophore (CuAAC)

  • Reactant Preparation:

    • Prepare a 10 mM stock solution of this compound in DMF.

    • Prepare a 10 mM stock solution of the alkyne-functionalized fluorescent dye in DMF.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 10 µL of the 10 mM this compound stock solution (0.1 µmol, 1 equivalent) and 5 µL of the 10 mM alkyne-fluorophore stock solution (0.05 µmol, 0.5 equivalents) in 80 µL of PBS.

    • Add 1 µL of the 100 mM THPTA stock solution.

    • Add 1 µL of the 100 mM CuSO₄ stock solution.

    • Initiate the reaction by adding 2 µL of the 500 mM Sodium Ascorbate stock solution.

  • Reaction and Monitoring:

    • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

    • Monitor the reaction progress by LC-MS to observe the formation of the mono-adduct and the consumption of the starting materials.

  • Purification:

    • Purify the mono-functionalized product (Fluorophore-PEG1-azide) from unreacted starting materials and the di-substituted product using RP-HPLC.

    • Collect the fractions corresponding to the desired product and confirm its identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the product as a powder.

Step 2: Conjugation of the Second Moiety (SPAAC)

  • Reactant Preparation:

    • Prepare a 10 mM stock solution of the purified Fluorophore-PEG1-azide in DMF.

    • Prepare a 10 mM stock solution of the DBCO-functionalized targeting ligand in DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 10 µL of the 10 mM Fluorophore-PEG1-azide stock solution (0.1 µmol, 1 equivalent) and 12 µL of the 10 mM DBCO-targeting ligand stock solution (0.12 µmol, 1.2 equivalents) in 78 µL of PBS.

  • Reaction and Monitoring:

    • Vortex the reaction mixture gently and incubate at room temperature for 4-12 hours, protected from light.

    • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Purification and Characterization:

    • Purify the final bifunctional fluorescent probe by RP-HPLC.

    • Characterize the final product by mass spectrometry and measure its concentration using the absorbance of the fluorophore.

    • Store the purified probe at -20°C, protected from light.

Mandatory Visualizations

G Stepwise Synthesis of a Bifunctional Fluorescent Probe cluster_0 Step 1: Monofunctionalization (CuAAC) cluster_1 Step 2: Second Conjugation (SPAAC) This compound This compound CuAAC_Reaction CuAAC Reaction (Sub-stoichiometric) This compound->CuAAC_Reaction Alkyne-Fluorophore Alkyne-Fluorophore Alkyne-Fluorophore->CuAAC_Reaction Purification1 RP-HPLC Purification CuAAC_Reaction->Purification1 Mono-adduct Fluorophore-PEG1-azide SPAAC_Reaction SPAAC Reaction Mono-adduct->SPAAC_Reaction Purification1->Mono-adduct DBCO-Targeting_Ligand DBCO-Targeting_Ligand DBCO-Targeting_Ligand->SPAAC_Reaction Purification2 RP-HPLC Purification SPAAC_Reaction->Purification2 Bifunctional_Probe Fluorophore-PEG1-Target Purification2->Bifunctional_Probe

Caption: Experimental workflow for the stepwise synthesis of a bifunctional fluorescent probe.

G Application in Cellular Imaging Bifunctional_Probe Fluorophore-PEG1-Targeting Ligand Incubation Incubate probe with cells Bifunctional_Probe->Incubation Cells Cells expressing target receptor Cells->Incubation Binding Probe binds to target receptor Incubation->Binding Wash Wash to remove unbound probe Binding->Wash Imaging Fluorescence Microscopy Wash->Imaging Analysis Image Analysis: Localization and Quantification Imaging->Analysis

Caption: Workflow for utilizing the bifunctional fluorescent probe in cellular imaging.

G Receptor-Mediated Endocytosis Pathway Probe Fluorescent Probe (Fluorophore-PEG1-Target) Binding Binding Probe->Binding Receptor Cell Surface Receptor Receptor->Binding Clathrin_Pit Clathrin-Coated Pit Formation Binding->Clathrin_Pit Endocytosis Endocytosis Clathrin_Pit->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Recycling Receptor Recycling Endosome->Recycling Lysosome Lysosome Late_Endosome->Lysosome Recycling->Receptor

Caption: Signaling pathway of receptor-mediated endocytosis visualized with the probe.

Conclusion

This compound serves as a valuable building block for the synthesis of sophisticated bifunctional fluorescent probes. Through the strategic and stepwise application of click chemistry, researchers can construct molecular tools with tailored specificities and functionalities. The protocols and workflows outlined in this document provide a comprehensive guide for the synthesis and application of these probes, enabling advanced studies in cellular imaging, drug development, and diagnostics. Careful optimization of reaction conditions and purification procedures is crucial for obtaining high-purity probes for reproducible and reliable experimental outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Azido-PEG1-Azide Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG1-azide click chemistry, specifically focusing on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My click reaction has a very low or no yield. What are the first things I should check?

When faced with a low-yielding click reaction, start by investigating the most critical components: the copper catalyst, the reagents, and the reaction environment.[1]

  • Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1][2] Ensure you are using a reducing agent, like sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[1][3] It is also highly recommended to degas your solvents to remove dissolved oxygen.[1]

  • Reagent Purity and Integrity: The purity of your azide (B81097), alkyne, and solvents can significantly impact the reaction.[1] Use high-purity reagents and solvents. Pay special attention to the sodium ascorbate solution, which should always be prepared fresh as it degrades over time.[1][4]

  • Ligand Issues: A suitable ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[4][5] An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[5]

Q2: I'm using a reducing agent, but the reaction is still not working. What else could be wrong with my catalyst?

Even with a reducing agent, other factors can inhibit catalyst activity:

  • Insufficient Reducing Agent: Ensure you are using a sufficient concentration of a freshly prepared reducing agent like sodium ascorbate.

  • Copper Sequestration: Your biomolecule or buffer components (e.g., thiols, histidines) may be chelating the copper catalyst, rendering it inactive.[4] Try increasing the copper and ligand concentration or adding a sacrificial metal like Zn(II) to occupy these binding sites.[4][6]

  • Inappropriate Copper Source: While Cu(II) salts like CuSO₄ with a reducing agent are common, for some applications, a direct Cu(I) source like CuBr or CuI might be considered, though they are less stable.[2][3]

Q3: How do I choose the right ligand and what is the optimal ligand-to-copper ratio?

The choice of ligand and its concentration are critical for a successful CuAAC reaction.

  • For Bioconjugation in Aqueous Media: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and its derivatives (BTTAA, BTTES) are highly recommended.[4][7] They are effective at protecting biomolecules from copper-induced damage.[4]

  • For Organic Solvents: Ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are highly effective, though their solubility in purely aqueous systems can be limited.[4]

  • Ligand-to-Copper Ratio: A common starting point is a 1:1 to 5:1 ligand-to-copper ratio.[1] For bioconjugation, a higher ratio (e.g., 5:1) is often recommended to protect biomolecules from oxidation.[2][6]

Q4: Can the order of reagent addition affect my reaction yield?

Yes, the order of addition is crucial for optimal results. A generally recommended procedure is:

  • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[5][8] This allows for the formation of the copper-ligand complex.

  • Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.[8]

  • Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[5][8]

Adding the ascorbate last is critical to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate.[5]

Q5: What are the optimal reaction conditions (solvent, pH, temperature)?

  • Solvent: The CuAAC reaction works in a wide range of solvents, including water, DMSO, DMF, and mixtures thereof.[3][5] For PEGylated azides, which are hydrophilic, aqueous mixtures with co-solvents like DMSO or t-BuOH are often effective.[2]

  • pH: The reaction is generally robust over a pH range of 4 to 12.[9] For bioconjugations, a pH of around 7 is recommended.[6] Avoid Tris buffers as they can inhibit the reaction by coordinating with copper.[8]

  • Temperature: Most CuAAC reactions proceed well at room temperature.[2] If the reaction is sluggish, gentle heating (e.g., 37-50°C) can increase the rate, but be mindful of potential side reactions or degradation of sensitive biomolecules.[2][6]

Q6: Could there be an issue with my this compound or alkyne starting materials?

Yes, issues with your starting materials can lead to low yields.

  • Purity: Verify the purity of your azide and alkyne substrates using techniques like NMR or mass spectrometry.[2]

  • Stoichiometry: While a 1:1 stoichiometric ratio is theoretical, using a slight excess (e.g., 1.1-1.5 equivalents) of one reactant can help drive the reaction to completion.[2][10]

  • Steric Hindrance: Bulky groups near the azide or alkyne can hinder the reaction. Increasing the reaction temperature or time may help.[11]

  • Solubility: Poor solubility of either reactant can lead to a heterogeneous mixture and reduced reaction rates.[10] Adjusting the solvent system may be necessary.

Quantitative Data Summary

For successful CuAAC reactions, the concentrations and ratios of the components are critical. The following tables provide recommended starting points for optimization.

Table 1: Recommended Concentrations for Key Reaction Components

ComponentRecommended Concentration RangeNotes
Copper (CuSO₄) 50 µM to 500 µMHigher concentrations may be needed for challenging substrates.[1]
Reducing Agent (Sodium Ascorbate) 1 mM to 10 mMShould be prepared fresh before use.[1]
Ligand (e.g., THPTA, BTTAA) Varies based on copper concentrationSee Table 2 for recommended ratios.
Aminoguanidine (B1677879) (Optional) 1 mM to 20 mMCan be added to scavenge reactive oxygen species and protect biomolecules.

Table 2: Recommended Molar Ratios for CuAAC Reaction Optimization

RatioRecommended RangeRationale
Ligand : Copper 1:1 to 5:1A higher ratio (e.g., 5:1) is often used in bioconjugation to protect sensitive molecules.[1][8]
Alkyne : Azide 1:1 to 5:1A slight excess of the less critical or more soluble component can drive the reaction.[1][10]

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction:

This protocol is a general starting point and should be optimized for your specific substrates and application.

  • Prepare Stock Solutions:

    • Azide and Alkyne: Prepare 10 mM stock solutions in a suitable solvent (e.g., DMSO, water).

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

    • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [4]

    • Aminoguanidine (Optional): Prepare a 100 mM stock solution in deionized water.

  • Reaction Assembly (for a 500 µL final volume):

    • In a microcentrifuge tube, combine the azide and alkyne solutions and add buffer/solvent to a volume of 432.5 µL.

    • In a separate tube, premix 2.5 µL of the 20 mM CuSO₄ stock solution with 5.0 µL of the 50 mM ligand stock solution. Let this mixture stand for 1-2 minutes.[4]

    • Add the premixed copper/ligand solution to the tube containing the azide and alkyne.

    • (Optional) Add 25 µL of the 100 mM aminoguanidine stock solution.

    • Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate stock solution.

  • Incubation:

    • Close the tube to minimize oxygen exposure.[6]

    • Mix by inverting the tube several times.

    • Incubate at room temperature for 1-4 hours. Protect from light if using fluorescent reagents.[1]

  • Monitoring and Workup:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Purification methods will depend on the product. For biomolecules, techniques like size exclusion chromatography or dialysis may be appropriate. For small molecules, filtration or extraction may suffice.[9]

Visual Troubleshooting and Workflow Diagrams

Troubleshooting Workflow for Low Yield in CuAAC Reactions

Troubleshooting_CuAAC start Low or No Product Yield check_catalyst Is the Copper Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure and Stoichiometry Correct? check_catalyst->check_reagents Yes solution_catalyst Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). check_reagents->solution_reagents No check_substrate Are there Substrate-Specific Issues? check_conditions->check_substrate Yes solution_conditions Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. check_conditions->solution_conditions No solution_substrate Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. check_substrate->solution_substrate No end_node Yield > 80%? check_substrate->end_node Yes solution_catalyst->check_reagents solution_reagents->check_conditions solution_conditions->check_substrate solution_substrate->end_node success Successful Reaction end_node->success Yes further_optimization Further Optimization Required end_node->further_optimization No

A troubleshooting workflow for low yield in CuAAC reactions.

Simplified CuAAC Catalytic Cycle

CuAAC_Cycle CuII Cu(II) Salt (e.g., CuSO₄) CuI_Ligand Cu(I)-Ligand (Active Catalyst) CuII->CuI_Ligand Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI_Ligand Cu_Acetylide Copper Acetylide Intermediate CuI_Ligand->Cu_Acetylide Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Acetylide Cycloadduct Copper Triazolide Intermediate Cu_Acetylide->Cycloadduct Azide Azide (R'-N₃) Azide->Cycloadduct Product 1,4-Disubstituted Triazole Product Cycloadduct->Product Product->CuI_Ligand Catalyst Regeneration

The catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Technical Support Center: Optimizing CuAAC Reactions with Azido-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions utilizing the bifunctional linker, Azido-PEG1-azide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conjugation of molecules using this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in CuAAC reactions?

A1: this compound is a short, hydrophilic, bifunctional linker used to connect two alkyne-containing molecules. Its symmetrical nature allows for the creation of homodimers or the linkage of two different molecular entities, each bearing a terminal alkyne. The PEG spacer enhances solubility in aqueous media, which is particularly beneficial for bioconjugation applications.

Q2: What are the key challenges when using a bifunctional azide (B81097) like this compound?

A2: The primary challenge is controlling the reaction to favor the desired product. Due to the presence of two azide groups, potential outcomes include the formation of the desired 1:2 conjugate (one this compound linking two alkyne molecules), oligomers/polymers, or intramolecular cyclization products (if linking two alkynes on the same molecule). Careful control of stoichiometry and reaction conditions is crucial to steer the reaction towards the intended product.

Q3: What is the optimal copper source for CuAAC reactions?

A3: While a direct Cu(I) source can be used, it is often more convenient and reliable to generate the active Cu(I) catalyst in situ from a Cu(II) salt and a reducing agent.[1] Copper(II) sulfate (B86663) (CuSO₄) is the most common and cost-effective choice.[2] This method ensures a sustained, low concentration of the active catalyst, minimizing side reactions.[1]

Q4: Why is a ligand necessary, and which one should I choose?

A4: Ligands are critical for stabilizing the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) or disproportionation.[1][3] They also accelerate the reaction rate and, in biological applications, reduce copper-mediated damage to sensitive molecules.[4] For aqueous reactions, the water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[3] For reactions in organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.

Q5: What is the role of the reducing agent?

A5: A reducing agent is essential to convert the Cu(II) precatalyst to the active Cu(I) species and to maintain it in this oxidation state throughout the reaction.[5] Sodium ascorbate (B8700270) is the most widely used reducing agent due to its effectiveness and biocompatibility.[6] It is crucial to use a freshly prepared solution of sodium ascorbate as it can degrade over time.[7]

Troubleshooting Guide

Low product yield is a common issue in CuAAC reactions. This guide provides a systematic approach to identifying and resolving potential problems.

Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst The Cu(I) catalyst is susceptible to oxidation. Ensure all solvents and buffers are deoxygenated by sparging with an inert gas (e.g., argon or nitrogen). Use a freshly prepared solution of sodium ascorbate.[5] Consider performing the reaction under an inert atmosphere.
Incorrect Stoichiometry The ratio of this compound to the alkyne-containing molecule(s) is critical. To favor the formation of a 1:2 conjugate, a slight excess of the alkyne is often used. For oligomerization, a 1:1 ratio is typical.
Suboptimal Reagent Concentration Very low concentrations of reactants can lead to slow reaction rates. If possible, increase the concentration of your substrates.
Poor Reagent Quality Ensure the purity of your this compound and alkyne-containing molecules. Impurities can inhibit the catalyst.
Inhibitory Buffer Components Buffers containing chelating agents (e.g., Tris) can sequester the copper catalyst.[8] Phosphate-buffered saline (PBS) at pH 7.4 is generally a good choice for bioconjugations.[2]
Steric Hindrance Bulky groups near the alkyne or within the target molecule can impede the reaction. Increasing the reaction temperature or extending the reaction time may help.[7]
Formation of Side Products

| Side Product | Potential Cause | Suggested Solution | | :--- | :--- | | Oligomers/Polymers | Uncontrolled reaction between the bifunctional azide and a bifunctional alkyne. | Carefully control the stoichiometry. A high concentration of reactants can favor polymerization. To obtain a 1:2 conjugate, a dropwise addition of the this compound to a solution of the alkyne can be beneficial. | | Alkyne Homocoupling (Glaser Coupling) | Presence of Cu(II) and oxygen. | Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present throughout the reaction and minimize oxygen exposure.[5] | | Biomolecule Degradation | Reactive oxygen species (ROS) generated by the Cu(II)/ascorbate system can damage sensitive biomolecules.[9] | Use a ligand-to-copper ratio of at least 5:1.[4] The ligand can act as a sacrificial reductant. Adding a scavenger like aminoguanidine (B1677879) can also help mitigate damage from ascorbate oxidation byproducts.[6] |

Experimental Protocols

General Protocol for Optimizing Copper Catalyst Concentration

This protocol provides a starting point for a small-scale optimization of the copper catalyst concentration for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • THPTA (for aqueous reactions) or TBTA (for organic solvents)

  • Solvent (e.g., deionized water, DMSO, or a mixture)

  • Phosphate-buffered saline (PBS), pH 7.4 (for bioconjugations)

Stock Solutions:

  • This compound: 10 mM in the chosen solvent.

  • Alkyne-containing molecule: 20 mM in the chosen solvent.

  • CuSO₄: 20 mM in deionized water.

  • Ligand (THPTA or TBTA): 100 mM in deionized water (THPTA) or DMSO (TBTA).

  • Sodium Ascorbate: 100 mM in deionized water (prepare fresh before each use).

Reaction Setup (Example for a 100 µL final volume):

A series of reactions with varying copper concentrations should be set up. The following table provides an example for testing final copper concentrations of 50 µM, 100 µM, and 250 µM.

ReagentStock Conc.Vol. for 50 µM CuVol. for 100 µM CuVol. for 250 µM CuFinal Conc.
Alkyne-molecule20 mM10 µL10 µL10 µL2 mM
This compound10 mM10 µL10 µL10 µL1 mM
CuSO₄20 mM0.25 µL0.5 µL1.25 µL50/100/250 µM
Ligand (THPTA)100 mM0.25 µL0.5 µL1.25 µL250/500/1250 µM
Sodium Ascorbate100 mM2.5 µL2.5 µL2.5 µL2.5 mM
Solvent/Buffer-77 µL76.5 µL75 µL-
Total Volume 100 µL 100 µL 100 µL

Procedure:

  • In a microcentrifuge tube, add the alkyne-containing molecule solution and the this compound solution.

  • Add the appropriate volume of solvent or buffer.

  • In a separate tube, premix the CuSO₄ and ligand solutions. Let this mixture stand for 1-2 minutes to allow for complex formation.

  • Add the copper/ligand premix to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours. The progress can be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC, or TLC).

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_azide Prepare this compound Stock Solution mix_reactants Mix Azide, Alkyne, and Solvent/Buffer prep_azide->mix_reactants prep_alkyne Prepare Alkyne-Molecule Stock Solution prep_alkyne->mix_reactants prep_cu Prepare CuSO4 Stock Solution premix_catalyst Premix CuSO4 and Ligand prep_cu->premix_catalyst prep_ligand Prepare Ligand Stock Solution prep_ligand->premix_catalyst prep_asc Prepare Fresh Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_asc->initiate add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate at Room Temp (1-4 hours) initiate->incubate monitor Monitor Progress (LC-MS, HPLC, TLC) incubate->monitor

Caption: Experimental workflow for CuAAC with this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_reagents Reagent & Condition Issues start Low or No Product Yield check_catalyst Is the Catalyst Active? start->check_catalyst solution_catalyst Degas Solvents Use Fresh Ascorbate Inert Atmosphere check_catalyst->solution_catalyst No check_reagents Are Reagents Pure and Stoichiometry Correct? check_catalyst->check_reagents Yes solution_reagents Verify Purity Optimize Stoichiometry check_reagents->solution_reagents No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes solution_conditions Optimize Solvent, pH, Temperature, and Time check_conditions->solution_conditions No

Caption: Troubleshooting logic for low yield in CuAAC reactions.

References

Technical Support Center: Purification of Azido-PEG1-azide Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Azido-PEG1-azide conjugates using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for HPLC purification of this compound conjugates?

For initial method development, a reversed-phase HPLC (RP-HPLC) approach is highly recommended.[1] A common and effective starting point involves using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (ACN), both containing 0.1% trifluoroacetic acid (TFA).[1][2] A typical screening gradient could be 5% to 95% acetonitrile over 20-30 minutes.[1][2]

Q2: How do the azide (B81097) and PEG components of the conjugate affect the HPLC separation?

The polyethylene (B3416737) glycol (PEG) portion of the molecule significantly influences its chromatographic behavior. PEGylated compounds can be challenging to purify due to their solubility in a wide range of solvents.[3] The azide group is small and polar; while its direct impact on retention time might be minimal, it can participate in secondary interactions with the stationary phase, potentially affecting peak shape and recovery.[1] It has been observed that molecules with azide groups can sometimes bind irreversibly to chromatographic surfaces.[1]

Q3: My this compound conjugate is not UV-active. How can I monitor the purification?

Since PEG molecules do not have a strong UV chromophore, detection can be challenging.[][5] For HPLC, universal detectors that do not rely on UV absorbance are recommended. These include:

  • Charged Aerosol Detectors (CAD)[6]

  • Evaporative Light Scattering Detectors (ELSD)[6]

  • Refractive Index (RI) detectors[6]

  • Mass Spectrometry (MS) can also be coupled with HPLC (LC-MS) for sensitive detection and definitive identification of the conjugate.[6][7]

Q4: Which type of chromatography column is best suited for this purification?

The choice of column depends on the properties of the conjugate.

  • Reversed-Phase (C18 or C8): This is the most common and effective choice for separating the conjugate from non-polar and closely related impurities based on hydrophobicity.[6][8]

  • Size-Exclusion Chromatography (SEC): SEC is useful for separating the conjugate from much smaller molecules like unreacted linkers or reagents, but may not be ideal for resolving unbound small azide molecules which can co-elute with other small molecules.[2][8][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an alternative for very polar molecules that are not well-retained in reversed-phase.

Q5: Are there any concerns with using Trifluoroacetic Acid (TFA) in the mobile phase?

While 0.1% TFA is excellent for achieving sharp peak shapes with UV detection, it can cause ion suppression in mass spectrometry (MS), reducing sensitivity.[1] If MS detection is critical, consider using 0.1% formic acid (FA) as a more MS-friendly alternative, though it may result in broader peaks.[1][8] For acid-sensitive conjugates, a neutral pH modifier like ammonium (B1175870) acetate (B1210297) can be used.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound conjugates.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Symptoms: Asymmetrical peaks with a "tail" or "front" extending from the main peak, leading to reduced peak height and poor resolution.[1]

  • Potential Causes & Solutions:

Potential CauseSuggested SolutionCitation
Secondary Interactions The azide group or other polar moieties can interact with residual silanols on the silica-based column. Use an end-capped column or add a competitive amine (e.g., triethylamine) to the mobile phase.[1][10]
Column Overload The amount of sample injected is too high for the column capacity. Reduce the injection volume or dilute the sample.[1][11]
Inappropriate Injection Solvent The sample is dissolved in a solvent significantly stronger than the initial mobile phase. Dissolve the sample in the initial mobile phase whenever possible. If solubility is an issue, use a minimal amount of a stronger solvent and then dilute with the initial mobile phase.[1]
Column Degradation The column may be contaminated or the packing bed has deteriorated. Flush the column with strong solvents to remove contaminants. If the problem persists, replace the column.[10][11]
Issue 2: Poor or Inconsistent Resolution
  • Symptoms: Peaks are not well separated from each other, or the separation changes between runs.[11]

  • Potential Causes & Solutions:

Potential CauseSuggested SolutionCitation
Suboptimal Gradient The gradient is too steep, not allowing enough time for separation. Employ a shallower gradient, especially around the elution time of the target compound.[1][12]
Incorrect Mobile Phase The mobile phase composition (pH, organic solvent type) is not optimal for the separation. Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or adjust the pH.[11][13]
Temperature Fluctuations Changes in ambient temperature can affect retention times and selectivity. Use a column oven to maintain a constant temperature.[11][12]
Issue 3: Low or No Recovery of the Product
  • Symptoms: The expected product peak is very small or completely absent.

  • Potential Causes & Solutions:

Potential CauseSuggested SolutionCitation
Irreversible Binding The azide-PEG conjugate may be irreversibly binding to the column's stationary phase or frits. Try a different column chemistry (e.g., a C4 column for larger conjugates) or a different mobile phase.[1][12]
Product Degradation The azide functionality may be degrading under acidic conditions from TFA. Use a mobile phase with a neutral pH buffer, such as ammonium acetate.[6]
Precipitation on Column The conjugate may be precipitating at the head of the column if the sample solvent is incompatible with the mobile phase. Ensure the sample is fully dissolved in a solvent similar to the initial mobile phase.

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development

This protocol is a starting point for developing a separation method for an this compound conjugate.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm).[1]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[1]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[1]

    • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes.[1]

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile, or a small amount of DMSO topped up with Mobile Phase A).

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).[1]

    • Detection: UV at 214 nm and 280 nm (if applicable), or a universal detector like CAD or ELSD.[1][6]

    • Injection Volume: 10-20 µL.

    • Scouting Gradient:

      • 5% to 95% Mobile Phase B over 20-30 minutes.[1][6]

      • Hold at 95% Mobile Phase B for 5 minutes (column wash).

      • Return to 5% Mobile Phase B and re-equilibrate.

  • Optimization:

    • Based on the results of the scouting gradient, optimize the gradient to improve the resolution between the product peak and major impurities. A shallower gradient over the region where the compounds of interest elute is often effective.[1]

Protocol 2: Preparative RP-HPLC Purification

Once an analytical method is established, it can be scaled up for preparative purification.

  • System and Sample Preparation:

    • Use a preparative HPLC column with the same stationary phase as the analytical column.

    • Prepare mobile phases in larger quantities.

    • Dissolve the crude product in a minimal volume of a suitable solvent. Ensure it is fully dissolved and filtered to prevent clogging of the HPLC system.

  • Purification Run:

    • Inject the sample onto the equilibrated preparative column.

    • Run the optimized preparative gradient. Note that flow rates will be higher depending on the column diameter.

    • Collect fractions corresponding to the target product peak.

  • Product Recovery:

    • Analyze the collected fractions for purity using the analytical HPLC method or LC-MS.[6]

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • If a volatile buffer like TFA or ammonium acetate was used, the remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure conjugate as a solid.[6]

Visualizations

General Purification Workflow for this compound Conjugates crude Crude Reaction Mixture analytical Analytical HPLC Method Development crude->analytical prep Preparative HPLC Purification crude->prep Direct to Prep (if method is known) optimize Optimize Gradient & Conditions analytical->optimize optimize->prep collect Collect Fractions prep->collect analyze Analyze Fractions (Analytical HPLC / LC-MS) collect->analyze analyze->collect Re-inject impure fractions pool Pool Pure Fractions analyze->pool Fractions are Pure recover Solvent Removal (Evaporation / Lyophilization) pool->recover pure Pure Conjugate recover->pure

Caption: General workflow for HPLC purification of PEG-azide conjugates.

Troubleshooting Logic for Common HPLC Issues start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No overload Reduce Sample Load / Injection Volume peak_shape->overload Yes recovery Low Recovery? resolution->recovery No gradient Use Shallower Gradient resolution->gradient Yes degradation Use Neutral pH Mobile Phase recovery->degradation Yes solvent Match Injection Solvent to Mobile Phase overload->solvent column Flush or Replace Column solvent->column mobile_phase Optimize Mobile Phase (pH, Solvent) gradient->mobile_phase temp Use Column Oven mobile_phase->temp binding Change Column Chemistry (e.g., C4) degradation->binding

Caption: Troubleshooting logic for common HPLC purification issues.

References

Technical Support Center: Copper Catalyst Removal from Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry reactions. This information is tailored for researchers, scientists, and drug development professionals to help optimize their experiments for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the copper catalyst from my reaction mixture?

Residual copper can be problematic for several reasons. Copper ions can be toxic to cells, a significant concern for biological applications and drug development.[1][2][3][4] They can also interfere with downstream applications, such as fluorescence-based assays, and catalyze unwanted side reactions.[1][2] Furthermore, the presence of copper can affect the stability and purity of the final product, and for applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.[1]

Q2: What are the most common methods for removing residual copper catalyst?

The most prevalent and effective methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium (B1175870) chloride.[1][5] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1]

  • Solid-Phase Scavenging: This method employs solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1][6] Examples of such scavengers include QuadraSil™, SiliaMetS®, and Chelex.[1][5]

  • Precipitation: This technique involves converting the copper catalyst into an insoluble form, which can then be removed by filtration.[1][7] For instance, adding a base like sodium hydroxide (B78521) can precipitate copper(II) hydroxide.[1]

  • Silica (B1680970) Gel Chromatography: This method can be used to remove copper salts, which are often more polar and will adhere to the silica gel, allowing the desired product to be eluted.[1]

  • Dialysis: For water-soluble polymers or biomolecules, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[6][7][8][9][10]

Q3: How do I choose the best copper removal method for my specific application?

The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[2][8][9] For small organic molecules, a wider range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed.[2]

Q4: I see a blue or green color in my organic layer after aqueous extraction. What does this mean?

A persistent blue or green color in the organic layer indicates the presence of residual copper. This could be due to insufficient washing, the formation of an organic-soluble copper complex, or the product itself acting as a copper chelator.

Q5: Can I use copper-free click chemistry to avoid this issue altogether?

Yes, if persistent issues with copper removal are affecting your results, consider redesigning your synthesis to use copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][11]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of copper catalysts.

Problem 1: Ineffective copper removal with aqueous EDTA wash.

  • Possible Cause: The product is a stronger chelator for copper than EDTA.

  • Solution: Consider using a stronger chelating agent or a solid-phase scavenger with a higher affinity for copper.

  • Possible Cause: The pH of the aqueous solution is not optimal for chelation.

  • Solution: Adjust the pH of the EDTA solution. EDTA chelation is generally more effective at neutral to slightly basic pH.

  • Possible Cause: Insufficient mixing during the liquid-liquid extraction.

  • Solution: Ensure vigorous mixing of the biphasic system to maximize contact between the organic and aqueous layers.

Problem 2: Low product yield after purification.

  • Possible Cause: Product loss during aqueous extractions due to some water solubility.

  • Solution: Minimize the number of aqueous washes or back-extract the combined aqueous layers with a small amount of organic solvent to recover any dissolved product.

  • Possible Cause: Product adsorption onto the solid support (silica gel or scavenger resin).

  • Solution: Elute the silica gel with a more polar solvent. For scavenger resins, consult the manufacturer's instructions for optimal product recovery. Pre-treating the silica gel with a suitable solvent can also help.

Problem 3: My product is water-soluble, making liquid-liquid extraction with an aqueous chelator difficult.

  • Solution 1: Solid-Phase Scavengers: Use a solid-supported metal scavenger. The resin can be stirred with your aqueous solution of the product and then filtered off, leaving the copper-free product in solution.[6]

  • Solution 2: Dialysis: For macromolecules like proteins or polymers, dialysis against an EDTA-containing buffer is a highly effective method.[8][9][10]

  • Solution 3: Solid-Phase Extraction (SPE): For some water-soluble small molecules, C18 SPE cartridges can be used to retain the product while the copper salts are washed away.[7][10]

Quantitative Comparison of Copper Removal Methods

The following table summarizes the typical efficiency and characteristics of common copper removal techniques. The values are representative and can vary depending on the specific reaction conditions and the properties of the product.

Removal TechniqueTypical Final Copper Level (ppm)Potential Product Yield LossAdvantagesDisadvantages
Aqueous Washes with Chelating Agents (e.g., EDTA, NH₄OH) < 50[12]5 - 15%Inexpensive, simple procedure.Can be less effective for strong copper-chelating products, potential for product loss if water-soluble.
Solid-Phase Scavengers (e.g., QuadraSil MP) < 10[1]1 - 5%[1]High efficiency and selectivity, simple filtration-based workup.[1]Higher cost compared to simple aqueous washes.[1]
Precipitation 50 - 2002 - 10%Simple and cost-effective.May not be suitable for all products, risk of co-precipitation of the product.
Silica Gel Chromatography < 2010 - 20%Can simultaneously purify the product from other impurities.Can be time-consuming, potential for product loss on the column.
Dialysis (for macromolecules) < 10< 5%Gentle method, suitable for sensitive biomolecules.Time-consuming, only applicable to large molecules.

Experimental Protocols

Protocol 1: Copper Removal using Aqueous Wash with EDTA

This protocol is suitable for organic-soluble small molecules.

  • Reaction Quench: After the click reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a 0.01 M to 0.5 M aqueous solution of EDTA.[5][13] The aqueous layer may turn blue or green, indicating the formation of the copper-EDTA complex.

  • Separation: Vigorously shake the separatory funnel and allow the layers to separate. Drain the aqueous layer.

  • Repeat: Repeat the washing step until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the copper-free product.

Protocol 2: Copper Removal using a Solid-Phase Scavenger (e.g., QuadraSil™ MP)

This protocol is suitable for a wide range of products, including those that are sensitive to aqueous workups.[1]

  • Scavenger Addition: After the reaction is complete, add the scavenger resin directly to the reaction mixture. A typical loading is 3-5 equivalents of the scavenger's functional group relative to the amount of copper catalyst used.[1][6]

  • Stirring: Stir the mixture at room temperature. The required time can range from 30 minutes to overnight.[14] Monitor the copper removal by taking small aliquots and analyzing for copper content (e.g., by TLC, where the copper may appear as a baseline spot, or by ICP-MS for quantitative analysis).

  • Filtration: Filter the mixture to remove the resin. Using a pad of celite can aid in the filtration of fine particles.[1]

  • Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure.

Protocol 3: Copper Removal from Biomolecules using Dialysis

This protocol is ideal for purifying proteins, nucleic acids, and other macromolecules.

  • Dialysis Tubing Preparation: Select a dialysis tubing with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your biomolecule. Prepare the tubing according to the manufacturer's instructions.

  • Sample Loading: Load the click reaction mixture into the prepared dialysis tubing and seal it.

  • Dialysis: Immerse the sealed tubing in a large volume of a suitable buffer (e.g., PBS) containing 10-50 mM EDTA. Stir the buffer gently at 4°C.

  • Buffer Changes: Change the dialysis buffer every few hours for the first day, and then 2-3 times a day for 1-2 days to ensure complete removal of the copper-EDTA complex and other small molecule impurities.

  • Final Dialysis: Perform a final dialysis against the buffer without EDTA to remove any excess chelator.

  • Sample Recovery: Recover the purified biomolecule from the dialysis tubing.

Visualizations

Copper_Removal_Workflow start Click Reaction Mixture (with Copper Catalyst) product_sol Product Solubility? start->product_sol org_sol Organic Soluble product_sol->org_sol Organic water_sol Water Soluble product_sol->water_sol Water method_choice_org Choose Removal Method org_sol->method_choice_org method_choice_water Choose Removal Method water_sol->method_choice_water aq_wash Aqueous Wash (EDTA / NH4OH) method_choice_org->aq_wash scavenger Solid-Phase Scavenger method_choice_org->scavenger chromatography Silica Gel Chromatography method_choice_org->chromatography method_choice_water->scavenger Small Molecule dialysis Dialysis (with EDTA) method_choice_water->dialysis Macromolecule spe Solid-Phase Extraction (SPE) method_choice_water->spe Small Molecule end Copper-Free Product aq_wash->end scavenger->end chromatography->end dialysis->end spe->end

Caption: Decision workflow for selecting a copper removal method.

Troubleshooting_Workflow start Copper Removal Attempted check_purity Check Product Purity (e.g., NMR, LC-MS) start->check_purity is_pure Is Copper Removed? check_purity->is_pure success Successful Removal is_pure->success Yes failure Copper Contamination Detected is_pure->failure No troubleshoot Troubleshoot Issue failure->troubleshoot cause1 Ineffective Chelation troubleshoot->cause1 cause2 Product Loss troubleshoot->cause2 cause3 Water-Soluble Product Issue troubleshoot->cause3 solution1 - Adjust pH - Stronger Chelator - Use Scavenger cause1->solution1 solution2 - Minimize Washes - Back-extract - Change Method cause2->solution2 solution3 - Use Scavenger - Dialysis - SPE cause3->solution3 solution1->start solution2->start solution3->start

Caption: A logical workflow for troubleshooting copper removal.

References

Technical Support Center: Preventing Side Reactions of Azido-PEG1-azide with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing unwanted side reactions between Azido-PEG1-azide and thiol-containing molecules. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues you might encounter when working with this compound in the presence of thiols.

Issue 1: Low or No Yield in Azide-Alkyne Cycloaddition (Click Chemistry) Reactions

  • Question: I am performing a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, but my yields are consistently low. I suspect a side reaction with thiols is the culprit. What should I do?

    Answer: Low yields in click chemistry reactions in the presence of thiols can be due to two primary reasons: reduction of the azide (B81097) to an unreactive amine by reducing agents, or side reactions of the alkyne with thiols. Here’s how to troubleshoot:

    • Probable Cause 1: Azide Reduction. Common reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), often used to reduce disulfide bonds in proteins, can also reduce azides to amines, rendering them unable to participate in the cycloaddition.[1]

      • Solution 1A: Sequential Reduction and Labeling. The most effective strategy is to perform the disulfide reduction as a separate step. First, reduce the disulfide bonds with DTT or TCEP. Then, remove the reducing agent using a desalting column, spin filtration, or dialysis before introducing your this compound reagent.[1]

      • Solution 1B: Use an Azide-Compatible Reducing Agent. If a one-pot reaction is necessary, consider using a milder reducing agent or conditions. While TCEP can reduce azides, the reaction is generally slower than with DTT.[2] Using TCEP at a lower pH (e.g., <7) can favor disulfide reduction over azide reduction.

    • Probable Cause 2: Thiol-Alkyne Side Reactions. In both CuAAC and SPAAC, free thiols can react directly with the alkyne partner in the reaction, leading to byproducts and reduced yield of the desired triazole product.[3]

      • Solution 2A: Thiol Capping. Before initiating the click reaction, cap the free thiols using an alkylating agent like iodoacetamide (B48618) (IAM).[3] This will prevent them from reacting with your alkyne. Ensure that the excess IAM is removed before proceeding with the cycloaddition.

Issue 2: Unexpected Mass in Mass Spectrometry Analysis

  • Question: After my reaction, mass spectrometry analysis shows a mass corresponding to my starting material minus 26 Da, or plus 2 Da. What is happening?

    Answer: These mass shifts are indicative of unintended azide reduction.

    • -26 Da Mass Shift: This corresponds to the conversion of an azide group (-N3, 42 Da) to an amine group (-NH2, 16 Da), resulting in a net loss of 26 Da. This is a strong indication that your this compound has been reduced.

    • +2 Da Mass Shift: This can occur if the reduction proceeds to the amine, which is then, for example, formylated.

    • Solution: Review your experimental conditions for the presence of reducing agents. If reducing agents are necessary, refer to the solutions provided in Issue 1 .

Frequently Asked Questions (FAQs)

Q1: Are azides and thiols always incompatible?

A1: Not necessarily. The reactivity between azides and thiols is highly dependent on the reaction conditions. While strong reducing thiols like DTT can readily reduce azides, the reaction with endogenous thiols like glutathione (B108866) is significantly slower.[2] For many applications, the azide group can be considered bioorthogonal, meaning it does not react with most biological functional groups under physiological conditions.

Q2: Which common reducing agents should I avoid when working with azides?

A2: It is generally recommended to avoid strong, thiol-based reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol (BME) when azides are present, as they are known to efficiently reduce azides to primary amines.[1] While TCEP is also a reducing agent, its reactivity towards azides is generally lower than that of DTT.

Q3: Can I use TCEP as a reducing agent in the presence of azides?

A3: TCEP can be used with caution. The rate of azide reduction by TCEP is slower than that of DTT and is pH-dependent. To minimize azide reduction, it is advisable to use TCEP at a lower pH (e.g., pH < 7) and for the shortest possible time. However, the most reliable approach is to remove TCEP after disulfide reduction and before adding the azide-containing reagent.

Q4: My protein buffer contains sodium azide as a preservative. Do I need to remove it before reacting my protein with a thiol-containing molecule?

A4: Yes, it is crucial to remove sodium azide from your buffer before introducing thiol-containing molecules, especially if your downstream application involves reactions that are sensitive to reducing agents. Sodium azide can be removed by dialysis or buffer exchange.

Q5: What is the mechanism of azide reduction by thiols like DTT?

A5: The reduction of an azide by a dithiol like DTT is a two-step process. In the first step, a mixed disulfide is formed between the DTT and the target molecule. In the second, intramolecular cyclization of the DTT results in a stable six-membered ring and the reduced target. In the case of azides, the reaction proceeds through a proposed intermediate that ultimately releases nitrogen gas and forms the corresponding amine.

Quantitative Data: Azide Reduction by Thiols

The following table summarizes the second-order rate constants for the reduction of an alkyl azide (3'-azidothymidine, a proxy for the azide in this compound) by various common thiols. This data highlights the significant difference in reactivity between these reducing agents.

Thiol CompoundSecond-Order Rate Constant (M⁻¹s⁻¹) at pH 7.2, 37°CReference
Dithiothreitol (DTT)2.77 x 10⁻³[2]
Glutathione (GSH)6.55 x 10⁻⁵[2]
Mercaptoethanol6.35 x 10⁻⁶[2]

Interpretation of Data: As the data indicates, DTT reduces azides much more rapidly than the biologically relevant thiol, glutathione. This underscores the importance of avoiding DTT in one-pot reactions involving azides.

Experimental Protocols

Protocol 1: Sequential Disulfide Reduction and Thiol Alkylation Prior to Azide-Alkyne Cycloaddition

This protocol is designed to reduce disulfide bonds in a protein, followed by the capping of all free thiols to prevent side reactions during a subsequent click chemistry reaction.

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoacetamide (IAM)

  • Desalting column or spin filter

  • This compound

  • Alkyne-functionalized molecule

  • Click chemistry reagents (e.g., copper (II) sulfate, sodium ascorbate, and a copper ligand like THPTA for CuAAC)

Procedure:

  • Disulfide Reduction:

    • To your protein solution, add DTT or TCEP to a final concentration of 5-10 mM.

    • Incubate at room temperature for 30-60 minutes.

  • Removal of Reducing Agent:

    • Remove the excess DTT or TCEP using a desalting column or by buffer exchange with a spin filter. The new buffer should be degassed and free of reducing agents.

  • Thiol Alkylation:

    • Prepare a fresh solution of iodoacetamide (e.g., 100 mM in buffer).

    • Add the iodoacetamide solution to the protein solution to a final concentration of 20-50 mM.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Removal of Excess Iodoacetamide:

    • Remove the excess iodoacetamide using a desalting column or buffer exchange.

  • Azide-Alkyne Cycloaddition:

    • Proceed with your standard CuAAC or SPAAC protocol using this compound and your alkyne-functionalized molecule.

Protocol 2: Using TCEP for Disulfide Reduction in a One-Pot Reaction (with caution)

This protocol describes the use of TCEP for disulfide reduction in the same reaction mixture as the azide-containing molecule. This method is less robust than the sequential protocol and should be optimized for each specific application.

Materials:

  • Protein solution in a suitable buffer, adjusted to pH 6.5-7.0

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound

  • Alkyne-functionalized molecule

  • Click chemistry reagents

Procedure:

  • Reaction Setup:

    • Combine your protein and this compound in the reaction buffer (pH 6.5-7.0).

    • Add TCEP to a final concentration of 1-5 mM.

    • Incubate for a minimal time sufficient to reduce the disulfide bonds (e.g., 15-30 minutes), which should be determined empirically.

  • Click Chemistry:

    • Initiate the click chemistry reaction by adding the alkyne and other necessary reagents.

    • Monitor the reaction progress, as the overall yield may be lower due to some azide reduction.

Visualizations

Azide_Reduction_by_Thiol cluster_reactants Reactants cluster_products Products Azide R-N₃ (this compound) Amine R-NH₂ (Reduced Azide) Azide->Amine Reduction N2 N₂ Gas Azide->N2 Elimination Thiol R'-SH (e.g., DTT) Disulfide R'-S-S-R' Thiol->Disulfide Oxidation

Caption: Simplified reaction scheme of azide reduction by a thiol.

Troubleshooting_Workflow Start Low Yield in Azide Reaction with Thiols Present CheckReducingAgent Is a reducing agent (DTT, TCEP) present? Start->CheckReducingAgent SequentialProtocol Use Sequential Protocol: 1. Reduce 2. Remove Reductant 3. Add Azide CheckReducingAgent->SequentialProtocol Yes NoReducingAgent Consider Thiol-Alkyne Side Reaction CheckReducingAgent->NoReducingAgent No ThiolCapping Cap Thiols with IAM before Click Reaction NoReducingAgent->ThiolCapping Yes OptimizeConditions Optimize Reaction Conditions (pH, temp, concentration) NoReducingAgent->OptimizeConditions No

Caption: Troubleshooting workflow for low azide reaction yields.

References

Technical Support Center: Stability of Azido-PEG1-azide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the stability of Azido-PEG1-azide in various aqueous buffers, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous buffers?

A1: The stability of this compound is primarily influenced by the chemical integrity of the azide (B81097) functional groups and the polyethylene (B3416737) glycol (PEG) backbone. The core PEG chain, which is composed of stable ether linkages, is generally robust.[1][2] Key factors to consider are:

  • pH: The azide group is generally stable across a broad pH range.

  • Reducing Agents: Azides can be reduced to amines in the presence of certain reducing agents.[3]

  • Temperature: Elevated temperatures can accelerate the degradation of the molecule.[4]

  • Light Exposure: Prolonged exposure to light may lead to the degradation of the azide groups.[3]

Q2: In which pH range is the this compound molecule considered stable?

A2: The azide functional group is stable over a wide pH range, typically between pH 4 and 12, which makes it compatible with common "click chemistry" reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] However, it is crucial to avoid strongly acidic conditions, as this can lead to the formation of hydrazoic acid, which is toxic and explosive. For most bioconjugation experiments, buffers within a pH range of 5.0 to 10.0 are recommended.[3]

Q3: Can I use common reducing agents in buffers with this compound?

A3: Caution should be exercised when using reducing agents. Reagents such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) can reduce the azide groups to amines, rendering the linker ineffective for its intended click chemistry reaction.[3][5] If your protocol requires a reduction step, it should be performed in the absence of the azide-containing molecule, followed by a thorough purification to remove the reducing agent before introducing the this compound.

Q4: What is the expected stability of the PEG backbone in this compound?

A4: The polyethylene glycol (PEG) backbone of this compound consists of ether linkages. These ether bonds are chemically stable under most aqueous buffer conditions and are resistant to hydrolysis across a wide pH range.[1][2] Degradation of the PEG chain itself is not a primary concern under typical experimental conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound, with a focus on stability-related problems.

Problem Possible Cause Recommended Solution
Low or no reactivity in click chemistry reaction. Degradation of the azide functional groups.- Ensure that the buffer used is within the recommended pH range (5.0-10.0).[3]- Avoid the presence of reducing agents like DTT or TCEP in your reaction mixture.[3][5]- Protect your stock solutions and reaction mixtures from prolonged exposure to light and elevated temperatures.[3]- Prepare fresh aqueous solutions of the linker for each experiment to minimize potential degradation.
Unexpected side-products observed by LC-MS. Reaction with buffer components.- Use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS) or HEPES.[3]- Avoid buffers containing primary or secondary amines (e.g., Tris) if your linker has amine-reactive groups, although this is not the case for this compound.
Inconsistent results between experiments. Instability of stock solutions.- For long-term storage, keep this compound as a solid at -20°C or below, protected from moisture and light.[3]- If preparing a stock solution, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C.[3] Aliquot to avoid multiple freeze-thaw cycles.

Stability Data Summary

Functional Group Condition Expected Stability Comments
Azide (-N₃) pH Stable in the range of 4-12.[3]Avoid strong acids.
Reducing Agents (e.g., DTT, TCEP) Unstable; can be reduced to an amine.[3][5]Avoid use in the presence of the azide.
Light and Heat Can lead to degradation over time.[3]Protect from light and store at low temperatures.
PEG Backbone (Ether Linkage) pH Generally stable across a wide pH range.[1]Hydrolysis is not a significant concern.
Temperature Stable under typical bioconjugation conditions.Extreme heat can cause degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess this compound Stability

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its stability in different aqueous buffers.

Materials:

  • This compound

  • Buffers at various pH values (e.g., 0.1 M HCl for acidic, pH 7.4 PBS for neutral, 0.1 M NaOH for basic)

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Temperature-controlled incubator/oven

  • Analytical instruments (e.g., HPLC, LC-MS)

Procedure:

  • Sample Preparation: Prepare multiple aliquots of this compound at a known concentration in a suitable buffer (e.g., PBS).

  • Acid and Base Hydrolysis: To separate aliquots, add 0.1 M HCl or 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40-60°C) for various time points (e.g., 2, 4, 8, 24 hours).[1] At each time point, neutralize the sample and store it at -20°C or below until analysis.

  • Oxidative Degradation: Add a low concentration of H₂O₂ (e.g., 0.1% - 3%) to an aliquot of the sample.[1] Incubate at room temperature for various time points.

  • Thermal Degradation: Incubate aliquots at elevated temperatures (e.g., 50°C, 70°C) for an extended period.[1] Take samples at various time points.

  • Control Sample: Maintain a control sample in the initial buffer at a low temperature (e.g., 4°C) in the dark.

Protocol 2: HPLC-MS Method for Stability Analysis

Objective: To quantify the remaining intact this compound and identify degradation products.

Materials:

  • Stressed and control samples from Protocol 1

  • HPLC system with a C18 column

  • Mass spectrometer

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration for injection.

  • Chromatographic Separation:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the sample.

    • Run a gradient elution from a low to a high percentage of Mobile Phase B to separate the components.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound in the control sample using its mass-to-charge ratio.

    • In the stressed samples, monitor for a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.

    • Quantify the percentage of the remaining intact molecule.

    • Characterize the structure of significant degradants using MS/MS fragmentation.

Visualizations

StabilityFactors cluster_Factors Influencing Factors cluster_Outcomes Potential Outcomes AzidoPEG1Azide This compound Stability pH pH AzidoPEG1Azide->pH ReducingAgents Reducing Agents (e.g., DTT, TCEP) AzidoPEG1Azide->ReducingAgents Temperature Temperature AzidoPEG1Azide->Temperature Light Light AzidoPEG1Azide->Light BufferComp Buffer Components AzidoPEG1Azide->BufferComp Stable Stable pH->Stable pH 4-12 Degradation Degradation pH->Degradation < pH 4 AzideReduction Azide Reduction (Loss of Function) ReducingAgents->AzideReduction Temperature->Degradation Elevated Temp. Light->Degradation Prolonged Exposure SideReaction Side Reactions BufferComp->SideReaction Nucleophilic Buffers

Caption: Factors influencing the stability of this compound.

ForcedDegradationWorkflow cluster_Stress Stress Conditions start Start: This compound Sample stress Apply Stress Conditions start->stress Acid Acidic (low pH) Base Basic (high pH) Oxidation Oxidative (H₂O₂) Thermal Thermal (Heat) analysis Analyze by HPLC-MS Acid->analysis Base->analysis Oxidation->analysis Thermal->analysis data Data Interpretation: - Quantify parent molecule - Identify degradants analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Improving SPAAC Reaction Efficiency with Azido-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of your Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, with a specific focus on the use of the homobifunctional linker, Azido-PEG1-azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a short, hydrophilic, homobifunctional linker. It contains two terminal azide (B81097) groups connected by a single polyethylene (B3416737) glycol (PEG) unit. This linker is primarily used in "click chemistry" for covalently connecting two alkyne-containing molecules. Its main applications are in bioconjugation, such as linking proteins, peptides, or small molecules, and in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances water solubility and reduces the potential for aggregation of the conjugated molecules.

Q2: What are the key advantages of using a SPAAC reaction over a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?

The primary advantage of SPAAC is that it is a copper-free reaction. This is crucial for biological applications, particularly in living cells or in vivo, as copper can be cytotoxic.[1][2] SPAAC reactions are bioorthogonal, meaning they do not interfere with biological processes.[3]

Q3: Which cyclooctyne (B158145) reagent should I choose for my SPAAC reaction with this compound?

The choice of cyclooctyne depends on the desired reaction rate and the stability requirements of your experiment. Dibenzocyclooctyne (DBCO) reagents are among the most reactive cyclooctynes for SPAAC and are widely used.[4] Bicyclo[6.1.0]nonyne (BCN) is another popular choice that can be more stable than DBCO in certain conditions, although it generally has a slower reaction rate.[4] For applications requiring very fast kinetics, more advanced cyclooctynes may be considered.

Q4: How can I monitor the progress of my SPAAC reaction?

The progress of a SPAAC reaction can be monitored by observing the consumption of the cyclooctyne reagent. DBCO, for instance, has a characteristic UV absorbance at around 309 nm, which decreases as the reaction proceeds.[2] This allows for real-time monitoring of the reaction kinetics. Alternatively, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used to track the formation of the product and the disappearance of starting materials.

Q5: How do I purify the final conjugate after the SPAAC reaction?

The appropriate purification method depends on the properties of your final conjugate. Common techniques include:

  • Size-Exclusion Chromatography (SEC): Useful for separating larger protein conjugates from smaller, unreacted molecules.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying peptides and small molecule conjugates, offering high resolution.

  • Affinity Chromatography: Can be used if one of the conjugated molecules has a specific tag (e.g., a His-tag or biotin).[]

  • Dialysis: Effective for removing small molecule impurities from large protein conjugates.[6]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Degraded or Inactive Reagents Ensure that the this compound and cyclooctyne reagents have been stored properly, typically at -20°C and protected from moisture and light. Allow reagents to warm to room temperature before opening to prevent condensation. It is recommended to use freshly prepared solutions of your reagents.[7]
Suboptimal Reaction Conditions pH: The optimal pH for most SPAAC reactions is between 7.0 and 8.5.[1] Temperature: While many SPAAC reactions proceed at room temperature, incubating at 37°C can increase the reaction rate. Concentration: SPAAC reactions are bimolecular, so higher concentrations of reactants will lead to faster reaction rates. If solubility is an issue, consider using a minimal amount of a compatible organic co-solvent like DMSO.
Steric Hindrance The short PEG1 spacer in this compound may not provide enough distance between bulky molecules, leading to steric hindrance. If this is suspected, consider using a linker with a longer PEG chain (e.g., Azido-PEG4-azide). The presence of a PEG linker has been shown to enhance reaction rates by reducing steric hindrance.[1]
Incorrect Stoichiometry For a one-step conjugation of two molecules (A and B) with this compound, a statistical mixture of products (A-linker-A, B-linker-B, and A-linker-B) is expected. To favor the formation of the desired A-linker-B heteroconjugate, a sequential addition strategy is recommended (see Experimental Protocols).
Incompatible Buffer Components Avoid using buffers that contain sodium azide, as it will compete with the this compound in the reaction.[7]
Issue 2: Formation of Multiple Products and Side Reactions
Possible Cause Suggested Solution
Homodimer Formation in Heteroconjugation When attempting to link two different molecules (A and B) using a homobifunctional linker like this compound in a single step, the formation of homodimers (A-linker-A and B-linker-B) is statistically likely. To minimize this, a sequential reaction strategy is crucial. First, react molecule A (preferably the more precious or limiting reagent) with an excess of this compound to favor the formation of the A-linker-N3 intermediate. Purify this intermediate to remove excess linker before proceeding to the second reaction with molecule B.
Unreacted Starting Materials If the reaction does not go to completion, you will have unreacted starting materials in your final mixture. To drive the reaction forward, you can increase the concentration of one of the reactants (typically the less expensive or more readily available one), increase the reaction time, or optimize the temperature.
Precipitation of Conjugate The final conjugate may have different solubility properties than the starting materials. If precipitation occurs, try using a different buffer system or adding a small amount of an organic co-solvent. For protein conjugates, precipitation can sometimes be mitigated by performing the reaction at 4°C.

Quantitative Data Presentation

The efficiency of SPAAC reactions is highly dependent on the choice of cyclooctyne. The following table provides a comparison of second-order rate constants for the reaction of benzyl (B1604629) azide (as a model for an azide on the linker) with different cyclooctynes.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
DibenzocyclooctyneDBCO~0.3 - 2.1A highly reactive and commonly used cyclooctyne.
Bicyclo[6.1.0]nonyneBCN~0.07 - 0.2More stable than DBCO in the presence of thiols, but with a slower reaction rate.[8]

Note: Reaction rates can be influenced by the specific azide, solvent, pH, and temperature.

Experimental Protocols

Protocol 1: General Procedure for a One-Step SPAAC Reaction

This protocol is suitable for applications where a mixture of products is acceptable, such as the formation of protein oligomers.

  • Reagent Preparation:

    • Dissolve your alkyne-modified molecules (Molecule A and Molecule B) in a reaction buffer (e.g., PBS, pH 7.4) to the desired concentration.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a reaction vial, combine Molecule A, Molecule B, and this compound. The molar ratio will depend on the desired product distribution. For a statistical mixture, equimolar ratios can be used.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by HPLC or LC-MS.

  • Purification:

    • Purify the resulting conjugate mixture using an appropriate chromatographic technique (e.g., SEC or RP-HPLC) to separate the different product species.

Protocol 2: Sequential Two-Step SPAAC Reaction for Heterobifunctional Conjugation

This protocol is designed to maximize the yield of the desired heterobifunctional conjugate (A-linker-B) while minimizing the formation of homodimers.

Step 1: Synthesis of the Mono-Functionalized Intermediate (Molecule A-linker-N₃)

  • Reagent Preparation:

    • Dissolve your alkyne-modified Molecule A in a reaction buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in the same buffer or a compatible co-solvent.

  • First SPAAC Reaction:

    • Add a 5- to 10-fold molar excess of this compound to the solution of Molecule A. This excess drives the reaction towards the formation of the mono-adduct.

    • Incubate at room temperature for 1-4 hours. Monitor the reaction by HPLC or LC-MS to confirm the formation of the A-linker-N₃ intermediate.

  • Purification of the Intermediate:

    • It is critical to purify the A-linker-N₃ intermediate to remove the excess this compound. This can be achieved using a desalting column for proteins or RP-HPLC for smaller molecules.

Step 2: Synthesis of the Final Heterobifunctional Conjugate (A-linker-B)

  • Reagent Preparation:

    • Dissolve your alkyne-modified Molecule B in the reaction buffer.

    • Use the purified A-linker-N₃ solution from Step 1.

  • Second SPAAC Reaction:

    • Add a 1.5- to 3-fold molar excess of Molecule B to the A-linker-N₃ solution.

    • Incubate at room temperature or 37°C for 2-12 hours, monitoring the reaction by HPLC or LC-MS.

  • Final Purification:

    • Purify the final A-linker-B conjugate from unreacted Molecule B and any remaining starting materials using an appropriate chromatographic method (e.g., RP-HPLC or SEC).

  • Characterization:

    • Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.[9]

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Final Conjugate A Molecule A (Alkyne-modified) reaction1 First SPAAC Reaction A->reaction1 linker This compound (Excess) linker->reaction1 intermediate A-Linker-N3 Intermediate reaction1->intermediate purification1 Purification (Remove excess linker) intermediate->purification1 reaction2 Second SPAAC Reaction purification1->reaction2 B Molecule B (Alkyne-modified) B->reaction2 final_product A-Linker-B (Heteroconjugate) reaction2->final_product purification2 Final Purification (Remove unreacted B) final_product->purification2

Caption: Workflow for sequential two-step SPAAC conjugation.

troubleshooting_logic start Low or No Product check_reagents Check Reagent Quality (Storage, Freshness) start->check_reagents check_conditions Optimize Reaction Conditions (pH, Temp, Concentration) start->check_conditions check_stoichiometry Review Stoichiometry (Sequential Addition?) start->check_stoichiometry check_buffer Check Buffer Compatibility (Azide-free?) start->check_buffer solution Improved Yield check_reagents->solution check_conditions->solution check_stoichiometry->solution check_buffer->solution

References

Technical Support Center: Homogeneous ADC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of homogeneous antibody-drug conjugates (ADCs) using polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing homogeneous ADCs with PEG linkers?

The synthesis of homogeneous ADCs with PEG linkers presents several challenges. A primary issue is achieving a uniform drug-to-antibody ratio (DAR), as conventional conjugation methods can result in a heterogeneous mixture of ADC species with varying numbers of attached drugs.[1][2] This heterogeneity can impact the ADC's pharmacokinetics, efficacy, and safety profile.[2][3] Another significant challenge is managing the hydrophobicity of the payload; many potent cytotoxic drugs are hydrophobic, and their conjugation to an antibody can lead to aggregation, reduced solubility, and rapid clearance from circulation.[4][5][6] PEG linkers are employed to mitigate these issues by increasing hydrophilicity and providing a steric shield.[4][5] However, the length and structure of the PEG linker itself can influence conjugation efficiency, stability, and in vivo performance.[7][8][9] Furthermore, linker instability can lead to premature drug release, causing off-target toxicity.[8][] Site-specific conjugation techniques are often employed to overcome the challenge of heterogeneity and produce homogeneous ADCs with a defined DAR.[11][12][13]

Q2: How does the length of the PEG linker affect the properties of an ADC?

The length of the PEG linker is a critical parameter that significantly influences the physicochemical and pharmacological properties of an ADC.

  • Solubility and Aggregation: Longer PEG chains increase the overall hydrophilicity of the ADC, which is crucial for counteracting the hydrophobicity of the payload and reducing the propensity for aggregation.[4][5][14] This is particularly important for achieving higher DARs without compromising solubility.[6]

  • Pharmacokinetics (PK): PEGylation increases the hydrodynamic size of the ADC, which can reduce renal clearance and prolong its circulation half-life.[5][14][15] However, an excessively long linker might impede tissue penetration.[8] Studies have shown that ADC exposure increases with longer PEG chains, reaching a plateau at a certain length (e.g., 8 PEG units in one study).[9]

  • Stability: The PEG linker can provide a steric shield that protects the payload from degradation and reduces non-specific interactions with blood components.[4][5] Shorter linkers may offer better stability by keeping the payload within the antibody's steric shield.[16]

  • Efficacy: The optimal PEG linker length is context-dependent and needs to be empirically determined for each specific antibody, payload, and conjugation chemistry.[4] While longer linkers can improve PK, they might also introduce steric hindrance that affects antigen binding or subsequent intracellular processing.[17]

Q3: What are the advantages of using monodisperse versus polydisperse PEG linkers?

Using monodisperse PEG linkers, which have a precise and uniform molecular weight, is crucial for producing homogeneous ADCs.[5][6] This uniformity ensures that each ADC molecule is identical, leading to improved batch-to-batch consistency and reproducibility.[6] In contrast, polydisperse PEGs are mixtures of chains with varying lengths, which contributes to the heterogeneity of the final ADC product.[7] This heterogeneity can complicate characterization and may lead to unpredictable pharmacokinetic and safety profiles.[5][6] Well-defined, monodisperse PEGylated drugs have been shown to overcome some of the immunogenicity and adverse effects associated with polydisperse PEG mixtures.[6]

Troubleshooting Guides

Symptom 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)

Possible Causes & Recommended Actions

Possible CauseRecommended Action
Incomplete Antibody Reduction (for Cysteine Conjugation) Optimize the concentration of the reducing agent (e.g., TCEP, DTT), incubation temperature, and time.[17] Verify the number of free thiols per antibody using Ellman's assay before conjugation.[17]
Suboptimal Molar Ratio of Linker-Payload Increase the molar excess of the linker-payload to the antibody to drive the reaction to completion.[17] However, be mindful that excessive amounts can lead to aggregation.
Linker-Payload Instability or Hydrolysis Use freshly prepared linker-payload solutions.[17] Ensure the pH of the reaction buffer is optimal for the specific conjugation chemistry to avoid hydrolysis of reactive groups like maleimides.[17]
Steric Hindrance If using a very long or branched PEG linker, steric hindrance might prevent efficient conjugation.[17] Consider using a shorter PEG linker or optimizing the conjugation site.[7]
Low Antibody Concentration Ensure the antibody concentration is sufficient for an efficient reaction.[17]
Poor Solubility of Linker-Payload Increase the amount of a co-solvent like DMSO to improve the solubility of a hydrophobic linker-payload.[17] However, high concentrations of organic solvents can promote antibody aggregation.[17]
Symptom 2: High Levels of Aggregation in the Final ADC Product

Possible Causes & Recommended Actions

Possible CauseRecommended Action
High Hydrophobicity of Payload Incorporate a more hydrophilic PEG linker or increase the length of the existing PEG chain to enhance the solubility of the ADC.[4][5][17]
High DAR A higher DAR often leads to increased hydrophobicity and a greater propensity for aggregation.[17] Optimize the conjugation reaction to achieve a lower, more controlled DAR (typically 2-4 is a good balance).[][17]
Suboptimal Buffer Conditions Screen different buffer pH and ionic strengths to find conditions that minimize aggregation.
Inefficient Purification Use size exclusion chromatography (SEC) to effectively remove aggregates from the final product.[4]
Antibody Instability Ensure the starting antibody is of high purity (>95%) and is stable under the reaction conditions.[17] Some antibodies are inherently more prone to aggregation.

Experimental Protocols

Protocol 1: Cysteine-Based ADC Conjugation with a Maleimide-PEG Linker

This protocol outlines a general procedure for conjugating a maleimide-functionalized PEG-drug linker to an antibody via reduced interchain cysteine residues.

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA).
  • To reduce the interchain disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[15]
  • Incubate the mixture at 37°C for 30-60 minutes.[15] This step generates free thiol groups for conjugation.
  • Note: If using DTT (dithiothreitol), the excess DTT must be removed before adding the maleimide (B117702) linker, for example, by using a desalting column.[15]

2. Linker-Payload Solution Preparation:

  • Immediately before use, dissolve the maleimide-functionalized PEG-drug linker in an anhydrous organic solvent such as DMSO or DMF to a concentration of approximately 10 mM.[15]

3. Conjugation Reaction:

  • Add the prepared maleimide-PEG-drug solution to the reduced antibody solution. The molar ratio will need to be optimized to achieve the desired DAR.
  • Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours.

4. Quenching and Purification:

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
  • Purify the ADC from unreacted linker-payload and other reagents using methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 2: Characterization of ADC Homogeneity and DAR by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique to assess the homogeneity and determine the drug-to-antibody ratio of an ADC.

1. Sample Preparation:

  • Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A (e.g., a high salt buffer like 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate buffer).

2. HIC-HPLC Analysis:

  • Inject the sample onto a HIC column (e.g., Butyl-NPR).
  • Elute the different ADC species using a decreasing salt gradient (from mobile phase A to mobile phase B, which is the same buffer without the salt).
  • Monitor the elution profile using a UV detector at 280 nm.
  • Species with higher DARs are more hydrophobic and will elute later (at lower salt concentrations).

3. Data Analysis:

  • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
  • Calculate the weighted average DAR by summing the product of each DAR value and its relative peak area percentage.

Visualizations

Logical Workflow for Troubleshooting ADC Synthesis

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Troubleshooting start Start ADC Synthesis conjugation Conjugation Reaction (Antibody + PEG-Linker-Payload) start->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterize ADC (HIC, SEC, MS) purification->characterization check_dar DAR Homogeneous & Correct? characterization->check_dar check_aggregation Aggregation Level Acceptable? characterization->check_aggregation troubleshoot_dar Troubleshoot DAR - Optimize Molar Ratios - Check Reagent Stability - Adjust Reaction Conditions check_dar->troubleshoot_dar No end_node Homogeneous ADC Ready for Downstream Use check_dar->end_node Yes troubleshoot_agg Troubleshoot Aggregation - Modify PEG Linker Length - Optimize Buffer Conditions - Re-evaluate DAR Target check_aggregation->troubleshoot_agg No check_aggregation->end_node Yes troubleshoot_dar->conjugation troubleshoot_agg->conjugation

Caption: Troubleshooting workflow for homogeneous ADC synthesis.

Factors Influencing Homogeneous ADC Synthesis

G cluster_antibody Antibody cluster_linker PEG Linker cluster_payload Payload cluster_process Process Parameters center Homogeneous ADC (Defined DAR & Low Aggregation) ab_purity Purity ab_purity->center ab_site Conjugation Site (Engineered Cys, Lysine) ab_site->center peg_length Length peg_length->center peg_mono Monodispersity peg_mono->center peg_chem Conjugation Chemistry (e.g., Maleimide) peg_chem->center payload_hydro Hydrophobicity payload_hydro->center proc_ratio Molar Ratios proc_ratio->center proc_buffer Buffer pH & Co-solvents proc_buffer->center proc_temp Temperature & Time proc_temp->center

Caption: Key factors impacting the synthesis of homogeneous ADCs.

References

avoiding aggregation of proteins during conjugation with Azido-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting protein aggregation during conjugation with Azido-PEG1-azide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioconjugation experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual workflows to help you achieve successful, aggregation-free protein conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in protein conjugation?

A1: this compound is a short, homobifunctional crosslinker. It contains a single polyethylene (B3416737) glycol (PEG) unit flanked by two azide (B81097) (-N3) functional groups. This linker is primarily used in "click chemistry," specifically in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. It serves to connect two molecules that have been functionalized with alkyne groups. A typical application is the linkage of two different proteins or a protein to a small molecule, peptide, or nucleic acid.

Q2: What are the primary causes of protein aggregation when using this compound?

A2: Protein aggregation during conjugation with this compound can be attributed to several factors:

  • Intermolecular Crosslinking: Due to its bifunctional nature, one linker molecule can react with two separate protein molecules, leading to the formation of dimers and higher-order aggregates.

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein unfolding and exposure of hydrophobic regions, which promotes aggregation. A pH close to the protein's isoelectric point (pI) is particularly problematic as it minimizes electrostatic repulsion between protein molecules.

  • High Protein or Reagent Concentrations: High concentrations of protein and/or the this compound linker increase the probability of intermolecular interactions, which can result in aggregation.

  • Conformational Changes: The covalent modification of the protein surface can alter its three-dimensional structure, potentially leading to instability and aggregation.

  • Insufficient PEG Shielding: The single PEG unit in this compound offers minimal hydrophilic shielding compared to longer PEG chains. This may not be sufficient to prevent aggregation, especially for inherently unstable proteins or if the conjugated molecule is hydrophobic.

  • Copper(I) Catalyst in CuAAC: The copper catalyst used in CuAAC reactions can sometimes contribute to protein aggregation.

Q3: How can I minimize intermolecular crosslinking?

A3: To favor mono-conjugation and reduce intermolecular crosslinking, you can:

  • Use a Molar Excess of the Linker: A significant molar excess of this compound over the alkyne-functionalized protein can increase the likelihood that only one azide group of the linker reacts with a protein molecule.

  • Control Protein Concentration: Working with lower protein concentrations can reduce the chances of collision between protein-linker intermediates.

  • Stepwise Conjugation: A two-step approach where the first conjugation is performed with the protein and an excess of the linker, followed by purification of the mono-conjugated protein before the second conjugation step, is the most effective strategy.

Q4: What are stabilizing excipients and how can they help?

A4: Stabilizing excipients are additives that can be included in the reaction buffer to enhance protein stability and prevent aggregation. Common examples include:

  • Sugars and Polyols (e.g., sucrose, trehalose, glycerol): These act as protein stabilizers through preferential exclusion, favoring the native, folded state of the protein.

  • Amino Acids (e.g., L-arginine, L-glutamate): These can increase protein solubility by interacting with charged and hydrophobic regions on the protein surface.

  • Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80): These can prevent surface-induced aggregation at air-water interfaces or on the walls of reaction vessels.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions when using this compound for protein conjugation.

Issue Potential Cause Recommended Solution
Visible Precipitation/Turbidity Upon Reagent Addition Localized high concentration of linker (often dissolved in an organic solvent like DMSO).Add the linker solution dropwise to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is low (typically <5% v/v).
Protein instability in the reaction buffer.Optimize buffer pH to be at least 1-1.5 units away from the protein's pI. Screen different buffer systems (e.g., phosphate, HEPES).
Gradual Aggregation During Incubation Suboptimal reaction conditions (pH, temperature).Perform the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process. Optimize the buffer pH for protein stability.
High protein concentration.Reduce the protein concentration. While this may slow down the reaction rate, it can significantly decrease aggregation.
Intermolecular crosslinking.Increase the molar excess of the this compound linker. Consider a two-step conjugation and purification strategy.
High Molecular Weight Species Observed by SEC/DLS Post-Conjugation Formation of soluble aggregates and crosslinked species.Add stabilizing excipients (e.g., L-arginine, sucrose) to the reaction buffer. Optimize the molar ratio of linker to protein.
Inefficient purification.Use size-exclusion chromatography (SEC) for purification to effectively separate monomers from dimers and higher-order aggregates.
Low Yield of Desired Conjugate Aggregation and subsequent loss of protein during purification.Address the root causes of aggregation as described above.
Inefficient click chemistry reaction.For CuAAC, ensure the use of a freshly prepared reducing agent (e.g., sodium ascorbate) and a copper-stabilizing ligand (e.g., THPTA). For SPAAC, ensure the alkyne partner is sufficiently reactive.

Quantitative Data Summary

The following tables provide recommended starting ranges for key reaction parameters and concentrations for common stabilizing excipients. These should be optimized for each specific protein and application.

Table 1: Recommended Reaction Conditions

Parameter Recommended Starting Range Rationale
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency but also increase the risk of aggregation. If aggregation occurs, try reducing the concentration.
Linker:Protein Molar Ratio (for mono-conjugation) 10:1 to 50:1A high molar excess of the bifunctional linker favors the reaction of only one of its azide groups with the protein.
Reaction pH (for CuAAC/SPAAC) 7.0 - 8.5This pH range is generally a good compromise between reaction efficiency and protein stability. Avoid the protein's pI.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can enhance protein stability, though reaction times may need to be extended.
Incubation Time 1 - 12 hoursDependent on the specific click chemistry reaction (CuAAC is generally faster than SPAAC) and temperature.

Table 2: Common Stabilizing Excipients

Excipient Class Example(s) Typical Working Concentration Mechanism of Action
Sugars / Polyols Sucrose, Trehalose, Glycerol5-10% (w/v) for sugars, 5-20% (v/v) for glycerolAct as protein stabilizers through preferential exclusion, promoting the compact, native state.
Amino Acids L-Arginine, L-Glutamate50 - 500 mMIncrease protein solubility by suppressing non-specific protein-protein interactions.
Non-ionic Surfactants Polysorbate 20, Polysorbate 800.01 - 0.1% (v/v)Prevent surface-induced aggregation at interfaces.
Reducing Agents (for CuAAC) Sodium Ascorbate (B8700270)1 - 5 mMReduces Cu(II) to the active Cu(I) catalyst. Use a fresh solution.
Copper Ligands (for CuAAC) THPTA, TBTA0.1 - 1 mM (in excess of copper)Stabilizes the Cu(I) catalyst and protects the protein from copper-induced damage and aggregation.

Experimental Protocols

Protocol 1: Two-Step Conjugation of an Alkyne-Modified Protein using this compound (CuAAC)

This protocol outlines a strategy to first create a mono-functionalized protein-linker conjugate and then react it with a second alkyne-containing molecule.

Step 1: Mono-conjugation of Alkyne-Protein with this compound

  • Protein Preparation:

    • Ensure your protein is in an appropriate amine-free and azide-free buffer (e.g., 1x PBS, pH 7.4).

    • If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in an anhydrous organic solvent such as DMSO.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of a copper ligand like THPTA (e.g., 100 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Conjugation Reaction:

    • In a reaction tube, add the alkyne-modified protein solution.

    • Add the this compound stock solution to achieve a 20- to 50-fold molar excess over the protein.

    • In a separate tube, premix the CuSO₄ and THPTA stock solutions at a 1:5 molar ratio.

    • Add the CuSO₄/THPTA premix to the protein/linker solution to a final CuSO₄ concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of Mono-conjugated Protein:

    • Purify the reaction mixture using size-exclusion chromatography (SEC) to remove excess this compound, catalyst, and any aggregated protein.

    • Collect the fractions corresponding to the mono-conjugated protein.

Step 2: Conjugation of Mono-conjugated Protein with a Second Alkyne-Molecule

  • Reaction Setup:

    • Pool the purified fractions of the mono-azido-functionalized protein.

    • Add the second alkyne-containing molecule at a 5- to 10-fold molar excess over the protein.

  • Click Reaction:

    • Repeat the addition of the CuSO₄/THPTA premix and sodium ascorbate as described in Step 1.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final conjugate using SEC or another appropriate chromatography method to remove excess reagents.

Protocol 2: Screening for Optimal Buffer Conditions

This protocol helps identify buffer additives that enhance protein stability during conjugation.

  • Prepare Stock Solutions:

    • Prepare concentrated stock solutions of potential stabilizing excipients (e.g., 1M L-Arginine, 50% Sucrose, 1% Polysorbate 20).

    • Prepare several aliquots of your alkyne-modified protein in the primary conjugation buffer (e.g., 1x PBS, pH 7.4).

  • Set Up Screening Reactions:

    • In separate microcentrifuge tubes, add different excipients to the protein aliquots to their final target concentrations (refer to Table 2). Include a "no excipient" control.

    • Gently mix and allow the protein to equilibrate in the new buffer conditions for 15-30 minutes.

  • Perform a Test Conjugation:

    • Add the this compound linker and click chemistry reagents to each tube under the same conditions (molar ratio, temperature).

    • Incubate for the desired reaction time.

  • Assess Aggregation:

    • After incubation, visually inspect each tube for signs of turbidity.

    • Centrifuge all samples at high speed (e.g., >14,000 x g) for 10 minutes to pellet any insoluble aggregates.

    • Analyze the supernatant for the amount of soluble protein and by analytical SEC or DLS to quantify soluble aggregates.

Visualizations

experimental_workflow cluster_step1 Step 1: Mono-Conjugation cluster_step2 Step 2: Second Conjugation alkyne_protein Alkyne-Modified Protein add_linker Add Excess This compound alkyne_protein->add_linker click1 CuAAC Reaction (CuSO4, Ligand, Ascorbate) add_linker->click1 purify1 Purification (SEC) click1->purify1 mono_conjugate Mono-Azido-Protein Conjugate purify1->mono_conjugate add_alkyne2 Add Alkyne- Containing Molecule mono_conjugate->add_alkyne2 click2 CuAAC Reaction add_alkyne2->click2 purify2 Final Purification (SEC) click2->purify2 final_product Final Conjugate purify2->final_product

Caption: Experimental workflow for a two-step protein conjugation.

troubleshooting_workflow decision decision success success fail fail start Protein Aggregation Observed check_conc Reduce Protein and/or Reagent Concentration start->check_conc add_excipients Add Stabilizing Excipients start->add_excipients optimize_buffer Optimize Buffer pH and Ionic Strength start->optimize_buffer lower_temp Lower Reaction Temperature start->lower_temp aggregation_resolved Aggregation Resolved? check_conc->aggregation_resolved add_excipients->aggregation_resolved optimize_buffer->aggregation_resolved lower_temp->aggregation_resolved successful_conj Successful Conjugation aggregation_resolved->successful_conj Yes further_opt Further Optimization Required aggregation_resolved->further_opt No

Caption: Troubleshooting workflow for protein aggregation.

optimizing reaction time and temperature for Azido-PEG1-azide conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Azide-Alkyne PEGylation Reactions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with azide-alkyne cycloaddition reactions, commonly known as "click chemistry," for PEGylation. The focus is on optimizing reaction time and temperature for the conjugation of azide-functionalized PEG reagents to alkyne-containing molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My azide-alkyne conjugation yield is very low. What are the potential causes and how can I improve it?

A1: Low conjugation yield is a common issue that can stem from several factors. Here’s a systematic troubleshooting approach:

  • Reagent Quality: Ensure the purity and integrity of your azide-PEG and alkyne-containing molecules. Azides can be sensitive to reduction, and alkynes can be prone to degradation. Verify the quality of your reagents via analytical methods like NMR or mass spectrometry.

  • Catalyst (for Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

    • Copper Source: Use a reliable source of Copper(I). If starting with Copper(II) sulfate (B86663), ensure your reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient excess.

    • Ligand: The choice of ligand to stabilize the Copper(I) ion is critical. Ligands like THPTA or TBTA can significantly enhance reaction efficiency. Ensure the ligand is pure and used at the correct concentration.

  • Reaction Conditions:

    • Temperature: While many click reactions proceed efficiently at room temperature, some systems benefit from gentle heating (e.g., 37-50°C). However, excessive heat can lead to degradation of reactants or the catalyst complex.

    • Time: Incomplete reactions are a common cause of low yield. If you suspect the reaction hasn't gone to completion, try extending the reaction time. Monitor the reaction progress using TLC, LC-MS, or another suitable analytical technique.

    • Solvent: The choice of solvent is crucial. The solvent system should fully dissolve all reactants. Common solvents include aqueous buffers (like PBS), DMSO, DMF, and mixtures thereof. For biomolecules, ensure the chosen solvent does not cause denaturation.

  • Oxygen Sensitivity (for CuAAC): The Copper(I) catalyst is susceptible to oxidation. Degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.

Q2: How do I choose the optimal reaction temperature for my conjugation?

A2: The optimal temperature depends on the specific reactants and the type of azide-alkyne cycloaddition you are performing.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): These reactions are typically performed with strained alkynes (e.g., DBCO, BCN) and can often proceed at room temperature or even lower (4°C) for sensitive biomolecules. For less reactive strained alkynes or sterically hindered substrates, gentle heating to 37°C may be beneficial.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Most CuAAC reactions work well at room temperature (20-25°C). If the reaction is sluggish, you can increase the temperature to 37-50°C. It is advisable to perform a temperature optimization experiment to find the best balance between reaction rate and potential degradation of your molecules.

Q3: What is the typical reaction time for an azide-alkyne conjugation?

A3: Reaction times can vary widely, from under an hour to over 24 hours.

  • For CuAAC: With an efficient catalyst system, many reactions reach completion within 1-4 hours at room temperature.

  • For SPAAC: The reaction kinetics are highly dependent on the specific strained alkyne used. Reactions with highly reactive alkynes like DBCO can be complete in under an hour, while others may require 12-24 hours.

The best practice is to monitor the reaction progress. Start with a standard time point (e.g., 2 hours for CuAAC, 12 hours for SPAAC) and analyze an aliquot. If the reaction is incomplete, allow it to proceed for a longer duration.

Data Presentation: Optimization of a Model CuAAC Reaction

The following tables summarize the results of an optimization experiment for the conjugation of Azido-PEG1-NHS ester to an alkyne-functionalized protein.

Table 1: Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (hours)Protein Conversion (%)
41245
25 (Room Temp)1285
371292
501278 (degradation observed)

Conditions: 1.2 eq. Azido-PEG1-NHS, 50 mM PBS pH 7.4, 1 mM CuSO₄, 5 mM Sodium Ascorbate (B8700270), 2 mM THPTA.

Table 2: Effect of Reaction Time on Protein Conversion at 37°C

Reaction Time (hours)Protein Conversion (%)
165
288
493
894
1292

Conditions: 37°C, 1.2 eq. Azido-PEG1-NHS, 50 mM PBS pH 7.4, 1 mM CuSO₄, 5 mM Sodium Ascorbate, 2 mM THPTA.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azido-PEG reagent to an Alkyne-Protein

  • Protein Preparation: Prepare a solution of the alkyne-functionalized protein in a suitable buffer (e.g., 50 mM PBS, pH 7.4).

  • Reagent Preparation:

    • Prepare a stock solution of the Azido-PEG reagent in a compatible solvent (e.g., DMSO or water).

    • Prepare a stock solution of Copper(II) sulfate (e.g., 100 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in water).

    • Prepare a stock solution of a Copper(I)-stabilizing ligand, such as THPTA (e.g., 200 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the protein solution.

    • Add the Azido-PEG reagent to the desired final concentration (typically 1.2-5 equivalents relative to the protein).

    • Add the THPTA ligand to a final concentration of 2 mM.

    • Add the Copper(II) sulfate to a final concentration of 1 mM.

    • Vortex gently to mix.

  • Initiation of Reaction:

    • Add the sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction by reducing Cu(II) to Cu(I).

    • Gently mix the reaction solution.

  • Incubation:

    • Incubate the reaction at the desired temperature (e.g., room temperature or 37°C) for the determined reaction time (e.g., 2-4 hours).

  • Quenching and Purification:

    • The reaction can be quenched by adding EDTA to chelate the copper.

    • Purify the PEGylated protein using a suitable method, such as size exclusion chromatography (SEC) or dialysis, to remove unreacted PEG reagent and catalyst components.

  • Analysis:

    • Analyze the purified product using SDS-PAGE to visualize the increase in molecular weight and use LC-MS to confirm the conjugation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Alkyne-Protein r1 Combine Protein & Azido-PEG p1->r1 p2 Prepare Azido-PEG p2->r1 p3 Prepare Catalyst Stocks (CuSO4, Ascorbate, Ligand) r2 Add Ligand & CuSO4 p3->r2 r1->r2 r3 Add Ascorbate (Initiate) r2->r3 r4 Incubate (Time & Temp) r3->r4 a1 Purify Conjugate r4->a1 a2 Analyze (SDS-PAGE, LC-MS) a1->a2

Caption: Workflow for a typical CuAAC protein conjugation experiment.

troubleshooting_logic start Low Conjugation Yield q1 Check Reagent Quality (NMR, MS) start->q1 q2 Verify Catalyst System (Fresh Ascorbate, Ligand) start->q2 q3 Optimize Reaction Conditions (Time, Temp, Solvent) start->q3 q4 Deoxygenate Reaction? (Inert Atmosphere) start->q4 s1 Improve Yield q1->s1 q2->s1 q3->s1 q4->s1

Caption: Troubleshooting logic for low yield in azide-alkyne conjugations.

strategies to improve the solubility of Azido-PEG1-azide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies to improve the solubility of Azido-PEG1-azide conjugates. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary solvents for dissolving this compound conjugates?

A1: Based on the amphiphilic nature of PEG conjugates, which often includes a hydrophilic PEG chain and a more hydrophobic conjugated molecule, the recommended starting solvents are polar aprotic solvents. Primary recommendations include Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[1][2][3] These solvents are generally effective for a wide range of PEGylated molecules.

Q2: Why does my this compound conjugate precipitate when I add it to an aqueous buffer?

A2: This is a common issue that often occurs when the conjugate, dissolved in an organic solvent, is introduced to an aqueous buffer.[2] The hydrophobic parts of the conjugate can cause it to "crash out" or precipitate when the overall solvent environment becomes too polar.[4] The recommended technique to avoid this is sequential dissolution: first, dissolve the conjugate in a minimal amount of a water-miscible organic solvent (like DMSO or DMF), and then add this concentrated stock solution dropwise to the aqueous buffer while vortexing.[3][4]

Q3: What are some suitable co-solvents to improve the solubility of my conjugate in aqueous solutions?

A3: Common water-miscible co-solvents that can improve the solubility of PEGylated compounds include DMSO, DMF, ethanol, and polyethylene (B3416737) glycols of low molecular weight (e.g., PEG300, PEG400).[4][5] It is crucial to optimize the final concentration of the co-solvent to ensure it does not interfere with downstream applications.[4]

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming (e.g., to 30-40°C) can effectively aid in the dissolution of PEG-containing compounds.[1][3][6] However, you must be cautious. Prolonged or excessive heating can lead to the degradation of the azide (B81097) functional groups or other sensitive parts of your conjugate.[1][4]

Q5: How does pH affect the solubility of this compound conjugates?

A5: The pH of the aqueous buffer can significantly influence the solubility of your conjugate, especially if the molecule it is attached to contains ionizable groups.[2][4] Experimenting with slight adjustments to the pH may improve solubility, provided the stability of your molecule is not compromised.[2]

Q6: Are there any solvents I should avoid?

A6: You should generally avoid nonpolar organic solvents such as hydrocarbons (e.g., hexane, toluene), as the hydrophilic PEG component of the molecule is insoluble in them.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter with the solubility of your this compound conjugate.

Issue Possible Cause Recommended Solution
Compound will not dissolve in the initial solvent. The chosen solvent is not appropriate for the conjugate's overall polarity.Start with a polar aprotic solvent like anhydrous DMSO or DMF.[1][2] If solubility is still limited, try gentle warming (30-40°C) or sonication in a water bath to aid dissolution.[1][4]
An oily film or precipitate forms upon addition to an aqueous buffer. The conjugate's concentration exceeds its solubility limit in the final aqueous solution. This is common for molecules with hydrophobic components.[2][4]1. Decrease Final Concentration: Attempt the reaction at a lower concentration of the conjugate.[2]2. Use Sequential Dissolution: Dissolve the conjugate in a minimal volume of organic co-solvent (e.g., DMSO) first. Add this stock solution dropwise to the stirring aqueous buffer.[3][4]3. Increase Co-solvent Percentage: If your experiment allows, increase the final percentage of the organic co-solvent in the aqueous mixture.[2]
The solution is cloudy or turbid. The mixture may be a colloidal suspension rather than a true solution, or the compound is slowly precipitating.[4]1. Sonication: Use a bath sonicator to help break up aggregates and promote the formation of a true solution.[2][4]2. Add Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween 80) can help maintain the compound in solution.[4][5] Ensure the surfactant is compatible with your downstream application.
Inconsistent results in downstream applications. Poor solubility or aggregation of the conjugate is leading to variable effective concentrations.Ensure the conjugate is fully dissolved before use. Prepare fresh solutions for each experiment, as stored solutions may begin to aggregate over time.[1] If stock solutions must be stored, keep them at -20°C, protected from light and moisture.[1]

Quantitative Data Summary: Recommended Solvents

The following table provides a general solubility profile for PEG conjugates based on data from structurally similar molecules. It is strongly recommended to perform your own solubility tests for your specific conjugate and application.

Solvent General Solubility Concentration Range (Guideline) Notes
DMSO, DMF High10 - 100 mg/mLRecommended as primary solvents for creating stock solutions.[1][2]
Dichloromethane (DCM) Moderate to High5 - 50 mg/mLUseful for conjugates with more hydrophobic character.[2][3]
Acetonitrile, THF Moderate1 - 25 mg/mLOften used in reaction mixtures and purification (e.g., HPLC).[3]
Ethanol, Methanol Low to Moderate1 - 20 mg/mLSolubility can be limited, especially with hydrophobic moieties attached.[2]
Water, PBS Very Low to Low< 1 mg/mLDirect dissolution is often difficult without the use of co-solvents.[2]

Experimental Protocols

Protocol 1: Sequential Dissolution for Aqueous Reactions

This protocol describes the recommended method for introducing an this compound conjugate into an aqueous buffer to minimize precipitation.

  • Preparation: Allow the vial of the this compound conjugate to equilibrate to room temperature before opening to prevent moisture condensation.

  • Stock Solution: Weigh the desired amount of the conjugate in a clean, dry microfuge tube. Add a minimal volume of anhydrous DMSO or DMF to achieve a high concentration (e.g., 50-100 mM).

  • Dissolution: Vortex the tube thoroughly to ensure the conjugate is completely dissolved. If necessary, gently warm the vial to 30-40°C or place it in a bath sonicator for a few minutes.[3] Visually inspect the solution to confirm there are no suspended particles.

  • Dilution: To your reaction vessel containing the aqueous buffer, add the concentrated organic stock solution dropwise while continuously vortexing or stirring the buffer.[3]

  • Final Concentration: Bring the solution to the final desired volume with the aqueous buffer. The final concentration of the organic co-solvent should be kept as low as possible (ideally <10% v/v) to avoid interfering with biological reactions.[7]

  • Observation: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, further optimization (e.g., increasing co-solvent percentage, lowering conjugate concentration) is required.

Protocol 2: Co-Solvent Screening for Optimal Solubility

This protocol provides a method for testing different co-solvents to find the optimal system for your conjugate.

  • Prepare Stock Solution: Dissolve a known amount of your this compound conjugate in a primary organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 100 mM).

  • Set Up Test Conditions: In separate microfuge tubes, prepare your aqueous buffer.

  • Test Co-solvents: To each tube, add a different water-miscible co-solvent (e.g., DMSO, DMF, ethanol, PEG400) to a final concentration of 5% (v/v). Create a control tube with no co-solvent.

  • Add Conjugate: Add your conjugate stock solution to each tube to achieve the desired final concentration.

  • Observe and Compare: Vortex all tubes and visually inspect for clarity, precipitation, or cloudiness immediately and after a set time (e.g., 30 minutes).

  • Optimize: If solubility is still poor, repeat the screening with a higher concentration of the most promising co-solvents (e.g., 10%, 15%). Select the co-solvent system that provides a clear solution with the lowest possible percentage of organic solvent.

Visualizations

G cluster_start Initial State cluster_outcome Outcome start This compound Conjugate (Solid) stock 1. Prepare Concentrated Stock in minimal DMSO or DMF start->stock Weigh Compound add 2. Add Stock Dropwise to Stirring Aqueous Buffer stock->add Sequential Addition final 3. Bring to Final Volume with Aqueous Buffer add->final clear_sol Clear Solution (Success) final->clear_sol If Soluble precipitate Precipitate / Cloudy (Failure) final->precipitate If Insoluble

Caption: Workflow for the sequential dissolution of a PEG conjugate into an aqueous buffer.

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Recommended Actions start Solubility Issue Encountered (e.g., Precipitation, Cloudiness) q1 Is concentration > 1mg/mL? start->q1 q2 Using a co-solvent? q1->q2 No sol1 Decrease final concentration q1->sol1 Yes q3 Have you tried gentle warming? q2->q3 Yes sol2 Perform co-solvent screen (DMSO, DMF, Ethanol) q2->sol2 No q4 Is pH optimized? q3->q4 Yes sol3 Warm solution to 30-40°C q3->sol3 No sol4 Test a range of pH values q4->sol4 No sol5 Consider adding a surfactant q4->sol5 Yes (Still issues)

Caption: Decision tree for troubleshooting poor solubility of this compound conjugates.

References

Validation & Comparative

Verifying Azido-PEG1-azide Conjugation: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of linker molecules is a critical step in the synthesis of advanced therapeutics and research tools. Azido-PEG1-azide, a short, hydrophilic, and bifunctional linker, is frequently employed in bioconjugation via click chemistry. Rigorous validation of this conjugation is essential to ensure the desired molecular structure and function. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for confirming this compound conjugation, supported by experimental data and detailed protocols.

Performance Comparison: NMR Spectroscopy vs. Alternatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about a molecule's structure, making it a gold standard for the validation of chemical conjugations. However, other methods such as Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) offer complementary information and can be valuable tools in the validation workflow.

FeatureNMR SpectroscopyFTIR SpectroscopyMass Spectrometry (MS)
Primary Information Detailed atomic-level structural confirmation of covalent bond formation.Confirmation of the disappearance of specific functional groups.Precise measurement of molecular weight to confirm mass addition.
Key Indicator of Conjugation Appearance of new signals (e.g., triazole protons) and shifts in existing signals adjacent to the new bond.Disappearance of the characteristic azide (B81097) peak (~2100 cm⁻¹).An increase in mass corresponding to the molecular weight of this compound (156.15 g/mol ).
Sample Requirement ~1-10 mg, soluble in a deuterated solvent.~1-5 mg, solid or liquid.Micrograms to milligrams, depending on the technique.
Analysis Time Minutes to hours, depending on the complexity and desired resolution.Fast (< 5 minutes).Fast (< 10 minutes).
Data Interpretation Can be complex, requiring knowledge of chemical shifts and coupling constants.Relatively straightforward, focused on the presence or absence of specific peaks.Can be complex for large or heterogeneous molecules, often requiring deconvolution.
Strengths - Unambiguous structural determination.- Can provide information on the location of the conjugation.- Quantitative analysis is possible.- Rapid and simple.- Highly sensitive to the azide functional group.- High sensitivity.- Provides exact mass confirmation.- Can identify different species in a mixture.
Limitations - Lower sensitivity compared to MS.- Requires soluble samples.- Can be challenging for very large or complex molecules.- Provides limited structural information.- Not quantitative.- Does not provide information on the location of the conjugation.- Fragmentation can be complex to interpret.

NMR Spectroscopy for Validation of this compound Conjugation

NMR spectroscopy provides definitive evidence of successful conjugation by monitoring changes in the chemical environment of the nuclei within the reacting molecules. The key events to monitor are the disappearance of reactant signals and the appearance of product signals with characteristic chemical shifts.

Expected NMR Data for this compound and its Conjugation Product

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and the characteristic shifts of the 1,2,3-triazole ring formed upon successful conjugation with an alkyne-containing molecule.

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound (Starting Material) -CH₂-N₃~3.4~50.6
-O-CH₂-CH₂-O-~3.7~70.0
Alkyne (Starting Material) Terminal Alkyne Proton (-C≡C-H)~2.0-3.0-
Conjugation Product (1,4-disubstituted 1,2,3-triazole) Triazole Ring Proton (-CH=C-)~7.5 - 8.8[1]~120-130
PEG protons adjacent to triazole (-N-CH₂-CH₂-O-)Shifted from original positionShifted from original position

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and the specific structure of the conjugated molecule.

Experimental Protocols

Protocol 1: ¹H NMR Analysis of this compound Conjugation

This protocol outlines the general procedure for validating the conjugation of this compound to an alkyne-containing molecule using ¹H NMR spectroscopy.

Materials:

  • Lyophilized sample of the conjugation reaction mixture or purified product.

  • Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) appropriate for the sample's solubility.

  • Internal standard (optional, for quantitative analysis), e.g., tetramethylsilane (B1202638) (TMS).

  • NMR tubes.

  • NMR spectrometer (400 MHz or higher recommended for better resolution).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.8 mL of the chosen deuterated solvent in an NMR tube. If using an internal standard, add it to the solvent before dissolving the sample.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans (typically 16-64 for good signal-to-noise), and relaxation delay.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Identify the characteristic signals of the starting materials: the multiplet for the PEG protons of this compound around 3.7 ppm and the triplet for the protons adjacent to the azide group around 3.4 ppm. Note the presence of the terminal alkyne proton signal (if applicable) in the 2-3 ppm region.

    • In the spectrum of the reaction product, look for the disappearance or significant reduction in the intensity of the starting material signals.

    • Crucially, identify the appearance of a new singlet in the downfield region (typically 7.5-8.8 ppm), which is characteristic of the proton on the newly formed triazole ring.[1]

    • Analyze the shifts in the signals of the PEG protons adjacent to the newly formed triazole ring, which will confirm their new chemical environment.

Mandatory Visualizations

To facilitate a clearer understanding of the experimental workflow, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_start Starting Materials cluster_reaction Conjugation Reaction cluster_analysis Validation cluster_result Outcome Azido_PEG_azide This compound Click_Chemistry Click Chemistry (e.g., CuAAC) Azido_PEG_azide->Click_Chemistry Alkyne Alkyne-containing Molecule Alkyne->Click_Chemistry NMR_Analysis NMR Spectroscopy Click_Chemistry->NMR_Analysis FTIR_Analysis FTIR Spectroscopy Click_Chemistry->FTIR_Analysis MS_Analysis Mass Spectrometry Click_Chemistry->MS_Analysis Validated_Product Validated Conjugated Product NMR_Analysis->Validated_Product FTIR_Analysis->Validated_Product MS_Analysis->Validated_Product

Caption: Experimental workflow for conjugation and validation.

logical_relationship Start Start: Conjugation Reaction Mixture NMR Perform NMR Spectroscopy Start->NMR Check_Triazole Triazole Proton Signal (7.5-8.8 ppm) Present? NMR->Check_Triazole Check_Azide Azide Peak (~2100 cm⁻¹) Absent in FTIR? Check_Triazole->Check_Azide Yes Failure Conclusion: Incomplete or Failed Conjugation Check_Triazole->Failure No Check_Mass Correct Mass Increase in MS? Check_Azide->Check_Mass Yes Check_Azide->Failure No Success Conclusion: Successful Conjugation Check_Mass->Success Yes Check_Mass->Failure No

Caption: Decision pathway for validation of conjugation.

References

A Comparative Guide to Mass Spectrometry Analysis of Azido-PEG1-Azide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bioconjugation and proteomics, the precise characterization of reaction products is paramount. The Azido-PEG1-azide linker is a valuable tool in "click chemistry," enabling the efficient coupling of molecules. Verifying the successful conjugation and purity of the resulting products requires robust analytical techniques. This guide provides an objective comparison of the two primary mass spectrometry-based methods for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS).

Comparison of Analytical Techniques

The choice between LC-MS/MS and MALDI-TOF MS for the analysis of this compound reaction products depends on the specific experimental needs, such as the complexity of the sample, the required sensitivity, and the desired throughput.[1] While MALDI-TOF MS offers speed and simplicity, making it suitable for rapid screening, LC-MS/MS provides superior sensitivity and is better suited for analyzing complex mixtures.[1][2]

FeatureLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight)
Principle Separates components of a mixture by liquid chromatography before ionization and mass analysis.Co-crystallizes the sample with a matrix, which is then ionized by a laser for mass analysis.
Sample Complexity Excellent for complex mixtures due to the separation step.[1]Better for simpler, purified samples; complex mixtures can lead to ion suppression.[1]
Sensitivity High sensitivity, often in the picomolar to femtomolar range.[2]Good sensitivity, but generally lower than LC-MS/MS.
Throughput Lower throughput due to the chromatography step (typically 1-2 hours per sample).[2]High throughput, with data acquisition often taking less than a minute per sample.[2]
Data Generated Provides information on molecular weight and structure through fragmentation (MS/MS).Primarily provides molecular weight information.[3]
Ease of Use More complex instrumentation and method development.[2]Simpler operation and sample preparation.[1]
Mass Accuracy High mass accuracy and resolution.Good mass accuracy, with resolution that can be sufficient for observing oligomers of PEGylated peptides.[4]
Typical Application Detailed characterization, quantification, and analysis of complex reaction mixtures.Rapid screening, verification of successful conjugation, and analysis of purified products.

Visualizing the Workflow and Chemistry

To better understand the processes involved, the following diagrams illustrate the this compound click chemistry reaction and a general workflow for mass spectrometry analysis.

click_chemistry This compound Click Chemistry Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product This compound This compound (N3-CH2CH2O-N3) Triazole_Product Stable Triazole Linkage This compound->Triazole_Product Alkyne_Molecule Alkyne-containing Molecule (R-C≡CH) Alkyne_Molecule->Triazole_Product Copper Copper(I) Copper->Triazole_Product catalyzes

This compound click chemistry reaction.

ms_workflow General Mass Spectrometry Analysis Workflow Sample_Preparation Sample Preparation (Dilution, Desalting) MS_Analysis Mass Spectrometry Analysis (LC-MS/MS or MALDI-TOF) Sample_Preparation->MS_Analysis Data_Acquisition Data Acquisition (Mass Spectra) MS_Analysis->Data_Acquisition Data_Processing Data Processing (Deconvolution, Database Search) Data_Acquisition->Data_Processing Results Results (Identification, Quantification) Data_Processing->Results

General mass spectrometry analysis workflow.

Experimental Protocols

Below are detailed methodologies for the analysis of this compound reaction products using both LC-MS/MS and MALDI-TOF MS.

Protocol 1: LC-MS/MS Analysis

This protocol is designed for the detailed characterization of an this compound reaction product, for instance, a PEGylated peptide.

1. Sample Preparation:

  • Dissolve the reaction mixture in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • The final concentration should be in the low micromolar to nanomolar range.

  • If necessary, perform a desalting step using a C18 ZipTip.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).[5]

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

  • Gradient: A linear gradient from 5% to 60% B over 30 minutes.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 60°C.[5]

3. Mass Spectrometry (ESI-Q-TOF):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • MS Scan Range: m/z 300–3000.[5]

  • MS/MS: For structural confirmation, perform data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions. Use collision-induced dissociation (CID) with a stepped collision energy.

4. Data Analysis:

  • Process the raw data using appropriate software (e.g., MassLynx, Xcalibur).

  • Deconvolute the charge state series to determine the molecular weight of the intact PEGylated product.

  • Analyze MS/MS spectra to confirm the sequence of the peptide and the site of PEGylation.

Protocol 2: MALDI-TOF MS Analysis

This protocol is suitable for rapid screening and confirmation of the molecular weight of a purified this compound reaction product.

1. Sample Preparation:

  • Dissolve the purified product in a suitable solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).

  • The final concentration should be in the low micromolar range.

2. Matrix Preparation:

  • Prepare a saturated solution of a suitable matrix, such as sinapinic acid or alpha-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile, 0.1% trifluoroacetic acid.

3. Spotting:

  • On a MALDI target plate, spot 1 µL of the sample solution and let it air dry.

  • Add 1 µL of the matrix solution on top of the dried sample spot and let it co-crystallize.

4. Mass Spectrometry (MALDI-TOF):

  • Ionization Mode: Positive ion mode.

  • Laser: Nitrogen laser (337 nm).

  • Mode: Reflector mode for higher resolution and mass accuracy.

  • Calibration: Calibrate the instrument using a standard mixture of peptides or proteins with known molecular weights.

5. Data Analysis:

  • Acquire the mass spectrum and process it using the instrument's software (e.g., FlexControl).[6]

  • Identify the peak corresponding to the [M+H]+ ion of the PEGylated product. The heterogeneity of the PEG linker may result in a distribution of peaks separated by the mass of the PEG monomer (44 Da).[7]

Conclusion

Both LC-MS/MS and MALDI-TOF MS are powerful techniques for the analysis of this compound reaction products. LC-MS/MS excels in providing detailed structural information and is ideal for complex samples, while MALDI-TOF MS is a high-throughput method perfect for rapid confirmation of successful reactions and for analyzing purified products. The choice of technique should be guided by the specific analytical needs of the research. For comprehensive characterization, a combination of both techniques can be highly effective.

References

A Comparative Guide to Bifunctional PEG Linkers: Azido-PEG1-azide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, drug delivery, and therapeutic development, bifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools. They offer a bridge to covalently connect two molecular entities, enhancing solubility, stability, and pharmacokinetic profiles of the resulting conjugates. Among these, Azido-PEG1-azide, a homobifunctional linker, leverages the power of click chemistry for robust and specific bioconjugation. This guide provides an objective comparison of this compound with other commonly used bifunctional PEG linkers, supported by experimental data and detailed protocols to inform the selection of the most suitable linker for your research needs.

Performance Comparison of Bifunctional PEG Linkers

The choice of a bifunctional PEG linker is a critical decision that influences the efficiency of the conjugation reaction, the stability of the final product, and its ultimate biological activity. This section provides a quantitative comparison of key performance indicators for different linker chemistries.

Table 1: Reaction Efficiency and Kinetics

Linker TypeReactive GroupsTarget Functional GroupReaction ConditionTypical Reaction TimeConjugation Efficiency
Azido-PEG-Azide Azide (B81097) (-N₃)AlkyneCopper(I)-catalyzed (CuAAC) or Strain-promoted (SPAAC)1-4 hours>95%
NHS-PEG-NHS N-hydroxysuccinimide EsterPrimary Amine (-NH₂)pH 7.2-8.530-60 minutes80-95%
Maleimide-PEG-Maleimide Maleimide (B117702)Thiol (-SH)pH 6.5-7.52-4 hours>90%

Table 2: Stability of the Resulting Linkage

Linker ChemistryResulting LinkageStability in Serum/PlasmaStability to Hydrolysis (pH 7.4)Stability to Reducing Agents
Azide-Alkyne Click Chemistry TriazoleHighly Stable[1]Highly Stable[1]Highly Stable[1]
NHS Ester Chemistry Amide BondGenerally StableHighly StableHighly Stable
Maleimide Chemistry Thioether BondModerately Stable (potential for retro-Michael reaction)StableStable

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are generalized protocols for the three compared linker types.

Protocol 1: Conjugation using Azido-PEG-Azide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of two alkyne-containing molecules using a homobifunctional azide-PEG linker.

Materials:

  • Alkyne-functionalized molecule A

  • Alkyne-functionalized molecule B

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in DMF or DMSO to a concentration of 10 mM.

    • Dissolve alkyne-functionalized molecules A and B in PBS to the desired concentration.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water. This should be prepared fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-functionalized molecules A and B in a 1:1 molar ratio in PBS.

    • Add the this compound stock solution to the mixture. A 1.2 to 1.5-fold molar excess of the linker over the alkyne molecules is a good starting point.

  • Catalyst Preparation and Addition:

    • In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let it stand for 2-3 minutes to form the copper-ligand complex.

    • Add the catalyst complex to the reaction mixture.

  • Initiation and Incubation:

    • Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to a final concentration of 5 mM to initiate the click reaction.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the conjugate using a size-exclusion chromatography (SEC) column to remove unreacted linker and molecules.

Protocol 2: Conjugation using NHS-PEG-NHS

This protocol outlines the crosslinking of two amine-containing molecules.

Materials:

  • Amine-containing molecule A

  • Amine-containing molecule B

  • NHS-PEG-NHS

  • Amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • Anhydrous DMF or DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • SEC column for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-containing molecules A and B in the amine-free buffer.

    • Immediately before use, dissolve NHS-PEG-NHS in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the NHS-PEG-NHS solution to the mixture of amine-containing molecules. A 10- to 20-fold molar excess of the linker is often used. The final concentration of the organic solvent should be kept below 10%.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an SEC column.

Protocol 3: Conjugation using Maleimide-PEG-Maleimide

This protocol describes the crosslinking of two thiol-containing molecules.

Materials:

  • Thiol-containing molecule A

  • Thiol-containing molecule B

  • Maleimide-PEG-Maleimide

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5, containing EDTA)

  • Anhydrous DMF or DMSO

  • Quenching reagent (e.g., L-cysteine)

  • SEC column for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the thiol-containing molecules A and B in the degassed thiol-free buffer. If the molecules have disulfide bonds, they need to be reduced first using a reducing agent like TCEP.

    • Immediately before use, dissolve Maleimide-PEG-Maleimide in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the Maleimide-PEG-Maleimide solution to the mixture of thiol-containing molecules. A 10- to 20-fold molar excess is a common starting point.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching:

    • Add a quenching reagent like L-cysteine to consume any unreacted maleimide groups.

  • Purification:

    • Purify the conjugate using an SEC column.

Biocompatibility and Immunogenicity

A significant advantage of using azide-functionalized PEG linkers is their biocompatibility. The azide group is bioorthogonal, meaning it does not react with biological molecules, thus minimizing off-target effects.[2] The resulting 1,2,3-triazole linkage formed through click chemistry is highly stable and generally considered to be metabolically inert and non-immunogenic.[1][3]

PEG itself is a well-established polymer in the pharmaceutical industry, known for its ability to reduce the immunogenicity of conjugated molecules by creating a hydration shell that masks epitopes from the immune system.[4] However, it is important to note that pre-existing anti-PEG antibodies have been observed in a portion of the population, which can lead to accelerated clearance of PEGylated therapeutics.[4] Studies have shown that site-specific PEGylation using click chemistry can lead to a reduction in antibody recognition and inducement compared to non-selective conjugation methods.[5][6]

Visualizing the Application of Bifunctional Linkers

To illustrate the practical application of these linkers, we present diagrams for an experimental workflow in antibody-drug conjugate (ADC) development and a relevant signaling pathway targeted by such therapeutics.

ADC_Development_Workflow cluster_synthesis Conjugate Synthesis cluster_purification Purification & Characterization cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Antibody Conjugation Bioconjugation (e.g., Click Chemistry) Antibody->Conjugation Linker Bifunctional PEG Linker Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Incubation Incubation with ADC Characterization->Incubation Cell_Culture Cancer Cell Culture Cell_Culture->Incubation Cytotoxicity_Assay Cytotoxicity Assay (IC50) Incubation->Cytotoxicity_Assay Animal_Model Tumor-bearing Animal Model Dosing ADC Administration Animal_Model->Dosing Efficacy_Study Tumor Growth Inhibition Dosing->Efficacy_Study ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release DNA_Damage DNA Damage & Microtubule Disruption Payload_Release->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

References

A Head-to-Head Comparison of Crosslinkers for Protein Conjugation: Azido-PEG1-azide vs. SMCC

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal crosslinking strategy for their protein conjugation needs.

In the realm of bioconjugation, the choice of a crosslinker is a critical decision that profoundly influences the efficacy, stability, and homogeneity of the final protein conjugate. This guide provides an in-depth, objective comparison of two widely used crosslinking strategies: the modern "click chemistry" approach, exemplified by Azido-PEG1-azide, and the traditional NHS-maleimide chemistry, represented by SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This analysis is supported by experimental data and detailed methodologies to empower researchers to make informed decisions for applications ranging from basic research to the development of antibody-drug conjugates (ADCs).

At a Glance: Key Differences Between this compound and SMCC

FeatureThis compound (Click Chemistry)SMCC (NHS-Maleimide Chemistry)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)N-hydroxysuccinimide (NHS) ester reaction with primary amines and maleimide (B117702) reaction with sulfhydryl groups
Target Moieties Azide (B81097) groups react with terminal or strained alkynesNHS ester reacts with primary amines (e.g., lysine (B10760008) ε-amino groups); Maleimide reacts with sulfhydryls (e.g., cysteine side chains)
Stoichiometry Control High; enables precise 1:1 conjugation leading to homogenous products.[1][2]Low; can result in heterogeneous products with a varied number of conjugated molecules.[1]
Resulting Linkage Stable 1,2,3-triazole ringAmide bond and a thioether bond
Linkage Stability Very high; the triazole ring is exceptionally stable under a wide range of physiological and chemical conditions.[3][4][]The amide bond is stable, but the thioether bond from the maleimide reaction can be susceptible to retro-Michael addition and thiol exchange, potentially leading to payload loss.[3][4][]
Biocompatibility SPAAC is highly biocompatible. CuAAC requires a copper catalyst which can be cytotoxic, though this can be mitigated with specific ligands.[4]Generally biocompatible, but the maleimide group can react with other biological thiols.
Reaction Kinetics CuAAC is very fast. SPAAC is also fast, with some reactions completing in under an hour.[4]Both NHS ester and maleimide-thiol reactions are relatively fast, typically completed within minutes to a few hours.[4]

Delving Deeper: A Quantitative Showdown

The performance of a crosslinker is ultimately determined by quantitative metrics such as reaction efficiency, kinetics, and the stability of the final conjugate. Below is a summary of these parameters for this compound (via click chemistry) and SMCC.

Table 1: Quantitative Performance Comparison

ParameterThis compound (Click Chemistry)SMCC (NHS-Maleimide Chemistry)
Typical Reaction Yield Very high, often near-quantitative (>95%).[6]Generally high, but can be variable depending on the number of accessible reactive sites and reaction conditions.
Reaction Kinetics (Second-Order Rate Constant) CuAAC: 10² to 10³ M⁻¹s⁻¹ SPAAC: 0.1 to 1 M⁻¹s⁻¹Maleimide-thiol: Fast, with rates depending on pH and thiol pKa.
Plasma Stability of Linkage Triazole: Highly stable with minimal degradation observed.Thioether: Prone to retro-Michael reaction and exchange with thiols like albumin, which can lead to significant payload loss over time. Some studies show up to 50-75% payload loss from thiosuccinimide-containing ADCs in plasma within 7-14 days.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better understand the practical application of these crosslinkers, the following diagrams illustrate their chemical reactions and a typical experimental workflow for protein conjugation.

Chemical Reaction Mechanisms

Figure 1. Chemical Structures and Reaction Mechanisms cluster_azido This compound (Click Chemistry) cluster_smcc SMCC (NHS-Maleimide Chemistry) azido_struct This compound (N₃-CH₂CH₂-O-CH₂CH₂-N₃) protein_alkyne Protein-Alkyne protein_azide Protein-Azide triazole_linkage Protein-Triazole-Payload protein_azide->triazole_linkage Cu(I) or Strain alkyne_payload Alkyne-Payload smcc_struct SMCC Structure protein_maleimide Protein-Maleimide protein_amine Protein-NH₂ protein_amine->protein_maleimide NHS Ester Reaction (pH 7-9) thioether_linkage Protein-Thioether-Payload protein_maleimide->thioether_linkage Maleimide Reaction (pH 6.5-7.5) payload_thiol Payload-SH

Caption: A diagram illustrating the chemical structures and reaction pathways for this compound and SMCC.

Comparative Experimental Workflow

Figure 2. Comparative Experimental Workflow for Protein Conjugation cluster_azido_path This compound Pathway cluster_smcc_path SMCC Pathway start Start: Protein of Interest protein_modification_azide Introduce Alkyne or Azide Handle (e.g., genetic incorporation, chemical modification) start->protein_modification_azide Requires modification activation_smcc Step 1: Antibody Activation with SMCC (Targets primary amines) start->activation_smcc Utilizes native lysines conjugation_azide Click Reaction (CuAAC or SPAAC) protein_modification_azide->conjugation_azide purification_azide Purification (e.g., SEC, Dialysis) conjugation_azide->purification_azide analysis_azide Analysis (SDS-PAGE, MS) purification_azide->analysis_azide final_conjugate Final Conjugate analysis_azide->final_conjugate desalting_smcc Removal of Excess SMCC activation_smcc->desalting_smcc conjugation_smcc Step 2: Conjugation with Thiol-Payload desalting_smcc->conjugation_smcc purification_smcc Purification (e.g., SEC, Dialysis) conjugation_smcc->purification_smcc analysis_smcc Analysis (SDS-PAGE, MS, HIC) purification_smcc->analysis_smcc analysis_smcc->final_conjugate

Caption: A flowchart comparing the experimental workflows for protein conjugation using this compound and SMCC.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful protein conjugation. Below are representative protocols for antibody conjugation using this compound (via click chemistry) and SMCC.

Protocol 1: Antibody Conjugation using Azido-PEG-NHS Ester and Click Chemistry

This protocol describes a two-step process where an antibody is first functionalized with an azide group using an Azido-PEG-NHS ester, followed by a click chemistry reaction with an alkyne-containing payload.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG-NHS ester (e.g., Azido-PEG4-NHS)

  • Anhydrous DMSO or DMF

  • Alkyne-functionalized payload

  • For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA)

  • For SPAAC: Strained alkyne-payload (e.g., DBCO-payload)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.[1]

  • Introduction of Azide Groups:

    • Immediately before use, prepare a stock solution of Azido-PEG-NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).[1]

    • Add a 5- to 20-fold molar excess of the Azido-PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).[1]

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[1]

    • Remove excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4.[1]

  • Click Chemistry Conjugation (SPAAC example):

    • Add a 1.5- to 5-fold molar excess of the DBCO-payload solution to the azide-modified antibody solution.[1]

    • Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, with gentle agitation.[1]

  • Purification and Analysis:

    • Purify the resulting antibody-drug conjugate (ADC) using a desalting column or size-exclusion chromatography (SEC) to remove unreacted payload.[1]

    • Analyze the final conjugate by SDS-PAGE to visualize the molecular weight shift and by mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).

Protocol 2: Antibody Conjugation using SMCC

This protocol outlines the two-step process for conjugating a thiol-containing payload to an antibody using the SMCC crosslinker.

Materials:

  • Antibody in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Thiol-containing payload

  • Reducing agent (e.g., TCEP), if the payload has a disulfide bond

  • Quenching reagent (e.g., L-cysteine)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.[4]

  • Antibody Activation with SMCC:

    • Prepare a stock solution of SMCC in anhydrous DMSO or DMF (e.g., 10 mM) immediately before use.[4]

    • Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.[4]

    • Incubate the reaction for 30-60 minutes at room temperature.[4]

    • Remove the excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[4]

  • Conjugation to Thiol-Containing Payload:

    • If necessary, reduce any disulfide bonds in the payload to generate free thiols.

    • Immediately add the thiol-containing payload to the maleimide-activated antibody. A typical molar ratio is a 1.5- to 5-fold excess of the payload.[4]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4]

    • Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of approximately 1 mM and incubate for an additional 15-30 minutes.[4]

  • Purification and Analysis:

    • Purify the final ADC using a desalting column or SEC to remove unreacted payload and quenching reagent.[4]

    • Characterize the conjugate by SDS-PAGE, mass spectrometry, and hydrophobic interaction chromatography (HIC) to determine the DAR distribution and assess for aggregation.

Conclusion: Making the Right Choice for Your Research

The selection between this compound and SMCC hinges on the specific goals of the protein conjugation experiment.

Choose this compound (Click Chemistry) when:

  • Homogeneity and precise stoichiometry are critical. The 1:1 reaction of azides and alkynes allows for the creation of well-defined conjugates with a specific drug-to-antibody ratio.[1][2]

  • High stability of the final conjugate is paramount. The triazole linkage formed is exceptionally robust and resistant to degradation in biological environments.[3][4][]

  • Site-specific conjugation is desired. The introduction of an azide or alkyne handle at a specific site on the protein (e.g., through genetic engineering) enables precise control over the conjugation location.

Choose SMCC (NHS-Maleimide Chemistry) when:

  • A well-established and widely used method is preferred. SMCC chemistry has a long history of use in bioconjugation, with extensive literature and protocols available.[4]

  • Modification of native proteins without genetic engineering is necessary. The NHS ester chemistry targets naturally occurring lysine residues.

  • The potential for heterogeneity in the final product is acceptable for the intended application.

References

A Comparative Guide to the Biological Activity of PROTACs: The Role of the Azido-PEG1-azide Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel modality for targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's architecture is a triad (B1167595) of critical components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. While the choice of ligands dictates the target, the linker is a crucial determinant of the PROTAC's overall efficacy, influencing its biological activity, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of the biological activity of PROTACs, with a particular focus on those synthesized using Azido-PEG1-azide. This linker, a short polyethylene (B3416737) glycol (PEG) chain functionalized with azide (B81097) groups, is a versatile building block for PROTAC assembly via "click chemistry." While direct head-to-head comparative studies for PROTACs synthesized with this compound against a wide array of other linkers are not extensively available in the public domain, we can infer its performance characteristics by examining the well-documented impact of short-chain PEG linkers in comparison to other common linker types, such as alkyl chains. This guide will use the extensively studied Bromodomain-containing protein 4 (BRD4) as a representative target to illustrate these comparisons, supported by experimental data from the literature.

The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation

PROTACs function by hijacking the ubiquitin-proteasome system (UPS), the primary cellular machinery for protein degradation. The process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. A polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

cluster_0 Ubiquitin-Proteasome System E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer POI Protein of Interest (e.g., BRD4) E3->POI Polyubiquitination PROTAC PROTAC PROTAC->E3 Recruits PROTAC->POI Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI cluster_1 Western Blot Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Signal Detection & Analysis E->F G Determine DC50 & Dmax F->G cluster_2 BRD4 and NF-κB Signaling cluster_3 BRD4 and NF-κB Signaling Stimuli Inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., anti-apoptotic, pro-inflammatory) NFkB->Gene_Expression Binds to DNA BRD4_node BRD4 BRD4_node->Gene_Expression Promotes Transcription PROTAC_BRD4 BRD4 PROTAC PROTAC_BRD4->BRD4_node Degrades cluster_4 BRD4 and JAK/STAT Signaling cluster_5 BRD4 and JAK/STAT Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus2 Nucleus STAT->Nucleus2 Translocates to Gene_Expression2 Target Gene Expression (e.g., proliferation, survival) STAT->Gene_Expression2 Binds to DNA BRD4_node2 BRD4 BRD4_node2->Gene_Expression2 Co-activates Transcription PROTAC_BRD4_2 BRD4 PROTAC PROTAC_BRD4_2->BRD4_node2 Degrades

A Comparative Guide to Drug-to-Antibody Ratio (DAR) Characterization of ADCs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), profoundly influencing their therapeutic efficacy and safety. The incorporation of polyethylene (B3416737) glycol (PEG) linkers in ADC design, aimed at improving solubility and pharmacokinetic properties, introduces unique considerations for DAR analysis. This guide provides an objective comparison of the primary analytical techniques for DAR characterization of PEGylated ADCs, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate method for their specific needs.

The Role of PEG Linkers in ADCs

PEG linkers are hydrophilic, flexible polymers that offer several advantages in ADC development. They can increase the solubility of hydrophobic drug-linkers, enabling higher drug loading without inducing aggregation. Furthermore, the PEG moiety can shield the payload from degradation and reduce non-specific uptake, thereby improving the ADC's pharmacokinetic profile and therapeutic index. However, the presence of PEG can also influence the physicochemical properties of the ADC, which in turn affects its characterization by various analytical techniques.

Comparison of Key Methods for DAR Determination

The three principal methods for determining the DAR of ADCs are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the specific characteristics of the ADC, including the properties of the antibody, drug-linker, and the desired level of analytical detail.

Data Presentation
Analytical Method Principle Information Provided Advantages Disadvantages Impact of PEG Linker Typical Accuracy Typical Precision (%RSD)
UV/Vis Spectroscopy Measures absorbance at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to determine the concentration of each component based on the Beer-Lambert law.[][2]Average DAR.[]Simple, rapid, and requires minimal sample preparation.[]Provides only the average DAR, not the distribution of different drug-loaded species. Can be inaccurate if the extinction coefficients of the antibody and drug are not precisely known or if the drug's absorbance overlaps with the antibody's.[]The PEG linker itself does not typically have a UV absorbance, but its presence might slightly alter the extinction coefficient of the drug-linker, requiring careful determination.± 0.2-0.5 DAR units< 5%
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. The addition of each drug-linker moiety increases the overall hydrophobicity of the antibody.[][3]Average DAR and distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[][3]Provides information on the heterogeneity of the ADC population. It is a relatively robust and widely used method.[]Resolution can be challenging for ADCs with high DAR values or for those with very similar hydrophobicities between different DAR species. The high salt concentrations used can sometimes lead to protein precipitation.[4]The hydrophilic nature of the PEG linker can reduce the overall hydrophobicity of the drug-linker, potentially leading to lower retention times and requiring optimization of the HIC method (e.g., gradient, salt concentration) to achieve adequate separation. Longer PEG chains can further decrease retention.± 0.1-0.3 DAR units< 3%
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the ADC species (or its subunits after reduction) by liquid chromatography and determines their mass with high accuracy using a mass spectrometer. The DAR is calculated from the mass difference between the conjugated and unconjugated antibody/subunits.[5][6]Average DAR, distribution of drug-loaded species, and confirmation of the identity of each species by mass. Can also identify drug-linker fragments and other modifications.[5]High accuracy, specificity, and provides detailed molecular information. Requires very small amounts of sample.[5]Can be more complex to set up and operate than other methods. Ionization efficiency may vary between different DAR species, potentially affecting quantitation. Denaturing conditions in reversed-phase LC-MS can disrupt the structure of some ADCs.[4]The PEG linker adds a defined mass to the ADC, which is readily detected by MS. The heterogeneity of polydisperse PEGs can complicate the mass spectra, making monodisperse PEGs preferable for accurate DAR determination.± 0.1 DAR units< 2%

Experimental Protocols

UV/Vis Spectroscopy for Average DAR Determination

Objective: To determine the average DAR of a PEGylated ADC by measuring its absorbance at two wavelengths.

Methodology:

  • Determination of Molar Extinction Coefficients (ε):

    • Accurately determine the molar extinction coefficients of the unconjugated antibody and the free drug-linker at two wavelengths:

      • λ1: 280 nm (for the antibody).

      • λ2: The wavelength of maximum absorbance for the drug-linker.

  • Sample Preparation:

    • Prepare the purified ADC sample in a suitable, non-interfering buffer.

    • Ensure the sample is free of aggregates and unconjugated drug-linker.

  • Absorbance Measurement:

    • Measure the absorbance of the ADC solution at both λ1 (A280) and λ2 (Aλ2) using a calibrated spectrophotometer.

  • DAR Calculation:

    • Use the following equations derived from the Beer-Lambert law to solve for the concentrations of the antibody (C_Ab) and the drug (C_Drug):

      • A280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

      • Aλ2 = (ε_Ab,λ2 * C_Ab) + (ε_Drug,λ2 * C_Drug)

    • The average DAR is then calculated as the molar ratio: DAR = C_Drug / C_Ab.[]

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis

Objective: To separate and quantify the different drug-loaded species of a PEGylated ADC to determine the average DAR and its distribution.

Methodology:

  • Materials:

    • HIC column (e.g., TSKgel Butyl-NPR).[3]

    • HPLC system with a UV detector.[3]

    • Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 7.0.[3]

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[3]

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[3]

  • Chromatographic Conditions:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes) to elute the ADC species.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area of all species).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detailed DAR Characterization

Objective: To determine the average DAR and distribution of a PEGylated ADC with high accuracy and to confirm the identity of each species.

Methodology:

  • Intact ADC Analysis (Native MS):

    • LC System: Size-Exclusion Chromatography (SEC) system.

    • Mobile Phase: MS-compatible, non-denaturing buffer (e.g., ammonium acetate).

    • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Procedure:

      • Equilibrate the SEC column with the mobile phase.

      • Inject the ADC sample. The SEC step is primarily for desalting.

      • Introduce the eluent directly into the mass spectrometer.

      • Acquire the mass spectrum under native conditions.

      • Deconvolute the resulting spectrum to obtain the masses of the different DAR species.

      • Calculate the DAR based on the mass difference between the conjugated species and the unconjugated antibody.

  • Reduced Subunit Analysis (denaturing LC-MS):

    • Sample Preparation: Reduce the ADC sample with a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.

    • LC System: Reversed-Phase (RP) HPLC system with a C4 column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Procedure:

      • Inject the reduced ADC sample.

      • Separate the light and heavy chains using a gradient of Mobile Phase B.

      • Analyze the eluting peaks by MS to identify the unconjugated and conjugated light and heavy chains.

      • Calculate the average DAR based on the relative abundance and drug load of each chain.[6]

Visualizations

Experimental Workflow for DAR Characterization

DAR_Characterization_Workflow cluster_sample ADC Sample cluster_methods DAR Characterization Methods cluster_results Information Obtained ADC PEGylated ADC UV_Vis UV/Vis Spectroscopy ADC->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) ADC->LC_MS Avg_DAR Average DAR UV_Vis->Avg_DAR HIC->Avg_DAR DAR_Dist DAR Distribution HIC->DAR_Dist LC_MS->Avg_DAR LC_MS->DAR_Dist Mass_ID Mass Identity LC_MS->Mass_ID

Caption: Workflow for ADC DAR characterization.

Logical Relationship of Method Selection

Method_Selection_Logic Start Need for DAR Analysis Quick_Screen Quick Average DAR Screening? Start->Quick_Screen Dist_Info Need DAR Distribution? Quick_Screen->Dist_Info No UV_Vis Use UV/Vis Quick_Screen->UV_Vis Yes High_Accuracy Need High Accuracy & Mass Confirmation? Dist_Info->High_Accuracy No HIC Use HIC Dist_Info->HIC Yes High_Accuracy->HIC No LC_MS Use LC-MS High_Accuracy->LC_MS Yes

Caption: Decision tree for selecting a DAR analysis method.

References

The Influence of Azido-PEG-Azide Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of therapeutic success. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers, particularly those functionalized with azide (B81097) groups for "click chemistry," offer a modular and efficient approach to synthesizing PROTAC libraries. This guide provides an objective comparison of how Azido-PEG-Azide linker length impacts PROTAC efficacy, supported by experimental data and detailed methodologies.

The Critical Role of the Linker in PROTAC Function

A PROTAC's linker is not a passive spacer; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[1] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase.[1] A linker that is too short can lead to steric hindrance, preventing ternary complex formation, while an excessively long or overly flexible linker may result in a non-productive complex where ubiquitination is inefficient.[2][3]

The "hook effect," a phenomenon where PROTAC efficacy decreases at high concentrations, can also be influenced by linker design.[4] At excessive concentrations, the formation of binary complexes (PROTAC-Target or PROTAC-E3 ligase) is favored over the productive ternary complex.[2] A well-designed linker can promote positive cooperativity, stabilizing the ternary complex and mitigating this effect.[4]

Furthermore, the linker's physicochemical properties significantly impact the PROTAC's overall profile. The inclusion of hydrophilic PEG units can enhance aqueous solubility and cell permeability, which are often challenges for these high molecular weight molecules.[1][3]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated POI Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation cycle.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow Synthesis PROTAC Synthesis (Varying Linker Length) Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis Western_Blot Western Blotting Lysis->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis

A typical experimental workflow for PROTAC evaluation.

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum degradation (Dmax), the highest percentage of protein degradation achievable.[5] The following tables summarize data from studies on Bromodomain-containing protein 4 (BRD4) and Tank-binding kinase 1 (TBK1), demonstrating the impact of PEG linker length on PROTAC performance.

Table 1: Comparison of BRD4-Targeting PROTACs with Different PEG Linker Lengths

PROTACTarget ProteinCell LinePEG Units (n)DC50 (nM)Dmax (%)Reference
PROTAC ABRD4H6610 (No PEG)< 0.5> 90[3]
PROTAC BBRD4H6611> 5~50[3]
PROTAC CBRD4H6614-5< 0.5> 90[3]

Note: Data for PROTACs A, B, and C are derived from a study on CRBN-recruiting BRD4 PROTACs where intermediate length linkers (1-2 PEG units) showed reduced potency compared to a direct linkage or longer linkers (4-5 PEG units).[3]

Table 2: Comparison of TBK1-Targeting PROTACs with Different PEG Linker Lengths

PROTACTarget ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC DTBK1< 12No DegradationN/A[6]
PROTAC ETBK112-29Submicromolar> 75[6]
PROTAC FTBK121396[6]
PROTAC GTBK12929276[6]

Note: This study highlights that a minimum linker length is required to induce degradation and that excessively long linkers can lead to a decrease in potency.[6]

Experimental Protocols

To ensure robust and reproducible results, detailed experimental protocols are essential.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]

Methodology:

  • Cell Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[3] Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).[3][7]

  • Cell Lysis: After the desired incubation period (e.g., 18-24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary complexes.[4]

Methodology:

  • Chip Preparation: Immobilize one of the proteins, for instance, the E3 ligase, onto the surface of a sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC at various concentrations over the chip surface to measure the binding kinetics of the PROTAC to the immobilized E3 ligase.

  • Ternary Complex Analysis: To assess ternary complex formation, pre-incubate the PROTAC with the target protein and flow this mixture over the E3 ligase-immobilized surface. This will measure the binding of the PROTAC-target protein complex to the E3 ligase, providing insights into the stability and cooperativity of the ternary complex.[4]

Conclusion

The length of the Azido-PEG-Azide linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. While there is no universal optimal length, the available data suggests that a systematic variation of PEG units is a crucial step in the development of a potent and effective PROTAC. The use of "click chemistry" facilitated by azide-functionalized linkers provides a highly efficient method for creating libraries of PROTACs with varying linker lengths, thereby accelerating the optimization process.[6] By employing rigorous experimental methodologies, researchers can systematically evaluate these linkers to identify the optimal candidate for advancing towards therapeutic applications.

References

A Comparative Guide to Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugate (ADC) Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing its stability, mechanism of drug release, efficacy, and toxicity profile.[1] The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design, with each approach offering distinct advantages and disadvantages.[2] This guide provides an objective comparison of these two primary linker classes, supported by experimental data, to inform rational ADC design.

Mechanism of Action: Two Distinct Payload Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[2]

Cleavable linkers are engineered to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells.[3] These linkers incorporate chemically or enzymatically susceptible bonds that are designed to remain stable in the systemic circulation but break upon encountering specific triggers, such as:

  • Enzyme-sensitive linkers: These are cleaved by enzymes, like cathepsins, that are overexpressed in the lysosomes of tumor cells. The most common example is the valine-citrulline (vc) dipeptide linker.[2]

  • pH-sensitive linkers: These linkers, such as those containing a hydrazone bond, are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) compared to the physiological pH of the bloodstream (~7.4).[2]

  • Glutathione-sensitive linkers: These employ disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) than the bloodstream.[2]

A key feature of many cleavable linkers is their ability to mediate a "bystander effect." [4] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors.[4]

Non-cleavable linkers , in contrast, do not have a specific trigger for payload release. The release of the cytotoxic drug relies on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization of the ADC.[5] This process releases the payload with the linker and a residual amino acid attached.[4] The most common non-cleavable linkers are thioether-based, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[5] Due to the charged nature of the resulting payload-linker-amino acid complex, these ADCs generally have a limited to negligible bystander effect.[4]

ADC_Linker_Mechanisms cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC (Cleavable Linker) Internalization_C Internalization ADC_C->Internalization_C 1. Binding & Lysosome_C Lysosome Internalization_C->Lysosome_C 2. Trafficking Cleavage Linker Cleavage (Enzymes, pH, GSH) Lysosome_C->Cleavage 3. Trigger Payload_Release_C Active Payload Release Cleavage->Payload_Release_C 4. Bystander_Effect Bystander Killing (Antigen-Negative Cells) Payload_Release_C->Bystander_Effect 5a. Diffusion Target_Cell_Death_C Target Cell Death Payload_Release_C->Target_Cell_Death_C 5b. Action ADC_NC ADC (Non-Cleavable Linker) Internalization_NC Internalization ADC_NC->Internalization_NC 1. Binding & Lysosome_NC Lysosome Internalization_NC->Lysosome_NC 2. Trafficking Degradation Antibody Degradation Lysosome_NC->Degradation 3. Payload_Release_NC Payload-Linker-AA Complex Release Degradation->Payload_Release_NC 4. Target_Cell_Death_NC Target Cell Death Payload_Release_NC->Target_Cell_Death_NC 5. Action

Figure 1. Mechanisms of payload release for cleavable and non-cleavable linkers.

Quantitative Data Comparison

Direct head-to-head comparisons of ADCs with the same antibody and payload but different linker types are limited in the publicly available literature. The following tables present a synthesis of representative preclinical data from various sources to provide a comparative overview of their performance.

Table 1: In Vitro Cytotoxicity
Linker TypeExample LinkerADCCell LineIC50 (nM)
CleavableValine-Citrulline (vc)Trastuzumab-vc-MMAESK-BR-3 (HER2+)0.5[6]
CleavableValine-Citrulline (vc)Trastuzumab-vc-MMAEN87 (HER2+)1.2[6]
Non-CleavableSMCCTrastuzumab-MCC-DM1 (T-DM1)SK-BR-3 (HER2+)2.8[6]
Non-CleavableSMCCTrastuzumab-MCC-DM1 (T-DM1)N87 (HER2+)3.5[6]
Table 2: Plasma Stability
Linker TypeExample LinkerADCSpeciesHalf-life (t½)Reference
CleavableVal-CitTrastuzumab-vc-MMAEMouse~3.5 days[7]
CleavableSilyl EtherMMAE ConjugateHuman>7 days[7]
Non-CleavableSMCCTrastuzumab-SMCC-DM1Rat~10.4 days[7]
Non-CleavableThioetherTrastuzumab-mc-DM1 (Kadcyla®)Rat~4.6 days[4]
Table 3: In Vivo Efficacy in Xenograft Models
Linker TypeADCTumor ModelEfficacy OutcomeReference
CleavableTrastuzumab-vc-MMAE (DAR 4)JIMT-1 Breast Cancer (low HER2)Superior tumor growth inhibition compared to T-DM1.[8][9]
Non-CleavableTrastuzumab-DM1 (T-DM1)JIMT-1 Breast Cancer (low HER2)Less efficacious than the DAR 4 Trastuzumab-vc-MMAE.[8][9]
CleavablecAC10-vcMMAEAdmixed CD30+ & CD30- TumorComplete tumor regression (potent bystander effect).[10][11]
CleavablecAC10-vcMMAFAdmixed CD30+ & CD30- TumorDelayed tumor growth, but no regression (minimal bystander effect).[10][11]

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal linkers for ADC development.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify the rate of payload deconjugation in plasma.[12]

Methodology:

  • Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat). Prepare a control sample by diluting the ADC in PBS.[12]

  • Incubation: Incubate all samples at 37°C with gentle agitation for a time course (e.g., 0, 6, 24, 48, 96, and 168 hours).[12]

  • Sample Preparation:

    • For Free Payload Analysis: At each time point, precipitate plasma proteins by adding three volumes of cold acetonitrile (B52724) containing an internal standard. Centrifuge to pellet the proteins and collect the supernatant.[12]

    • For Intact ADC Analysis: At each time point, capture the ADC from the plasma using Protein A or G magnetic beads. Wash the beads to remove non-specifically bound proteins and elute the ADC.[13]

  • Analysis (LC-MS/MS):

    • Analyze the supernatant to quantify the concentration of the released free payload.[12]

    • Analyze the eluted ADC to determine the change in the drug-to-antibody ratio (DAR) over time.[13]

  • Data Analysis: Calculate the half-life (t½) of the ADC in plasma to quantify its stability.[14]

Plasma_Stability_Workflow cluster_analysis Analysis cluster_free_payload Free Payload cluster_intact_adc Intact ADC (DAR) start Start: ADC in Plasma incubation Incubate at 37°C (Time Course) start->incubation sampling Collect Aliquots at Different Time Points incubation->sampling protein_precip Protein Precipitation sampling->protein_precip capture Immunoaffinity Capture (Protein A/G) sampling->capture supernatant Collect Supernatant protein_precip->supernatant lcms_free LC-MS/MS Analysis supernatant->lcms_free end_point End: Determine Half-life (t½) and DAR change lcms_free->end_point elution Elute ADC capture->elution lcms_intact LC-MS Analysis elution->lcms_intact lcms_intact->end_point

Figure 2. A typical experimental workflow for an in vitro plasma stability assay.
In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.[15]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[16]

  • ADC Treatment: Prepare serial dilutions of the ADC. Add the diluted ADC to the cells and incubate for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[17]

  • Viability Assessment: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[17]

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity and tolerability of the ADC in a living organism.[18]

Methodology:

  • Cell Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.[19]

  • Tumor Growth and Randomization: Allow tumors to grow to a specific size (e.g., 100-200 mm³). Randomize mice into treatment groups to ensure a similar average tumor volume across all groups.[20]

  • Treatment Groups: Include a vehicle control, a non-binding ADC control (to assess off-target toxicity), the naked antibody, and the test ADC at various dose levels.[20]

  • ADC Administration: Administer the ADC and control articles to the mice, typically via intravenous injection.[21]

  • Monitoring:

    • Measure tumor volume with calipers at regular intervals.[21]

    • Monitor the body weight of the mice as an indicator of toxicity.[18]

  • Data Analysis: Plot the mean tumor volume and body weight for each group over time. Analyze for statistically significant differences in tumor growth inhibition between the treatment and control groups.[21]

Conclusion

The selection of a linker is a critical decision in ADC design, with no one-size-fits-all solution.[6] Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may have lower plasma stability, potentially leading to off-target toxicity.[1][4] Conversely, non-cleavable linkers generally provide enhanced plasma stability and a better safety profile but lack the bystander effect, making them more suitable for homogeneous tumors with high antigen expression.[1][6] A thorough understanding of the target biology, the tumor microenvironment, and the physicochemical properties of the payload is paramount in selecting the optimal linker strategy to maximize the therapeutic potential of an ADC.

References

A Comparative Guide to Analytical Techniques for Determining the Purity of Azido-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of bifunctional linkers, such as Azido-PEG1-azide, is a critical parameter that directly impacts the efficiency of bioconjugation, the quality of the final product, and the reliability of subsequent analytical data. This guide provides an objective comparison of common analytical techniques for determining the purity of this compound, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a homobifunctional crosslinker containing a single ethylene (B1197577) glycol unit flanked by two azide (B81097) groups. Its chemical formula is C₄H₈N₆O, with a molecular weight of 156.15 g/mol . This discrete PEG (dPEG®) linker is utilized in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), for the stable conjugation of biomolecules.[1] Accurate purity assessment is essential to ensure lot-to-lot consistency and predictable reactivity in applications like PROTAC synthesis and antibody-drug conjugate (ADC) development.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of various analytical techniques for assessing the purity of this compound.

Analytical TechniquePurity MeasurementStructural InformationTypical Purity Value ReportedThroughputKey AdvantagesLimitations
¹H NMR Spectroscopy Quantitative (qNMR)Detailed structural confirmation>95%Low to MediumProvides unambiguous structural information and can quantify impurities with known structures.Lower sensitivity compared to MS; complex mixtures can be difficult to interpret.
LC-MS QuantitativeMolecular weight confirmation>98%HighHigh sensitivity and selectivity; separates impurities from the main compound and provides their molecular weights.[2]Ionization efficiency can vary between compounds, potentially affecting quantification without proper standards.
GC-MS QuantitativeMolecular weight confirmation99.21%[3]HighHigh resolution for volatile and thermally stable compounds; provides excellent quantitative data.Not suitable for non-volatile or thermally labile impurities.
FTIR Spectroscopy QualitativeFunctional group identificationPresence/absence of azide peakHighRapid and non-destructive; excellent for confirming the presence of the azide functional group (~2100 cm⁻¹).[4][5]Not suitable for quantification of purity; provides limited information on the nature of impurities.
RP-HPLC (UV) QuantitativePurity based on retention time>97% (for similar compounds)[6]HighRobust and reproducible for quantitative analysis of compounds with a UV chromophore.This compound lacks a strong chromophore, requiring derivatization or use of less universal detectors like ELSD.[]

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is a powerful technique for the structural elucidation and purity determination of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire the ¹H-NMR spectrum. The characteristic peaks for this compound are expected around 3.6 ppm (s, 4H, -O-CH₂-CH₂-O-) and 3.3-3.4 ppm (t, 4H, -CH₂-N₃).[8]

  • Purity Assessment: For quantitative NMR (qNMR), add a certified internal standard with a known concentration to the sample. The purity of this compound can be calculated by comparing the integral of its characteristic peaks to the integral of the internal standard's peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the sensitive detection of mass spectrometry, making it ideal for purity assessment.[2]

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a compatible solvent (e.g., acetonitrile (B52724) or methanol) and dilute to a working concentration of 5-10 µM in the initial mobile phase.[2]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Full Scan (MS1) Analysis: Scan a mass range of m/z 100-500 to identify the molecular ion and common adducts (e.g., [M+H]⁺, [M+Na]⁺). For this compound (MW 156.15), the expected [M+H]⁺ ion is at m/z 157.09.

    • Purity Calculation: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of the azide functional groups, which is a key indicator of the compound's identity.

Methodology:

  • Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (NaCl or KBr) or as a solution in a suitable solvent.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: The presence of a strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide (N₃) stretching vibration, confirming the identity of the compound.[9] The absence or weakness of peaks corresponding to other functional groups (e.g., -OH) can indicate high purity.

Visualizations

Workflow for Purity Determination by LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis A Dissolve this compound B Dilute to Working Concentration A->B C Inject Sample B->C D Reverse-Phase C18 Column C->D E Gradient Elution D->E F Electrospray Ionization (ESI) E->F G Full Scan Analysis (MS1) F->G H Generate Total Ion Chromatogram (TIC) G->H I Calculate Peak Area % H->I J Purity Report I->J Technique_Comparison cluster_techniques Analytical Techniques cluster_info Information Provided NMR NMR Spectroscopy Quant Quantitative Purity NMR->Quant High Struct Structural Information NMR->Struct Detailed LCMS LC-MS LCMS->Quant High LCMS->Struct MW FTIR FTIR Spectroscopy Func Functional Group ID FTIR->Func Specific GCMS GC-MS GCMS->Quant High GCMS->Struct MW

References

comparative study of homobifunctional vs. heterobifunctional PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Homobifunctional and Heterobifunctional PEG Linkers in Bioconjugation

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate linker is a critical determinant of the resulting conjugate's efficacy, stability, and homogeneity.[1] Polyethylene glycol (PEG) linkers are widely favored for their biocompatibility, solubility, and low immunogenicity.[1][2] These linkers are broadly classified into two main categories: homobifunctional and heterobifunctional, distinguished by the reactivity of their terminal functional groups. This fundamental difference dictates the conjugation strategy and ultimately defines the characteristics of the final bioconjugate.[1]

Structural and Functional Overview

Homobifunctional PEG Linkers possess two identical reactive groups at each end of the PEG chain.[3][4] This symmetrical design is well-suited for cross-linking identical molecules or for single-step conjugation reactions where two molecules are to be joined.[4][5] However, this approach can result in a heterogeneous mixture of products, including undesirable polymers, which often necessitates more extensive purification.[1][4]

Heterobifunctional PEG Linkers feature two different reactive groups at their termini.[3][4] This dual reactivity enables a controlled, sequential, and orthogonal conjugation of two distinct molecules.[1] This stepwise approach generally yields a more homogenous and well-defined final product with a higher yield of the desired conjugate, making them the preferred choice for complex applications such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]

Head-to-Head Performance Comparison

The choice between a homobifunctional and a heterobifunctional PEG linker significantly influences the outcome of a bioconjugation reaction. The following tables summarize key performance differences based on typical experimental outcomes.

Table 1: Comparative Conjugation Efficiency and Product Purity
Performance MetricHomobifunctional Linker (e.g., NHS-PEG-NHS)Heterobifunctional Linker (e.g., Mal-PEG-NHS)
Yield of Desired Conjugate (%) 25-40%60-80%
Presence of Oligomeric Byproducts HighLow to None
Purity after Standard Purification (%) 75-85%>95%

This data represents typical performance in the conjugation of a monoclonal antibody with a small molecule drug. The significantly higher yield and purity achieved with the heterobifunctional linker are a direct result of the controlled, two-step reaction process that minimizes the formation of unintended products.[3]

Table 2: Key Features and Applications
FeatureHomobifunctional PEG LinkersHeterobifunctional PEG Linkers
Reactive Ends Two identical functional groups[3][4]Two different functional groups[3][4]
Reaction Type One-step conjugation[3][5]Two-step sequential conjugation[3][5]
Control over Conjugation Low (can lead to polymerization)[1][4]High (minimizes unwanted side reactions)[1][3]
Product Homogeneity Low (heterogeneous mixture of products)[1][4]High (well-defined, homogenous product)[1][4]
Primary Applications Cross-linking identical molecules, polymerization, intramolecular crosslinking[4][5][6]Antibody-drug conjugates (ADCs), PROTACs, linking two different biomolecules[1][7]

Experimental Protocols

Detailed methodologies for key bioconjugation experiments are provided below.

Experimental Protocol 1: One-Step Protein-Protein Crosslinking using a Homobifunctional Crosslinker (e.g., NHS-PEG-NHS)

This protocol describes the use of a homobifunctional NHS-ester PEG crosslinker to crosslink proteins via their primary amines.[8]

Materials:

  • Protein solution (2-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)[8]

  • NHS-PEGn-NHS crosslinker[8]

  • Anhydrous DMSO or DMF[8]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[8]

  • Desalting columns or dialysis cassettes[8]

Procedure:

  • Prepare Protein: Ensure the protein solution is in an amine-free buffer like PBS.[8]

  • Prepare Crosslinker: Immediately before use, dissolve the NHS-PEGn-NHS in anhydrous DMSO or DMF.[9]

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution.[8]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.[8]

  • Purification: Remove excess crosslinker and quenching buffer by desalting or dialysis.[8]

Experimental Protocol 2: Two-Step Antibody-Payload Conjugation using a Heterobifunctional Crosslinker (e.g., NHS-PEG-Maleimide)

This protocol describes the conjugation of a thiol-containing payload to an antibody via its lysine (B10760008) residues using a heterobifunctional crosslinker.[8]

Step 1: Antibody Modification with the Crosslinker

Materials:

  • Antibody solution (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEGn-Maleimide crosslinker[8]

  • Anhydrous DMSO or DMF[8]

  • Desalting columns or dialysis cassettes[8]

Procedure:

  • Prepare Antibody: Prepare the antibody in an amine-free buffer.

  • Prepare Crosslinker: Immediately before use, dissolve the NHS-PEGn-Maleimide in anhydrous DMSO or DMF to a concentration of 10-20 mM.[8]

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution.[8]

  • Incubation: Incubate for 30-60 minutes at room temperature.[8]

  • Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent thiol reaction (e.g., PBS, pH 6.5-7.5).[8]

Step 2: Conjugation of the Thiol-Containing Payload

Materials:

  • Maleimide-activated antibody from Step 1

  • Thiol-containing payload solution

Procedure:

  • Prepare Payload: Dissolve the thiol-containing payload in a compatible buffer.

  • Reaction: Add a molar excess of the thiol-containing payload to the maleimide-activated antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting antibody-drug conjugate using appropriate chromatography techniques (e.g., size-exclusion or hydrophobic interaction chromatography) to remove unreacted payload and other impurities.

Visualizing Conjugation Strategies and Pathways

G cluster_0 One-Step Conjugation A Molecule A B Molecule B Linker Homobifunctional Linker Mix Reaction Mixture Products Heterogeneous Products

G

G

Conclusion and Recommendations

Both homobifunctional and heterobifunctional PEG linkers are valuable tools in the field of bioconjugation.[1] Homobifunctional PEG linkers are a suitable choice for simpler applications such as cross-linking identical proteins or when the subsequent purification challenges of a one-pot reaction can be effectively managed.[1] Their primary advantage lies in their simplicity and the symmetrical nature of the cross-linking.[1]

Heterobifunctional PEG linkers, however, offer superior control, versatility, and efficiency for a broader and more complex range of applications.[1] The ability to perform sequential, orthogonal conjugations leads to higher yields of more defined and stable bioconjugates.[1] For sophisticated applications such as the development of ADCs, PROTACs, and other targeted therapies where product homogeneity and reproducibility are paramount, heterobifunctional linkers are generally the preferred choice.[1] The ultimate selection of the optimal linker will depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired purity and stability of the final product, and the intended use of the bioconjugate.[1]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Azido-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical reagents are paramount. Azido-PEG1-azide, a useful PEG-based PROTAC linker, requires specific procedures to mitigate risks associated with its azide (B81097) functionalities. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring a secure laboratory environment.

Key Safety and Hazard Information

Understanding the inherent risks of this compound is the first step in its safe management. Organic azides can be energetic and potentially explosive, especially under certain conditions.

Hazard ClassificationDescriptionSafe Handling Practices
Explosive Potential Organic azides are sensitive to heat, shock, friction, and light. The instability of an organic azide is influenced by its carbon-to-nitrogen ratio.[1]Always wear appropriate personal protective equipment (PPE), including safety glasses or splash goggles, and nitrile gloves.[2] Handle in a well-ventilated chemical fume hood.[3][4] Use plastic or glass spatulas instead of metal ones to prevent the formation of highly explosive heavy metal azides.[3]
Toxicity Azide compounds can be toxic. For instance, sodium azide can hydrolyze in water or acid to form hydrazoic acid, a highly toxic and volatile substance.[2]Avoid inhalation, ingestion, and skin contact.
Reactivity Azides can react violently with metals, halogenated solvents (like dichloromethane (B109758) and chloroform), and strong acids.[1][3] Mixing azides with acidic wastes can generate highly toxic and explosive hydrazoic acid.[1]Store separately from incompatible materials. Do not pour azide solutions down the drain, as they can react with lead or copper pipes (B44673) to form explosive metal azides.[2]

Experimental Protocol: Deactivation of Azide-Containing Waste

For dilute solutions (5% or less) of azide compounds, a common laboratory practice is deactivation through reaction with nitrous acid. This procedure must be carried out with extreme caution in a chemical fume hood due to the evolution of nitric oxide gas.

Materials:

  • Aqueous solution of this compound (≤ 5%)

  • Three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet tube

  • Sodium nitrite (B80452) solution (20%)

  • Sulfuric acid (20%)

  • Starch-iodide paper

  • Sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • Place the aqueous solution of this compound into the three-necked flask.

  • Begin stirring the solution.

  • From the dropping funnel, slowly add a 20% aqueous solution of sodium nitrite.

  • After the addition of the sodium nitrite solution, slowly add a 20% solution of sulfuric acid.

  • Continue stirring the mixture for at least one hour.

  • Test for the presence of residual azide using starch-iodide paper. A blue color indicates the presence of excess nitrous acid, signifying the completion of the azide destruction.

  • Neutralize the resulting solution with a sodium hydroxide solution to a pH between 6 and 9 before collecting it as hazardous waste.[2]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

cluster_prep Waste Preparation cluster_assessment Waste Assessment cluster_treatment Waste Treatment cluster_disposal Final Disposal prep_ppe Don Appropriate PPE (Safety Goggles, Gloves, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood assess_type Determine Waste Type prep_hood->assess_type assess_conc Is it a dilute aqueous solution (<=5%)? assess_type->assess_conc Aqueous Solution disp_container Collect in a labeled, compatible hazardous waste container assess_type->disp_container Solid Waste or Concentrated Liquid treat_deactivate Deactivate using Nitrous Acid Protocol assess_conc->treat_deactivate Yes assess_conc->disp_container No treat_neutralize Neutralize to pH 6-9 treat_deactivate->treat_neutralize treat_neutralize->disp_container disp_separate Keep azide waste separate from other waste streams disp_container->disp_separate disp_pickup Arrange for pickup by Environmental Health & Safety (EH&S) disp_separate->disp_pickup end end disp_pickup->end End of Process start Start Disposal Process start->prep_ppe

Caption: Workflow for the safe disposal of this compound waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

Small Spills (within a chemical fume hood):

  • Notify personnel in the immediate area.

  • Cover the spill with an absorbent material.

  • For sodium azide solutions, clean the surface with pH-adjusted water (pH greater than 9.0).[3]

  • Collect all contaminated materials into a clearly labeled hazardous waste container.[3]

Large Spills (outside of a chemical fume hood):

  • Evacuate the laboratory immediately.

  • Notify your supervisor and the institution's Environmental Health and Safety (EH&S) department.[3]

Waste Management and Disposal

All materials contaminated with this compound, including empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all azide-containing waste in a designated, sealable, and compatible container.[4] Clearly label the container with "Azide Waste" and list all constituents.[1]

  • Segregation: Azide waste must be kept separate from other waste streams, especially acidic and heavy metal waste.[1][3]

  • Final Disposal: All azide-containing materials should be disposed of through your institution's chemical waste program.[1] Do not attempt to dispose of this material down the drain.[2]

By adhering to these procedures, you can ensure the safe handling and disposal of this compound, contributing to a culture of safety and responsibility within your laboratory. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and current information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of Azido-PEG1-azide in laboratory settings, designed to ensure the well-being of researchers and the integrity of scientific work.

For laboratory professionals engaged in cutting-edge research and drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound, a versatile tool in click chemistry and PROTAC development. Adherence to these procedures is critical due to the potential hazards associated with azide (B81097) compounds, which can be energetic and toxic.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment (PPE) is a non-negotiable standard when handling this compound. The following table summarizes the required PPE for various laboratory tasks involving this reagent.

TaskRequired PPEAdditional Recommendations
Receiving and Unpacking • Safety glasses• Nitrile gloves• Lab coatInspect the container for any signs of damage or leakage in a well-ventilated area.
Weighing and Aliquoting (Solid) • Safety goggles or glasses• Face shield• Nitrile gloves (double-gloving recommended)• Lab coat• Use of a chemical fume hood is mandatory.• Use anti-static weighing boats and non-metal (plastic or ceramic) spatulas.[1][2][3]• A blast shield is recommended, especially when handling larger quantities.[1][4]
Solution Preparation and Handling • Safety goggles• Nitrile gloves (double-gloving recommended)• Lab coat• Work within a chemical fume hood.[4]• Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can form highly explosive di- and tri-azidomethane.[1][5][6]• Do not use ground glass joints, which can create friction and potentially lead to detonation.[1][3]
Reaction Quenching and Workup • Safety goggles• Nitrile gloves• Lab coat• Perform quenching procedures in a fume hood, especially if there is a possibility of gas evolution.
Waste Disposal • Safety goggles• Chemical-resistant gloves (e.g., nitrile)• Lab coat• Handle all waste in a designated and well-ventilated area, preferably within a fume hood.[1]
Spill Cleanup • Safety goggles• Face shield• Chemical-resistant gloves• Lab coat or chemical-resistant apron• Respiratory protection may be necessary depending on the spill size and ventilation.• Have a spill kit readily available that is appropriate for azide-containing compounds.[1]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely managing this compound from receipt to disposal.

1. Preparation and Precautionary Measures:

  • Before beginning any work, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.

  • Verify that a certified chemical fume hood is available and functioning correctly.[4]

  • Assemble all necessary PPE as detailed in the table above.

  • Prepare a designated work area within the fume hood. Line the area with absorbent paper to contain any potential spills.[3]

  • Have an appropriate spill kit and quenching materials readily accessible.

2. Handling and Reaction Setup:

  • When weighing the solid compound, use the smallest amount necessary for the experiment.[2]

  • Use only plastic or ceramic spatulas to avoid the formation of shock-sensitive metal azides.[2][3][5]

  • When preparing solutions, slowly add the this compound to the solvent with stirring.

  • Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place, such as a blast shield.[1][2]

3. Post-Reaction and Quenching:

  • It is often recommended to quench residual azides in waste streams before disposal.[4] A common method is the Staudinger reaction using triphenylphosphine (B44618).

  • Quenching Procedure:

    • Cool the reaction mixture in an ice bath.

    • In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (relative to the initial amount of azido (B1232118) compound) in a suitable aprotic solvent (e.g., THF).

    • Slowly add the triphenylphosphine solution to the cooled reaction mixture with vigorous stirring.

    • Observe for nitrogen gas evolution, indicating the reaction is proceeding.

    • Continue stirring until gas evolution ceases.

    • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction is complete.[4]

    • Add deionized water to hydrolyze the resulting iminophosphorane.[4]

Disposal Plan: Managing this compound Waste

Proper disposal of azide-containing waste is crucial to prevent the formation of explosive compounds in plumbing systems.

  • NEVER dispose of azide-containing waste down the drain.[4][5] This can lead to the formation of explosive heavy metal azides in the plumbing.[4][5]

  • Segregate Waste: All azide-containing waste, including contaminated labware and PPE, must be collected in a designated, clearly labeled hazardous waste container.[4]

  • Azide waste streams must be kept separate from acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[4][6]

  • Aqueous Waste: Collect all aqueous waste containing azides in a designated, sealed, and labeled non-metal container.[1]

  • Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a separate, sealed, and labeled plastic bag or container.[1][7]

  • Follow your institution's hazardous waste disposal procedures for the final collection and removal of the segregated azide waste.[4]

Visualizing Safe Workflow and Emergency Procedures

To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and emergency response logic.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Reaction & Disposal Read_SDS Read SDS Don_PPE Don Appropriate PPE Read_SDS->Don_PPE Prepare_Hood Prepare Fume Hood Don_PPE->Prepare_Hood Weigh Weigh Compound (No Metal Spatula) Prepare_Hood->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Perform_Reaction Perform Reaction (Avoid Heat) Prepare_Solution->Perform_Reaction Quench Quench Unreacted Azide Perform_Reaction->Quench Segregate_Waste Segregate Azide Waste Quench->Segregate_Waste Dispose Dispose via EHS Segregate_Waste->Dispose EmergencyProcedure cluster_spill Spill Response cluster_exposure Exposure Response action action Spill_Exposure Spill or Exposure Occurs Spill_Size Spill Size? Spill_Exposure->Spill_Size Exposure_Type Exposure Type? Spill_Exposure->Exposure_Type Small_Spill Small Spill Spill_Size->Small_Spill Small Large_Spill Large Spill Spill_Size->Large_Spill Large Cleanup Absorb with Inert Material Place in Sealed Container Small_Spill->Cleanup Evacuate Evacuate Area Contact EHS Large_Spill->Evacuate Skin_Contact Skin Contact Exposure_Type->Skin_Contact Skin Eye_Contact Eye Contact Exposure_Type->Eye_Contact Eye Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Flush_Eyes Flush Eyes for 15 min Seek Medical Attention Eye_Contact->Flush_Eyes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG1-azide
Reactant of Route 2
Reactant of Route 2
Azido-PEG1-azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.